molecular formula C39H78NO8P B15594768 16:0-a15:0 PC

16:0-a15:0 PC

Katalognummer: B15594768
Molekulargewicht: 720.0 g/mol
InChI-Schlüssel: WJIZATXJPUTHHS-PQQNNWGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

16:0-a15:0 PC is a useful research compound. Its molecular formula is C39H78NO8P and its molecular weight is 720.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C39H78NO8P

Molekulargewicht

720.0 g/mol

IUPAC-Name

[(2R)-3-hexadecanoyloxy-2-[(12S)-12-methyltetradecanoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C39H78NO8P/c1-7-9-10-11-12-13-14-15-16-17-21-24-27-30-38(41)45-34-37(35-47-49(43,44)46-33-32-40(4,5)6)48-39(42)31-28-25-22-19-18-20-23-26-29-36(3)8-2/h36-37H,7-35H2,1-6H3/t36-,37+/m0/s1

InChI-Schlüssel

WJIZATXJPUTHHS-PQQNNWGCSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Structural Elucidation and Functional Context of 16:0-a15:0 Phosphatidylcholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the phosphatidylcholine (PC) species, 16:0-a15:0 PC. This lipid, containing both a straight-chain and a branched-chain fatty acid, is of interest for its role in membrane biology and as a potential component in lipid-based drug delivery systems.

Core Structure and Nomenclature

This compound is a glycerophospholipid characterized by a glycerol (B35011) backbone, a phosphocholine (B91661) headgroup, and two distinct fatty acyl chains. The nomenclature specifies the fatty acids at the sn-1 and sn-2 positions of the glycerol backbone.

  • 16:0 : This denotes palmitic acid, a 16-carbon saturated straight-chain fatty acid. Its chemical formula is CH₃(CH₂)₁₄COOH.

  • a15:0 : This represents anteiso-pentadecanoic acid, a 15-carbon saturated fatty acid with a methyl branch on the antepenultimate (third from last) carbon atom. The IUPAC name for the specific isomer found in this phosphatidylcholine is (S)-12-methyltetradecanoic acid.

The precise chemical name for this lipid is 1-Palmitoyl-(12S-methylmyristoyl)-sn-glycero-3-phosphocholine . This name clarifies the stereochemistry at the glycerol backbone (sn, for stereospecifically numbered) and the chiral center of the anteiso-fatty acid (S configuration).

The structural formula is as follows:

A two-dimensional representation of the chemical structure is provided in the visualization section below.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its characterization and for biophysical studies of lipid membranes.

PropertyValueReference
Molecular Formula C₃₉H₇₈NO₈P
Molecular Weight 720.01 g/mol
CAS Number 2260669-88-1
Physical Form Powder
Storage Temperature -20°C

Experimental Protocols for Characterization

The structural verification and quantification of this compound rely on established analytical techniques in lipidomics, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate analysis. The Folch method or a modified Bligh-Dyer method are commonly employed.

Protocol: Modified Bligh-Dyer Extraction

  • Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For every 1 mL of aqueous sample, use 3.75 mL of the solvent mixture.

  • Phase Separation: Add 1.25 mL of chloroform and 1.25 mL of water to the homogenate. Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected using a glass Pasteur pipette.

  • Drying and Reconstitution: The collected lipid extract is dried under a stream of nitrogen gas. The dried lipid film is then reconstituted in an appropriate solvent (e.g., chloroform:methanol 1:1, v/v) for subsequent analysis.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the identification and quantification of this compound.

Instrumentation and Parameters:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used for the separation of different lipid species.

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipid species.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of phosphatidylcholines.

    • Precursor Ion Scan: The protonated molecule [M+H]⁺ of this compound (m/z 720.58) is selected as the precursor ion.

    • Product Ion Scan (MS/MS): Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragment ions. The most prominent fragment is the phosphocholine headgroup at m/z 184.07. Other diagnostic fragments correspond to the neutral loss of the fatty acyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the confirmation of the fatty acid composition and their positions on the glycerol backbone.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution.

  • Solvent: Deuterated chloroform (CDCl₃) or a mixture of deuterated chloroform and methanol (CD₃OD) is typically used.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the choline (B1196258) methyl groups (~3.4 ppm), the glycerol backbone protons, and the acyl chain protons.

  • ¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton, including the carbonyl carbons of the ester linkages and the individual carbons of the fatty acyl chains.

  • ³¹P NMR: A single resonance in the phosphorus NMR spectrum is characteristic of the phosphocholine headgroup.

Signaling Pathways and Functional Roles

While a specific signaling pathway uniquely attributed to this compound has not been extensively documented, its structural components suggest involvement in several cellular processes.

General Phosphatidylcholine Signaling

Phosphatidylcholines are key players in signal transduction through their enzymatic hydrolysis to produce second messengers. Phospholipase C (PLC) can cleave the phosphocholine headgroup to yield diacylglycerol (DAG), a potent activator of protein kinase C (PKC). Phospholipase D (PLD) hydrolyzes the phosphodiester bond to release choline and generate phosphatidic acid (PA), another important signaling lipid.

Role of Branched-Chain Fatty Acids

The presence of the anteiso-15:0 fatty acid has significant implications for the biophysical properties of cell membranes. Branched-chain fatty acids are known to increase membrane fluidity by disrupting the tight packing of straight-chain fatty acids. This modulation of membrane fluidity can, in turn, affect the function of membrane-embedded proteins. For instance, phosphatidylcholines with branched fatty acyl chains have been shown to stimulate the activity of cytochrome P450SCC (CYP11A1) by enhancing cholesterol binding and membrane incorporation[1].

Visualizations

Chemical Structure of this compound

G cluster_glycerol Glycerol Backbone cluster_palmitic sn-1: Palmitic Acid (16:0) cluster_anteiso sn-2: Anteiso-Pentadecanoic Acid (a15:0) cluster_headgroup Phosphocholine Headgroup glycerol_1 CH₂ glycerol_2 CH palmitic_co C=O glycerol_1->palmitic_co O glycerol_3 CH₂ anteiso_co C=O glycerol_2->anteiso_co O phosphate P glycerol_3->phosphate O palmitic_chain (CH₂)₁₄ palmitic_co->palmitic_chain palmitic_ch3 CH₃ palmitic_chain->palmitic_ch3 anteiso_chain1 (CH₂)₉ anteiso_co->anteiso_chain1 anteiso_ch CH anteiso_chain1->anteiso_ch anteiso_ch2 CH₂ anteiso_ch->anteiso_ch2 anteiso_ch3_branch CH₃ anteiso_ch->anteiso_ch3_branch anteiso_ch3_end CH₃ anteiso_ch2->anteiso_ch3_end o_neg O⁻ phosphate->o_neg o_double =O phosphate->o_double choline_o O phosphate->choline_o choline_ch2_1 CH₂ choline_o->choline_ch2_1 choline_ch2_2 CH₂ choline_ch2_1->choline_ch2_2 choline_n N⁺(CH₃)₃ choline_ch2_2->choline_n G sample Biological Sample (Cells, Tissue) extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis structure_id Structural Identification data_analysis->structure_id quantification Quantification data_analysis->quantification G PC This compound PLC Phospholipase C PC->PLC PLD Phospholipase D PC->PLD membrane Membrane Fluidity PC->membrane (anteiso-chain) DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA PKC Protein Kinase C (PKC) DAG->PKC downstream Downstream Signaling PA->downstream PKC->downstream protein_activity Membrane Protein Activity membrane->protein_activity

References

The Biological Role of 16:0-a15:0 Phosphatidylcholine in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of 1-palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) in bacteria. While phosphatidylcholine (PC) is a major phospholipid in eukaryotic membranes, its presence in prokaryotes is less common but functionally significant, particularly in bacteria that interact with eukaryotic hosts. The unique structure of this compound, featuring a saturated straight-chain fatty acid (palmitic acid, 16:0) and a branched-chain fatty acid (anteiso-pentadecanoic acid, a15:0), confers specific biophysical properties to bacterial membranes. This guide will detail the role of this phospholipid in maintaining membrane fluidity, its involvement in stress responses, and its potential as a biomarker. Furthermore, it will provide comprehensive experimental protocols for its study and visualize the key metabolic pathways involved in its synthesis.

Introduction: The Significance of Atypical Phospholipids (B1166683) in Bacterial Membranes

Bacterial membranes are complex and dynamic structures primarily composed of phospholipids, which are crucial for maintaining cellular integrity, regulating transport, and sensing environmental changes. While phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) are the most common phospholipids in bacteria, a subset of bacterial species also synthesizes phosphatidylcholine (PC). The incorporation of PC, a zwitterionic phospholipid, can significantly alter the physicochemical properties of the membrane, influencing its charge, hydration, and fluidity.

The fatty acid composition of these phospholipids is a key determinant of their function. The presence of branched-chain fatty acids, such as anteiso-C15:0 (a15:0), is a notable feature in the membranes of many Gram-positive bacteria and some Gram-negative species. These fatty acids introduce steric hindrance that disrupts the tight packing of acyl chains, thereby increasing membrane fluidity. This adaptation is particularly critical for survival in low-temperature environments.

The specific molecule this compound combines these features: a eukaryotic-like headgroup with a unique bacterial fatty acid. This guide will synthesize the current understanding of the biological roles derived from its constituent parts and its known presence in certain bacterial species.

Biological Roles of this compound in Bacteria

The biological function of this compound is not extensively documented for the intact molecule. However, by examining the roles of its components—the 16:0 acyl chain, the a15:0 acyl chain, and the PC headgroup—we can infer its significance in bacterial physiology.

Maintenance of Membrane Fluidity

The primary role of anteiso-branched fatty acids is to maintain membrane fluidity, especially under conditions of thermal stress. The methyl branch in the anteiso position creates a kink in the acyl chain, which lowers the phase transition temperature of the membrane phospholipids.

  • Cold Adaptation: In bacteria such as Listeria monocytogenes, the proportion of anteiso-fatty acids, particularly a15:0, increases significantly at lower growth temperatures. This "homeoviscous adaptation" ensures that the membrane remains in a fluid, functional state, which is essential for nutrient transport and the activity of membrane-bound enzymes. For instance, Listeria monocytogenes can increase its anteiso-C15:0 content to over 70% of its total fatty acids when grown at low temperatures[1].

The presence of the saturated 16:0 fatty acid provides a region of stability in the membrane, and its combination with the fluidizing a15:0 in this compound allows for a fine-tuning of membrane biophysical properties.

Role in Host-Pathogen Interactions

Phosphatidylcholine in bacterial membranes is often associated with species that interact with eukaryotic hosts. The PC headgroup can mimic host cell membranes, potentially aiding in immune evasion.

  • Legionella pneumophila , the causative agent of Legionnaires' disease, incorporates PC into its membranes. The presence of PC is crucial for the full virulence of this pathogen. While the specific contribution of the 16:0-a15:0 species is not detailed, the overall PC content is vital for the integrity of the bacterial membrane and its interaction with host cells.

Potential as a Bacterial Biomarker

The unique fatty acid profiles of bacteria are often used for their identification and classification. The presence and relative abundance of specific branched-chain fatty acids can be a chemotaxonomic marker. Phospholipid fatty acid (PLFA) analysis is a widely used technique in microbial ecology to characterize microbial communities. The detection of a15:0 is often used as a biomarker for Gram-positive bacteria. The specific combination in this compound could potentially serve as a more specific biomarker for certain bacterial species or physiological states.

Quantitative Data on Anteiso-C15:0 Containing Phospholipids

Direct quantitative data for the specific this compound molecule is scarce in the literature. However, data on the fatty acid composition of total phosphatidylcholine or other major phospholipids in bacteria known to produce anteiso-C15:0 can provide valuable context. The following tables summarize the available data on the abundance of a15:0 fatty acids in relevant bacterial species.

Table 1: Fatty Acid Composition of Individual Phospholipid Classes in Legionella gormanii

Fatty AcidPhosphatidylethanolamine (PE) (mol%)Phosphatidylcholine (PC) (mol%)Phosphatidylglycerol (PG) (mol%)
a15:0 19817
i16:0221219
16:01718-
a17:07-9
cyclopropyl 17:01822-
18:0-16-

Note: This table highlights the distribution of a15:0 across different phospholipid classes in L. gormanii. Although the specific pairing with 16:0 in PC is not quantified, it shows that a15:0 is a component of the PC fraction.

Table 2: Changes in Anteiso-C15:0 Abundance in Listeria monocytogenes with Temperature [1]

Growth Temperatureanteiso-C15:0 (% of total fatty acids)anteiso-C17:0 (% of total fatty acids)Average Chain Length
30°C~54%Not specified15.6
10°C~78%Not specified15.3

Note: This table demonstrates the significant increase in the proportion of a15:0 in the total fatty acid pool of L. monocytogenes at lower temperatures, underscoring its role in cold adaptation.

Experimental Protocols

The study of this compound in bacteria requires robust methods for lipid extraction, separation, and identification. The following sections provide detailed protocols for key experiments.

Bacterial Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is a widely used method for the total extraction of lipids from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Methanol (B129727) (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream for drying

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove media components.

  • Initial Solvent Addition: To the cell pellet in a glass centrifuge tube, add a mixture of chloroform and methanol. For every 1 gram of wet cell pellet, use 1 ml of chloroform and 2 ml of methanol (ratio 1:2 v/v).

  • Homogenization: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and cell lysis.

  • Phase Separation: Add 1 ml of chloroform and 1 ml of deionized water to the mixture for every 1 ml of the initial solvent mixture. Vortex again for 1 minute. The final solvent ratio should be approximately 1:1:0.9 (chloroform:methanol:water).

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to facilitate phase separation. Three layers will form: an upper aqueous layer (methanol and water), a lower organic layer (chloroform containing lipids), and a protein precipitate at the interface.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer the lipid extract to a clean glass tube.

  • Drying: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.

Fatty Acid Methyl Ester (FAME) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

To determine the fatty acid composition of the extracted lipids, they are first converted to their more volatile fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • 0.5 M KOH in methanol

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification: To the dried lipid extract, add 1 ml of 0.5 M KOH in methanol. Vortex and heat at 100°C for 15 minutes in a sealed tube. This will hydrolyze the ester linkages, releasing the fatty acids as potassium salts.

  • Methylation: After cooling, add 2 ml of 14% BF₃ in methanol. Vortex and heat again at 100°C for 5 minutes. This reaction converts the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add 1 ml of hexane and 1 ml of saturated NaCl solution. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. The upper hexane layer contains the FAMEs.

  • Collection and Drying: Carefully transfer the upper hexane layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS: Transfer the dried hexane extract containing the FAMEs to a GC vial.

  • GC-MS Analysis: Inject the sample into the GC-MS. The FAMEs will be separated based on their boiling points and chain lengths on the GC column and then identified by their mass spectra.

Analysis of Intact Phospholipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the separation and identification of individual phospholipid species without derivatization.

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separating phospholipids.

  • Mobile Phases: A gradient of two mobile phases is typically used. For example:

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with an additive like 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additive.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) capable of performing precursor ion scanning, neutral loss scanning, and product ion scanning.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is typically used.

    • Positive Mode: Precursor ion scanning for m/z 184 is highly specific for the phosphocholine (B91661) headgroup of PC.

    • Negative Mode: Product ion scanning of the [M-H]⁻ or [M+acetate]⁻ ions can be used to identify the fatty acyl chains.

General Workflow:

  • Sample Preparation: The dried lipid extract is reconstituted in a suitable solvent, typically the initial mobile phase.

  • LC Separation: The sample is injected onto the LC column, and the phospholipids are separated based on their hydrophobicity.

  • MS Detection and Fragmentation: The eluted phospholipids are ionized by ESI and analyzed by the mass spectrometer. In tandem MS, the precursor ion corresponding to this compound (m/z 746.6 for the [M+H]⁺ ion) would be selected and fragmented to confirm the presence of the 16:0 and a15:0 acyl chains.

Signaling Pathways and Workflows

Bacterial Phosphatidylcholine Biosynthesis Pathways

Bacteria utilize two primary pathways for the synthesis of phosphatidylcholine.

PC_Biosynthesis cluster_Pmt Phospholipid N-methylation (Pmt) Pathway cluster_Pcs Phosphatidylcholine Synthase (Pcs) Pathway PE Phosphatidylethanolamine (PE) MMPE Monomethyl-PE (MMPE) PE->MMPE Methylation DMPE Dimethyl-PE (DMPE) MMPE->DMPE Methylation PC_Pmt Phosphatidylcholine (PC) DMPE->PC_Pmt Methylation PmtA1 PmtA PmtA1->PE SAH1 SAH PmtA1->SAH1 PmtA2 PmtA PmtA2->MMPE SAH2 SAH PmtA2->SAH2 PmtA3 PmtA PmtA3->DMPE SAH3 SAH PmtA3->SAH3 SAM1 SAM SAM1->PmtA1 SAM2 SAM SAM2->PmtA2 SAM3 SAM SAM3->PmtA3 CDP_DAG CDP-Diacylglycerol PC_Pcs Phosphatidylcholine (PC) CDP_DAG->PC_Pcs Choline Choline Pcs Pcs Choline->Pcs CMP CMP PC_Pcs->CMP Pcs->PC_Pcs

Caption: Bacterial Phosphatidylcholine Biosynthesis Pathways

Experimental Workflow for Lipid Analysis

The following diagram illustrates the general workflow for the analysis of this compound from bacterial cultures.

Lipid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Extraction Lipid Extraction (Bligh & Dyer) Harvest->Extraction Total_Lipids Total Lipid Extract Extraction->Total_Lipids FAME_Prep FAME Preparation (Saponification & Methylation) Total_Lipids->FAME_Prep LC_MS LC-MS/MS Analysis Total_Lipids->LC_MS GC_MS GC-MS Analysis FAME_Prep->GC_MS Fatty_Acid_Profile Fatty Acid Profile GC_MS->Fatty_Acid_Profile PC_Identification This compound Identification & Quantification LC_MS->PC_Identification

Caption: Experimental Workflow for Bacterial Lipid Analysis

Conclusion and Future Directions

The presence of this compound in bacterial membranes represents a fascinating convergence of eukaryotic-like and prokaryotic lipid features. While its precise roles are still being elucidated, its contribution to membrane fluidity and its association with host-interacting bacteria are clear. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the occurrence and function of this and other unique phospholipids in the bacterial kingdom.

Future research should focus on:

  • Quantitative Lipidomics: Performing detailed lipidomics studies on a wider range of bacteria to quantify the abundance of this compound and other branched-chain PCs under various environmental conditions.

  • Genetic and Mutagenesis Studies: Creating bacterial mutants deficient in the synthesis of anteiso-fatty acids or phosphatidylcholine to directly assess the physiological and pathogenic consequences of the absence of this compound.

  • Biophysical Studies: Utilizing model membrane systems to investigate the specific effects of this compound on membrane properties such as thickness, curvature, and domain formation.

A deeper understanding of the role of this compound will not only advance our knowledge of bacterial membrane biology but may also open new avenues for the development of novel antimicrobial strategies that target lipid biosynthesis or membrane integrity.

References

The Pivotal Role of Anteiso Fatty Acids in Cell Membrane Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anteiso fatty acids, a class of branched-chain fatty acids, are integral components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function. Their unique terminally branched structure, with a methyl group on the antepenultimate carbon, imparts distinct biophysical properties to the lipid bilayer, influencing its phase behavior, permeability, and the function of embedded proteins. This technical guide provides an in-depth exploration of the function of anteiso fatty acids in cell membranes, their biosynthesis, and their emerging significance in human health and as potential targets for antimicrobial drug development. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for their analysis, and visualizations of key biological pathways.

Core Function of Anteiso Fatty Acids in Cell Membranes

Anteiso fatty acids are critical for modulating the physical state of the cell membrane. Their primary function is to maintain membrane fluidity, especially in response to environmental stressors like temperature fluctuations.

Impact on Membrane Fluidity and Phase Behavior

The methyl branch in anteiso fatty acids introduces a steric hindrance that disrupts the ordered packing of acyl chains in the lipid bilayer. This disruption lowers the phase transition temperature (Tm) of the membrane, the temperature at which it transitions from a rigid gel state to a more fluid liquid-crystalline state.[1][2] Compared to their straight-chain and iso-branched counterparts, anteiso fatty acids are more effective at fluidizing the membrane.[1][2] This increased fluidity is essential for various cellular processes, including:

  • Nutrient and ion transport: A fluid membrane facilitates the movement of transport proteins and the passage of substances across the cell membrane.

  • Protein function: The activity of many membrane-bound enzymes and receptors is dependent on the fluidity of the surrounding lipid environment.[3][4]

  • Cell signaling: Membrane fluidity influences the formation of signaling complexes and the lateral diffusion of signaling molecules.

Many bacteria, such as Listeria monocytogenes and Staphylococcus aureus, adapt to cold environments by increasing the proportion of anteiso fatty acids in their cell membranes, thereby maintaining optimal membrane fluidity for survival and growth.[5][6]

Data Presentation: Comparative Effects of Fatty Acids on Membrane Properties

The following table summarizes quantitative data on the effects of different fatty acid types on the main phase transition temperature (Tm) of a model lipid bilayer, dimyristoylphosphatidylcholine (B1235183) (DMPC).

Fatty Acid TypeModel SystemMain Phase Transition Temperature (Tm) (°C)Reference(s)
Straight-chain (DMPC only)DMPC liposomes23.9[7]
Anteiso-branchedDMPC with anteiso-fatty acidsLowered compared to DMPC alone[1][2]
Iso-branchedDMPC with iso-fatty acidsSlightly lowered compared to DMPC alone[1][2]

Biosynthesis of Anteiso Fatty Acids

The synthesis of anteiso fatty acids begins with a branched-chain amino acid precursor, typically isoleucine.[8][9] The pathway involves a series of enzymatic reactions that elongate the initial branched-chain primer.

Biosynthesis Pathway Diagram

Anteiso_Fatty_Acid_Biosynthesis Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT methylbutyryl_CoA 2-methylbutyryl-CoA (anteiso-primer) alpha_keto_beta_methylvalerate->methylbutyryl_CoA BCKDH Fatty_Acid_Synthase Fatty Acid Synthase (FASII) methylbutyryl_CoA->Fatty_Acid_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Anteiso_Fatty_Acids Anteiso-Fatty Acids (e.g., anteiso-C15:0, anteiso-C17:0) Fatty_Acid_Synthase->Anteiso_Fatty_Acids

Caption: Biosynthesis of anteiso fatty acids from isoleucine.

Role in Cellular Signaling: The S. aureus SaeRS Two-Component System

Recent research has unveiled a direct link between branched-chain fatty acid metabolism and virulence in Staphylococcus aureus. The SaeRS two-component system (TCS), a key regulator of S. aureus virulence factors, is modulated by the composition of branched-chain fatty acids in the cell membrane.[10][11][12][13][14]

SaeRS Signaling Pathway Diagram

SaeRS_Signaling cluster_membrane Cell Membrane SaeS SaeS (Sensor Kinase) SaeR SaeR (Response Regulator) SaeS->SaeR Phosphorylation BCFA Branched-Chain Fatty Acids (BCFA) BCFA->SaeS modulates activity SaeR_P SaeR~P SaeR->SaeR_P Virulence_Genes Virulence Gene Expression SaeR_P->Virulence_Genes activates CodY CodY (Nutrient Sensor) BCFA_Synthesis BCFA Synthesis CodY->BCFA_Synthesis represses BCFA_Synthesis->BCFA

Caption: Regulation of the SaeRS two-component system by branched-chain fatty acids in S. aureus.

Changes in the membrane's branched-chain fatty acid content, particularly the ratio of anteiso to iso forms, are thought to alter the conformation and activity of the sensor kinase SaeS, which in turn phosphorylates the response regulator SaeR.[10][11][12] This signaling cascade ultimately controls the expression of a suite of virulence factors. This connection highlights branched-chain fatty acid synthesis as a potential target for antivirulence therapies.[12][15][16][17][18]

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) from bacterial cells.[19][20][21][22]

4.1.1. Experimental Workflow Diagram

GC_Workflow Start Bacterial Cell Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis & Lipid Extraction Harvest->Lysis Saponification Saponification (to release fatty acids) Lysis->Saponification Methylation Methylation (to form FAMEs) Saponification->Methylation Extraction Extraction of FAMEs Methylation->Extraction GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis Data_Analysis Data Analysis (Peak identification and quantification) GC_Analysis->Data_Analysis

Caption: Workflow for fatty acid analysis by gas chromatography.

4.1.2. Detailed Methodology

  • Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase. Harvest the cells by centrifugation and wash the cell pellet to remove residual media components.

  • Lipid Extraction: Resuspend the cell pellet in a suitable solvent system (e.g., chloroform:methanol) to extract the total lipids.

  • Saponification and Methylation: The extracted lipids are saponified using a strong base (e.g., NaOH in methanol) to release the fatty acids from the glycerol (B35011) backbone. The free fatty acids are then methylated, typically using an acid catalyst (e.g., BF3 in methanol (B129727) or HCl in methanol), to form volatile fatty acid methyl esters (FAMEs).

  • FAME Extraction: The FAMEs are extracted into an organic solvent (e.g., hexane).

  • GC Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation) and a flame ionization detector (FID). The FAMEs are separated based on their boiling points and retention times.

  • Data Analysis: The peaks in the chromatogram are identified by comparing their retention times to those of known FAME standards. The area under each peak is proportional to the amount of that fatty acid, allowing for quantification of the fatty acid composition.

Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the thermotropic phase behavior of lipid membranes.[1][13][15][23][24]

4.2.1. Detailed Methodology

  • Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC with or without anteiso fatty acids) in a suitable buffer.

  • Sample Preparation for DSC: Accurately weigh the lipid dispersion into a DSC sample pan. An equal volume of buffer is placed in the reference pan.

  • DSC Measurement: Place the sample and reference pans in the calorimeter. The sample is then heated and cooled at a constant rate over a defined temperature range that encompasses the expected phase transition.

  • Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is the enthalpy of the transition (ΔH).

Structural Analysis of Lipid Bilayers by Solid-State NMR Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the structure and dynamics of lipid bilayers at an atomic level.[10][14][25][26][27]

4.3.1. Detailed Methodology

  • Sample Preparation: Prepare lipid bilayers containing the fatty acids of interest, often with isotopic labeling (e.g., ²H or ¹³C) at specific positions on the lipid molecules. The lipids are typically hydrated to form multilamellar vesicles.

  • NMR Spectroscopy: The sample is placed in the NMR spectrometer. Various solid-state NMR techniques can be employed, such as ²H NMR to probe acyl chain order and dynamics, and ³¹P NMR to study headgroup conformation and orientation.

  • Data Analysis: The NMR spectra provide information on the orientation and motion of different segments of the lipid molecules. For example, the quadrupolar splitting in ²H NMR spectra is related to the order parameter of the C-²H bond, which reflects the orientational order and motional freedom of the acyl chains.

Relevance to Human Health and Drug Development

While predominantly studied in bacteria, anteiso fatty acids are also found in humans, particularly in the vernix caseosa, the waxy substance covering the skin of newborns.[16][24][26] Their presence in the neonatal gut suggests a potential role in the developing microbiome and immune system.

From a drug development perspective, the biosynthesis of branched-chain fatty acids presents a promising target for the development of new antimicrobial agents.[12][16][17][18] Inhibiting this pathway could disrupt membrane integrity and function, leading to bacterial cell death. Furthermore, understanding how anteiso fatty acids influence the interaction of drugs with the cell membrane could inform the design of more effective drug delivery systems.[20]

Conclusion

Anteiso fatty acids are more than just structural components of cell membranes; they are key regulators of membrane biophysical properties and cellular function. Their ability to modulate membrane fluidity is critical for bacterial adaptation and survival. The elucidation of their role in signaling pathways, such as the SaeRS system in S. aureus, opens new avenues for the development of antivirulence strategies. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of these fascinating molecules in both basic science and therapeutic applications. As our understanding of the intricate interplay between lipid composition and cellular processes deepens, the importance of anteiso fatty acids in health and disease is likely to become even more apparent.

References

The Core Physical Properties of Mixed-Chain Phospholipids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mixed-chain phospholipids (B1166683), those bearing fatty acyl chains of unequal length and/or unsaturation, are fundamental components of biological membranes and are increasingly utilized in advanced drug delivery systems. Unlike their symmetric-chain counterparts, the inherent asymmetry of mixed-chain phospholipids gives rise to unique physical properties that profoundly influence membrane structure, stability, and function. This technical guide provides an in-depth exploration of the core physical characteristics of mixed-chain phospholipids, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. We will delve into their phase behavior, membrane packing, and the experimental methodologies used for their characterization.

Phase Behavior of Mixed-Chain Phospholipids

The phase behavior of mixed-chain phospholipids is a critical determinant of their function. The transition from a well-ordered gel phase to a fluid liquid-crystalline phase is a key characteristic, and the temperature at which this occurs, the phase transition temperature (Tm), is highly sensitive to the lipid's molecular structure.

The Influence of Acyl Chain Asymmetry on Phase Transition

The disparity in the lengths of the sn-1 and sn-2 acyl chains is a primary factor governing the phase transition of mixed-chain phospholipids. Generally, as the difference in chain length increases, the van der Waals interactions between the acyl chains are disrupted, leading to a decrease in the Tm. This effect is particularly pronounced in phospholipids with one long and one short acyl chain.

Unsaturation in one of the acyl chains also significantly lowers the Tm. The presence of a cis-double bond introduces a kink in the hydrocarbon chain, which disrupts the tight packing of the lipid molecules in the gel phase, thereby favoring the transition to the liquid-crystalline state at lower temperatures.[1]

Quantitative Data on Phase Transitions

The phase transition temperatures (Tm) and the enthalpy of transition (ΔH) are key quantitative parameters that describe the phase behavior of phospholipids. These values are typically determined using Differential Scanning Calorimetry (DSC). Below is a summary of these parameters for a selection of mixed-chain phosphatidylcholines.

Phospholipid (sn-1/sn-2)Tm (°C)ΔH (kcal/mol)Reference
1-stearoyl-2-oleoyl-PC (SOPC)6.77.6(Bultmann et al., 1991)
1-palmitoyl-2-oleoyl-PC (POPC)-2.07.6(Davis et al., 1981)
1-myristoyl-2-oleoyl-PC (MOPC)-18.06.8(Davis et al., 1981)
1-stearoyl-2-linoleoyl-PC (SLPC)-14.06.9(Koynova & Caffrey, 1998)
1-palmitoyl-2-linoleoyl-PC (PLPC)-19.56.9(Koynova & Caffrey, 1998)
1-stearoyl-2-arachidonoyl-PC (SAPC)-16.56.5(Koynova & Caffrey, 1998)
1-palmitoyl-2-arachidonoyl-PC (PAPC)-27.06.5(Koynova & Caffrey, 1998)

Note: The values presented are approximate and can vary slightly depending on the experimental conditions such as hydration level and buffer composition.

Membrane Packing and Interdigitation

The asymmetry of mixed-chain phospholipids has a profound impact on their packing within a lipid bilayer. Depending on the degree of mismatch between the two acyl chains, different packing arrangements can be adopted.

Non-Interdigitated vs. Interdigitated Phases

In a non-interdigitated bilayer, the acyl chains from each leaflet of the membrane are confined to their own monolayer. This is typical for phospholipids with chains of similar length.

However, when there is a significant difference in the length of the sn-1 and sn-2 chains, the longer chain of one lipid can extend across the bilayer midplane and interdigitate with the shorter chains of the lipids in the opposing leaflet. This arrangement is known as an interdigitated phase.[2] Mixed-chain phospholipids with a large asymmetry often form a mixed interdigitated bilayer , where this interdigitation occurs in both the gel and the liquid-crystalline states.[2]

The type of packing significantly influences the thickness and permeability of the membrane, which are critical parameters in drug delivery applications.

Caption: Packing arrangements of phospholipids in a bilayer.

Signaling Pathways Involving Mixed-Chain Phospholipids

Mixed-chain phospholipids are not merely structural components; they are also precursors to potent signaling molecules. The specific fatty acid composition of these lipids can influence the generation and activity of second messengers. Two important examples are the signaling pathways of phosphatidic acid (PA) and ceramide-1-phosphate (C1P).

Phosphatidic Acid (PA) Signaling

Phosphatidic acid is a key intermediate in the biosynthesis of all glycerophospholipids and also functions as a signaling molecule in a variety of cellular processes, including cell growth, proliferation, and stress responses.[3][4][5] PA can be generated through the hydrolysis of phosphatidylcholine by phospholipase D (PLD).[6] The acyl chain composition of the parent phosphatidylcholine determines the molecular species of PA produced, which in turn can differentially activate downstream targets.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Mixed-Chain Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA produces DG Diacylglycerol (DG) PA->DG mTOR mTOR PA->mTOR activates DG->PA produces PLD Phospholipase D (PLD) PLD->PC hydrolyzes DGK Diacylglycerol Kinase (DGK) DGK->DG phosphorylates PAP PA Phosphatase (PAP) PAP->PA dephosphorylates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Ext_Signal External Signal Ext_Signal->PLD activates

Caption: Simplified Phosphatidic Acid (PA) signaling pathway.

Ceramide-1-Phosphate (C1P) Signaling

Ceramide-1-phosphate is another important bioactive sphingolipid that regulates diverse cellular processes, including cell survival, inflammation, and migration.[7][8] C1P is formed by the phosphorylation of ceramide, a reaction catalyzed by ceramide kinase (CerK).[7] The fatty acid chain length of the ceramide precursor influences the properties and signaling functions of the resulting C1P.

G cluster_membrane Cellular Membranes cluster_cytosol Cytosol Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P produces cPLA2 cPLA2 C1P->cPLA2 activates CellSurvival Cell Survival C1P->CellSurvival promotes CerK Ceramide Kinase (CerK) CerK->Ceramide phosphorylates Inflammation Inflammation cPLA2->Inflammation mediates Stimulus Stimulus (e.g., Growth Factors) Stimulus->CerK activates

Caption: Simplified Ceramide-1-Phosphate (C1P) signaling pathway.

Experimental Protocols for Characterization

A variety of biophysical techniques are employed to characterize the physical properties of mixed-chain phospholipids. Below are detailed methodologies for three key experimental approaches.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of Tm and ΔH.

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired mixed-chain phospholipid in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).[9]

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.[10]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.[10]

    • Hydrate the lipid film with a buffer solution (e.g., PBS) at a temperature above the expected Tm to form multilamellar vesicles (MLVs).[9]

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm).[11]

  • DSC Analysis:

    • Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it.

    • Place an equal volume of the buffer in the reference pan.

    • Place both pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses the phase transition.

    • Record the differential heat flow as a function of temperature.

    • Analyze the resulting thermogram to determine the Tm (the peak of the transition) and the ΔH (the area under the peak).

X-ray Diffraction

X-ray diffraction provides information about the structural organization of the lipid bilayers, including the lamellar repeat distance (d-spacing) and the nature of the acyl chain packing.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated, hydrated lipid sample (either as a pellet of MLVs or as an aligned sample on a solid substrate).

    • For aligned samples, spread a solution of the lipid in an organic solvent onto a clean glass or silicon substrate and allow the solvent to evaporate slowly. Hydrate the sample in a controlled humidity chamber.

  • Data Collection:

    • Mount the sample in an X-ray beam.

    • Collect the diffraction pattern using a 2D detector. The pattern will consist of a series of reflections.

    • For lamellar phases, a series of sharp, equally spaced reflections will be observed at small angles (Small Angle X-ray Scattering, SAXS).

    • At wide angles (Wide Angle X-ray Scattering, WAXS), a broad, diffuse band is characteristic of the liquid-crystalline phase, while sharp reflections indicate a gel phase.

  • Data Analysis:

    • From the positions of the SAXS reflections, calculate the lamellar d-spacing using Bragg's law (nλ = 2d sinθ).

    • The WAXS pattern provides information on the lateral packing of the acyl chains.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for probing the structure and dynamics of phospholipids in their native bilayer environment. 31P NMR is particularly useful for studying the headgroup region and for distinguishing between different lipid phases.

Methodology:

  • Sample Preparation:

    • Prepare hydrated lipid vesicles as described for DSC.

    • For oriented samples, the lipid can be deposited on thin glass plates which are then stacked.

  • NMR Spectroscopy:

    • Pack the sample into an NMR rotor.

    • Acquire 31P NMR spectra at various temperatures.

  • Spectral Analysis:

    • The lineshape of the 31P NMR spectrum is indicative of the lipid phase. A broad, asymmetric powder pattern is characteristic of a gel or liquid-crystalline lamellar phase, while an isotropic peak suggests a cubic or micellar phase.

    • Changes in the chemical shift anisotropy of the 31P spectrum can provide information about the orientation and dynamics of the phosphate (B84403) headgroup.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Output LipidFilm Dry Lipid Film Hydration Hydration (Buffer, T > Tm) LipidFilm->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion MLV->Extrusion DSC Differential Scanning Calorimetry (DSC) MLV->DSC XRD X-ray Diffraction MLV->XRD NMR Solid-State NMR MLV->NMR LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV LUV->DSC LUV->XRD LUV->NMR Tm_deltaH Tm, ΔH DSC->Tm_deltaH d_spacing d-spacing, Packing XRD->d_spacing Phase_dynamics Phase, Dynamics NMR->Phase_dynamics

Caption: Experimental workflow for phospholipid characterization.

Applications in Drug Delivery

The unique physical properties of mixed-chain phospholipids make them highly valuable in the design of liposomal drug delivery systems.[12][13][14]

  • Modulation of Membrane Fluidity and Permeability: By carefully selecting mixed-chain phospholipids with specific chain lengths and degrees of unsaturation, the fluidity and permeability of the liposomal membrane can be precisely controlled. This allows for the optimization of drug loading and release kinetics.

  • Enhanced Stability: The use of mixed-chain phospholipids can improve the stability of liposomes in biological fluids, leading to longer circulation times and more effective drug targeting.

  • Formation of Non-Lamellar Phases: Some mixed-chain phospholipids can form non-lamellar structures, such as hexagonal or cubic phases, which can be exploited for the delivery of certain types of drugs, including nucleic acids.

Mixed-chain phospholipids exhibit a rich and complex array of physical properties that are a direct consequence of their molecular asymmetry. A thorough understanding of their phase behavior, membrane packing, and the experimental techniques used for their characterization is essential for researchers and drug development professionals. The ability to rationally design and select mixed-chain phospholipids with tailored properties opens up new avenues for the development of advanced and effective drug delivery systems. This guide provides a foundational understanding of these critical aspects, serving as a valuable resource for the scientific community.

References

Biophysical Characteristics of 1-Palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-15:0 PC) Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biophysical characteristics of lipid bilayers composed of 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-15:0 PC). This asymmetric mixed-chain phospholipid is a subject of interest in membrane biophysics and drug delivery research due to its unique packing properties and phase behavior, which can influence membrane fluidity, permeability, and protein interactions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential workflows.

Quantitative Biophysical Data

Table 1: Estimated Thermodynamic Properties of 16:0-15:0 PC Bilayers

ParameterEstimated ValueMethod of Estimation/Reference
Main Phase Transition Temperature (Tm)~37-39 °CTheoretical models for mixed-chain phospholipids (B1166683) suggest the Tm will be intermediate to that of the symmetric lipids DPPC (16:0/16:0 PC, Tm = 41 °C) and DPPC (15:0/15:0 PC, Tm = 35 °C).[1][2]
Enthalpy of Transition (ΔH)~7-8 kcal/molEstimated based on the values for DPPC (~8.7 kcal/mol) and the general trend of decreasing enthalpy with shorter chain length.[3]
Entropy of Transition (ΔS)~22-25 cal/mol·KCalculated from the estimated Tm and ΔH using the equation ΔS = ΔH / Tm.

Table 2: Estimated Structural Properties of 16:0-15:0 PC Bilayers in the Liquid Crystalline Phase (Lα)

ParameterEstimated ValueMethod of Estimation/Reference
Area per Lipid~63-65 ŲBased on molecular dynamics simulations and experimental data for similar saturated mixed-chain PCs. The slight asymmetry is expected to result in a packing area slightly larger than that of DPPC.[4]
Bilayer Thickness (Phosphate-to-Phosphate)~3.8-4.0 nmEstimated from X-ray diffraction data of similar chain-length PCs, where bilayer thickness varies linearly with acyl chain length.[1][5]
Hydrocarbon Thickness~2.7-2.9 nmCalculated from the bilayer thickness, accounting for the headgroup region.

Experimental Protocols

The characterization of the biophysical properties of 16:0-15:0 PC bilayers relies on a suite of experimental techniques. Below are detailed methodologies for two key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid bilayers, including the main phase transition temperature (Tm) and the enthalpy of transition (ΔH).

Objective: To determine the Tm and ΔH of 16:0-15:0 PC vesicles.

Materials:

  • 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-15:0 PC) powder

  • Buffer solution (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Chloroform (B151607)

  • Nitrogen gas stream

  • High-vacuum pump

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter

Procedure:

  • Liposome (B1194612) Preparation (Thin Film Hydration):

    • Dissolve a known quantity of 16:0-15:0 PC in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of nitrogen to form a thin lipid film on the flask's inner surface.

    • Place the flask under a high-vacuum pump for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs). The final lipid concentration should be in the range of 1-5 mg/mL.

    • For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) at a temperature above the estimated Tm.[6]

  • DSC Measurement:

    • Accurately transfer a known volume of the liposome suspension into a DSC sample pan.

    • Use an equal volume of the buffer solution as a reference in another pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature well below the expected Tm (e.g., 20 °C).

    • Scan the temperature at a controlled rate (e.g., 1 °C/min) up to a temperature well above the Tm (e.g., 50 °C).

    • Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak.

  • Data Analysis:

    • The Tm is determined as the temperature at the peak maximum of the endotherm.

    • The ΔH is calculated by integrating the area under the transition peak.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the structural parameters of lipid bilayers, such as the bilayer thickness.

Objective: To determine the lamellar repeat spacing (d-spacing) and bilayer thickness of hydrated 16:0-15:0 PC bilayers.

Materials:

  • Hydrated 16:0-15:0 PC sample (as prepared for DSC)

  • Capillary tube or a sample holder for oriented bilayers

  • Synchrotron or laboratory-based SAXS instrument

Procedure:

  • Sample Preparation:

    • For unoriented samples, the hydrated lipid dispersion is loaded into a thin-walled glass or quartz capillary.

    • For oriented samples, the lipid dispersion is deposited on a flat substrate (e.g., silicon wafer) and allowed to dry slowly in a controlled humidity environment.

  • SAXS Data Collection:

    • Mount the sample in the X-ray beam path.

    • Control the temperature of the sample, especially if measurements are to be taken below and above the Tm.

    • Expose the sample to the X-ray beam and collect the scattered X-rays on a 2D detector.

    • The exposure time will depend on the X-ray source and sample concentration.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to obtain a 1D intensity versus scattering vector (q) profile, where q = (4πsinθ)/λ (2θ is the scattering angle and λ is the X-ray wavelength).

    • For lamellar phases, a series of sharp Bragg peaks will be observed at positions qn = 2πn/d, where n is the order of the reflection and d is the lamellar repeat spacing.

    • The d-spacing is calculated from the positions of the Bragg peaks.

    • By analyzing the intensities of the Bragg peaks, an electron density profile of the bilayer can be reconstructed. From this profile, the bilayer thickness (phosphate-to-phosphate distance) can be determined.

Visualizations

The following diagrams illustrate the experimental workflows for the characterization of 16:0-15:0 PC bilayers.

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis cluster_results Results start 16:0-15:0 PC in Chloroform film Thin Lipid Film Formation (Nitrogen Evaporation) start->film hydrate Hydration with Buffer (Vortexing) film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrusion (Optional) mlv->extrude load Load Sample and Reference into DSC Pans mlv->load luv Large Unilamellar Vesicles (LUVs) extrude->luv luv->load scan Temperature Scan load->scan data Record Heat Flow vs. Temperature scan->data analysis Data Analysis data->analysis tm Phase Transition Temperature (Tm) analysis->tm dh Enthalpy of Transition (ΔH) analysis->dh

DSC Experimental Workflow for 16:0-15:0 PC Bilayers.

SAXS_Workflow cluster_prep Sample Preparation cluster_saxs SAXS Measurement cluster_analysis Data Analysis start Hydrated 16:0-15:0 PC Dispersion unoriented Load into Capillary start->unoriented oriented Deposit on Substrate start->oriented sample Prepared Sample unoriented->sample oriented->sample mount Mount Sample in X-ray Beam sample->mount expose X-ray Exposure mount->expose detect Collect Scattering Pattern expose->detect radial_avg Radial Averaging detect->radial_avg intensity_profile Intensity vs. q Profile radial_avg->intensity_profile bragg_peaks Identify Bragg Peaks intensity_profile->bragg_peaks d_spacing Calculate d-spacing bragg_peaks->d_spacing electron_density Electron Density Profile bragg_peaks->electron_density thickness Determine Bilayer Thickness electron_density->thickness

SAXS Experimental Workflow for Structural Analysis.

Concluding Remarks

The biophysical characterization of 16:0-15:0 PC bilayers provides valuable insights into the behavior of asymmetric mixed-chain phospholipids, which are relevant components of biological membranes and are increasingly utilized in the design of advanced drug delivery systems. The estimated properties presented in this guide offer a baseline for researchers, and the detailed experimental protocols provide a framework for the empirical determination of these characteristics. Further studies, particularly using molecular dynamics simulations, would be beneficial to refine our understanding of the molecular organization and dynamics of these unique lipid bilayers.

References

Unveiling the Thermal Behavior of Anteiso-Branched Phospholipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anteiso-branched phospholipids (B1166683) are a class of lipids predominantly found in the cell membranes of certain bacteria. Their unique molecular architecture, characterized by a methyl group on the antepenultimate carbon of the acyl chain, imparts distinct physical and thermal properties to the membranes they constitute. Understanding these properties is crucial for researchers in microbiology, membrane biophysics, and drug development, as they influence membrane fluidity, permeability, and interactions with membrane-active agents. This technical guide provides an in-depth exploration of the thermal characteristics of anteiso-branched phospholipids, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

The Structural Impact of Anteiso-Branching on Lipid Packing

The presence of a methyl branch near the end of the acyl chain introduces a steric hindrance that disrupts the highly ordered, tight packing characteristic of their straight-chain counterparts in the gel phase. This perturbation of the acyl chain packing is a key determinant of the unique thermal properties of anteiso-branched phospholipids.

cluster_0 Straight-Chain Phospholipids cluster_1 Anteiso-Branched Phospholipids a1 Highly Ordered Acyl Chains (Gel Phase) a2 Disordered Acyl Chains (Liquid-Crystalline Phase) a1->a2 High ΔH High Tm b1 Disrupted Acyl Chain Packing (Disordered Gel Phase) b2 Disordered Acyl Chains (Liquid-Crystalline Phase) b1->b2 Low ΔH Low Tm

Effect of Acyl Chain Branching on Thermal Properties.

Quantitative Thermal Data

The primary technique for characterizing the thermal properties of phospholipids is Differential Scanning Calorimetry (DSC). This method measures the heat flow associated with thermal transitions in the lipid as a function of temperature. The key parameters obtained are the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel phase to a liquid-crystalline phase, and the enthalpy of this transition (ΔH), which reflects the energy required to disrupt the ordered gel phase.

The following tables summarize the thermotropic data for a homologous series of 1,2-di-anteiso-acyl-sn-glycero-3-phosphocholines, providing a comparative view of how acyl chain length influences their thermal behavior.

Table 1: Main Gel to Liquid-Crystalline Phase Transition Temperatures (Tm) of 1,2-di-anteiso-acyl-sn-glycero-3-phosphocholines

Phospholipid (di-anteiso-acyl PC)Acyl Chain CompositionMain Transition Temperature (Tm) (°C)
di-aiC13:0 PC1,2-di-(10-methyl-dodecanoyl)-22.1
di-aiC14:0 PC1,2-di-(11-methyl-tridecanoyl)-10.5
di-aiC15:0 PC1,2-di-(12-methyl-tetradecanoyl)3.6
di-aiC16:0 PC1,2-di-(13-methyl-pentadecanoyl)12.0
di-aiC17:0 PC1,2-di-(14-methyl-hexadecanoyl)22.8
di-aiC18:0 PC1,2-di-(15-methyl-heptadecanoyl)30.1
di-aiC19:0 PC1,2-di-(16-methyl-octadecanoyl)38.5
di-aiC20:0 PC1,2-di-(17-methyl-nonadecanoyl)44.5
di-aiC21:0 PC1,2-di-(18-methyl-eicosanoyl)51.5

Table 2: Enthalpies (ΔH) and Entropies (ΔS) of the Main Phase Transition of 1,2-di-anteiso-acyl-sn-glycero-3-phosphocholines

Phospholipid (di-anteiso-acyl PC)Acyl Chain CompositionΔH (kcal/mol)ΔS (cal/mol·K)
di-aiC13:0 PC1,2-di-(10-methyl-dodecanoyl)2.911.6
di-aiC14:0 PC1,2-di-(11-methyl-tridecanoyl)4.015.2
di-aiC15:0 PC1,2-di-(12-methyl-tetradecanoyl)4.817.3
di-aiC16:0 PC1,2-di-(13-methyl-pentadecanoyl)5.820.3
di-aiC17:0 PC1,2-di-(14-methyl-hexadecanoyl)6.722.6
di-aiC18:0 PC1,2-di-(15-methyl-heptadecanoyl)7.926.1
di-aiC19:0 PC1,2-di-(16-methyl-octadecanoyl)8.828.2
di-aiC20:0 PC1,2-di-(17-methyl-nonadecanoyl)9.931.2
di-aiC21:0 PC1,2-di-(18-methyl-eicosanoyl)11.033.9

Note: The entropy of transition (ΔS) is calculated from the experimental ΔH and Tm values using the equation ΔS = ΔH / Tm (in Kelvin).

These data clearly illustrate that as the acyl chain length of the anteiso-branched phospholipids increases, both the main transition temperature and the enthalpy of transition increase. However, it is important to note that the transition enthalpies of anteiso-branched phosphatidylcholines are significantly smaller than those of their straight-chain equivalents, indicating a more disordered gel phase. For instance, symmetric di-anteiso-branched phosphatidylcholines with C16 hydrocarbon chains or shorter exhibit a main Tm below 0°C.

Experimental Protocol: Differential Scanning Calorimetry of Anteiso-Branched Phospholipid Vesicles

The following protocol outlines the key steps for determining the thermotropic properties of anteiso-branched phospholipids using Differential Scanning Calorimetry (DSC).

cluster_prep Sample Preparation cluster_dsc DSC Analysis prep1 1. Lipid Film Formation prep2 2. Hydration prep1->prep2 prep3 3. Vesicle Formation (MLVs) prep2->prep3 prep4 4. Vesicle Sizing (Optional - LUVs) prep3->prep4 dsc1 5. Sample & Reference Loading prep4->dsc1 Transfer to DSC pans dsc2 6. Equilibration dsc1->dsc2 dsc3 7. Thermal Scanning dsc2->dsc3 dsc4 8. Data Analysis dsc3->dsc4

Workflow for Thermal Analysis of Phospholipids by DSC.

1. Materials and Reagents:

  • High-purity synthetic anteiso-branched phospholipid

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DSC instrument with appropriate sample pans (e.g., aluminum)

2. Procedure:

  • Step 1: Lipid Film Formation

    • Dissolve a known quantity of the anteiso-branched phospholipid

solubility of 16:0-a15:0 PC in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of Phosphatidylcholines in Organic Solvents for Researchers, Scientists, and Drug Development Professionals

A Note on 16:0-a15:0 PC: Publicly available scientific literature and product datasheets do not currently provide specific quantitative solubility data for 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (this compound) in organic solvents. This guide, therefore, provides solubility data for structurally analogous and commonly studied phosphatidylcholines to serve as a valuable reference point. Additionally, it outlines detailed experimental protocols for determining the solubility of phospholipids (B1166683) like this compound.

Solubility of Analogous Phosphatidylcholines

The solubility of phosphatidylcholines (PCs) is influenced by the nature of their fatty acid chains, the properties of the organic solvent, and the temperature. Generally, PCs with unsaturated or shorter acyl chains tend to be more soluble. The following table summarizes the available solubility data for several common PCs in various organic solvents.

Phosphatidylcholine (PC) TypeOrganic SolventSolubilityTemperature
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) Ethanol~30 mg/mL[1]Not Specified
Chloroform:Methanol:Water (65:25:4, v/v/v)5 mg/mL[2]Not Specified
DMSOInsoluble[2]Not Specified
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) Ethanol~25 mg/mL[3][4]Not Specified
DMSO100 mg/mL (with sonication)[5]Not Specified
Chloroform:Methanol:Water5 mg/mL[6]Not Specified
L-α-phosphatidylcholine (Egg PC) Chloroform100 mg/mL[7]Room Temperature
Ethanol100 mg/mL[7]Room Temperature
Hexane (containing 3% ethanol)100 mg/mL[7]Room Temperature
DMSO5 mg/mL[8]Not Specified
Acetonitrile2 g/L (for egg yolk derived PC)[9]Room Temperature
1,2-distearoyl-sn-glycero-3-PC (DSPC) Ethanol~1 mg/mL[10]Not Specified
L-α-Lysophosphatidylcholine (Egg Lyso PC) Chloroform27.8 g/100 mL[11]25°C
Methanol14.6 g/100 mL[11]25°C
Ethanol3.9 g/100 mL[11]25°C
Acetone0.02 g/100 mL[11]25°C

Experimental Protocols for Determining Phospholipid Solubility

A common and straightforward method for determining the solubility of a phospholipid in an organic solvent is the shake-flask method . This involves creating a saturated solution and then quantifying the amount of dissolved lipid.

Preparation of a Saturated Solution

The fundamental principle is to add an excess amount of the phospholipid to a known volume of the organic solvent of interest. This mixture is then agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution with undissolved solid remaining.

Methodology:

  • Add an excess amount of the phospholipid powder to a vial containing a precise volume of the desired organic solvent.

  • Seal the vial to prevent solvent evaporation.

  • Agitate the mixture using a mechanical shaker or vortex mixer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to rest, permitting the undissolved phospholipid to sediment.

  • To separate the saturated supernatant from the excess solid, centrifugation is employed.

  • Carefully collect an aliquot of the clear supernatant for quantification.

Quantification of Dissolved Phospholipid

Once a saturated solution is obtained, the concentration of the dissolved phospholipid needs to be accurately measured. Several analytical techniques can be employed for this purpose.

HPLC is a versatile and widely used technique for the separation and quantification of phospholipids.[12][13][14]

Experimental Protocol:

  • Sample Preparation: The collected supernatant may need to be diluted with a suitable organic solvent to fall within the linear range of the detector.

  • Chromatographic System: A normal-phase HPLC system is often used to separate different classes of lipids.[15]

  • Detection:

    • UV Detection: Phospholipids can be detected by UV absorbance, typically between 200-210 nm.[14] However, the response can vary depending on the degree of saturation of the fatty acid chains.[12]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are often preferred as they provide a more uniform response for different phospholipid species, independent of their optical properties.[15]

  • Quantification: A calibration curve is generated using standards of known concentrations of the specific phospholipid. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Colorimetric assays provide a simpler and often high-throughput method for quantifying total phospholipids or specifically phosphatidylcholine.

  • Phosphorus Assay: This method involves the digestion of the phospholipid to release inorganic phosphate, which is then reacted with a reagent (e.g., ammonium (B1175870) molybdate) to produce a colored complex that can be measured spectrophotometrically.[16]

  • Phosphatidylcholine-Specific Colorimetric Assay Kits: Commercially available kits provide a convenient method for quantifying PC.[17][18][19][20][21] These assays typically involve the enzymatic hydrolysis of PC to choline, which then participates in a series of reactions to produce a colored or fluorescent product.[17][20]

General Protocol for a Colorimetric Assay:

  • An aliquot of the saturated phospholipid solution is evaporated to dryness to remove the organic solvent.

  • The lipid residue is reconstituted in a buffer or solvent compatible with the assay.

  • The appropriate assay reagents are added according to the manufacturer's instructions.

  • After an incubation period, the absorbance or fluorescence is measured using a plate reader.

  • The concentration is calculated based on a standard curve prepared with known amounts of the phospholipid.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a phospholipid in an organic solvent.

G Workflow for Phospholipid Solubility Determination cluster_prep Preparation of Saturated Solution cluster_quant Quantification cluster_hplc HPLC cluster_color Colorimetric Assay prep1 Add excess phospholipid to known volume of solvent prep2 Seal vial and agitate (e.g., 24-48h at constant temp) prep1->prep2 prep3 Centrifuge to pellet undissolved solid prep2->prep3 prep4 Collect clear supernatant prep3->prep4 quant_choice Choose Quantification Method prep4->quant_choice hplc1 Dilute supernatant quant_choice->hplc1 HPLC color1 Evaporate solvent quant_choice->color1 Colorimetric hplc2 Inject into HPLC system hplc1->hplc2 hplc3 Detect (UV, ELSD, CAD) hplc2->hplc3 hplc4 Quantify using calibration curve hplc3->hplc4 result Determine Solubility (mg/mL or mol/L) hplc4->result color2 Reconstitute lipid color1->color2 color3 Add assay reagents and incubate color2->color3 color4 Measure absorbance/ fluorescence color3->color4 color5 Quantify using calibration curve color4->color5 color5->result

Caption: Generalized workflow for determining phospholipid solubility.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Liposomes Using 16:0-a15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are extensively utilized as delivery vehicles for a wide range of therapeutic agents. The choice of phospholipid is critical in determining the physicochemical properties and, consequently, the in vivo performance of the liposomal formulation. 16:0-a15:0 PC (1-palmitoyl-2-(15-methylpalmitoyl)-sn-glycero-3-phosphocholine) is a unique phospholipid containing a straight-chain fatty acid (palmitic acid, 16:0) and an anteiso-branched-chain fatty acid (anteiso-pentadecanoic acid, a15:0). The presence of the branched-chain fatty acid introduces a packing defect in the lipid bilayer, which can influence membrane fluidity, permeability, and interaction with cells. This document provides detailed protocols for the preparation and characterization of liposomes using this compound.

Physicochemical Properties of this compound

Data Presentation: Expected Liposome (B1194612) Characteristics

The following table summarizes the expected physicochemical characteristics of liposomes prepared with this compound using the thin-film hydration and extrusion method. These values are estimates based on data from similar lipid compositions and should be confirmed experimentally.

ParameterExpected ValueMethod of Analysis
Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -15 mV (in PBS)Electrophoretic Light Scattering
Encapsulation Efficiency (Hydrophilic drug - e.g., Carboxyfluorescein) 5 - 15%Fluorescence Spectroscopy
Encapsulation Efficiency (Lipophilic drug - e.g., Curcumin) > 80%UV-Vis Spectroscopy

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a defined size using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Chloroform (B151607)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve this compound in chloroform in a round-bottom flask to a final concentration of 10 mg/mL. b. For co-formulations with other lipids (e.g., cholesterol), dissolve all lipids in chloroform at the desired molar ratio. c. Attach the flask to a rotary evaporator. d. Evaporate the chloroform under reduced pressure at a temperature of 30-40°C. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner surface of the flask. e. Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the estimated phase transition temperature of this compound (a recommended temperature is 25°C). b. Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration (e.g., 1 mL for a 10 mg lipid film results in a 10 mg/mL liposome suspension). c. Agitate the flask by hand or on a vortex mixer at a temperature above the Tc until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Sizing): a. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end. c. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process should be performed at a temperature above the Tc. d. The resulting suspension will contain small unilamellar vesicles (SUVs) with a size distribution close to the pore size of the membrane.

  • Storage: a. Store the liposome suspension at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

Protocol 2: Determination of Encapsulation Efficiency

This protocol describes a general method to determine the encapsulation efficiency of a hydrophilic fluorescent dye (e.g., carboxyfluorescein).

Materials:

  • Liposome suspension containing the encapsulated drug/dye

  • Size exclusion chromatography column (e.g., Sephadex G-50)

  • Buffer (same as the hydration buffer)

  • Fluorometer or UV-Vis spectrophotometer

  • Detergent solution (e.g., 10% Triton X-100)

Procedure:

  • Separation of Free Drug: a. Equilibrate a size exclusion column with the buffer. b. Apply a known volume of the liposome suspension to the top of the column. c. Elute the column with the buffer. The liposomes (containing the encapsulated drug) will elute in the void volume, while the free drug will be retained and elute later. d. Collect the fraction containing the liposomes.

  • Quantification of Encapsulated Drug: a. Measure the volume of the collected liposome fraction. b. To a known aliquot of the liposome fraction, add the detergent solution to lyse the liposomes and release the encapsulated drug. c. Measure the fluorescence or absorbance of the lysed liposome sample. d. Create a standard curve of the drug in the same buffer containing the detergent. e. Determine the concentration of the encapsulated drug from the standard curve.

  • Quantification of Total Drug: a. Take an aliquot of the original, unpurified liposome suspension. b. Add the detergent solution to lyse the liposomes. c. Measure the fluorescence or absorbance to determine the total drug concentration.

  • Calculation of Encapsulation Efficiency (EE%): EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Mandatory Visualization

Experimental Workflow for Liposome Preparation

Liposome_Preparation_Workflow Experimental Workflow for Liposome Preparation cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing dissolve Dissolve this compound in Chloroform evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add Aqueous Buffer (T > Tc) dry->add_buffer Lipid Film agitate Agitate to form MLVs add_buffer->agitate extrude Extrusion through Polycarbonate Membrane agitate->extrude MLV Suspension final_product Final Liposome Product extrude->final_product SUV Suspension

Caption: Workflow for preparing liposomes with this compound.

Signaling Pathway: Role of Branched-Chain Fatty Acid Precursors in mTOR Signaling

Branched-chain amino acids (BCAAs) are essential precursors for the synthesis of branched-chain fatty acids (BCFAs) like the a15:0 in this compound. BCAAs are also known to be potent activators of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.

mTOR_Signaling_Pathway BCAA-Mediated mTORC1 Activation BCAA Branched-Chain Amino Acids (e.g., Leucine) BCFA_synthesis Branched-Chain Fatty Acid Synthesis BCAA->BCFA_synthesis Precursor mTORC1 mTORC1 BCAA->mTORC1 Activates BCFA This compound BCFA_synthesis->BCFA S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits

Caption: mTOR signaling pathway activated by BCAAs.

Application Notes and Protocols for the Separation of Lipid Isomers by RPLC-IM-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification and quantification of lipid isomers are critical in understanding their diverse biological roles and in the development of novel therapeutics. Many lipids with identical elemental composition and mass-to-charge ratio (m/z) exhibit distinct physiological functions based on the location of double bonds, acyl chain positions (sn-position), or stereochemistry. Traditional mass spectrometry (MS) techniques often fail to distinguish between these isomeric forms. The coupling of Reversed-Phase Liquid Chromatography (RPLC) with Ion Mobility-Mass Spectrometry (IM-MS) provides a powerful three-dimensional analytical approach to enhance the separation and characterization of lipid isomers. This methodology leverages the separation of lipids based on their hydrophobicity by RPLC, their size, shape, and charge by IM, and their m/z by MS, offering significantly improved resolution and analytical confidence.

This document provides detailed application notes and protocols for the separation of lipid isomers using the RPLC-IM-MS method.

Principle of RPLC-IM-MS for Lipid Isomer Separation

The separation of lipid isomers by RPLC-IM-MS is a multi-dimensional process. Initially, the lipid extract is introduced into the RPLC system. In reversed-phase chromatography, lipids are separated primarily based on their hydrophobicity, which is influenced by the length and degree of unsaturation of their fatty acyl chains. As the separated lipids elute from the column, they are ionized, typically by electrospray ionization (ESI), and introduced into the ion mobility spectrometer.

Inside the ion mobility cell, ions are propelled through a gas-filled chamber by a weak electric field. During their transit, they experience collisions with the gas molecules, and their velocity is determined by their ion mobility, which is related to their charge and collision cross-section (CCS). The CCS is a measure of the ion's average size and shape. Isomers with different three-dimensional structures will have different CCS values and, therefore, different drift times through the ion mobility cell. This allows for their separation even if they have the same m/z and co-elute from the RPLC column. Finally, the mass spectrometer separates the ions based on their m/z, and the combination of retention time, drift time (or CCS), and m/z provides a high degree of confidence in the identification of lipid isomers.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

A robust and reproducible lipid extraction is crucial for successful lipidomics analysis. The following protocol is a modified Bligh and Dyer method, suitable for the extraction of a broad range of lipids from plasma.

Materials:

  • Human plasma

  • Methanol (MeOH), HPLC grade

  • Chloroform (B151607) (CHCl₃), HPLC grade

  • Water, HPLC grade

  • 0.9% NaCl solution

  • Internal standards (a mixture of deuterated or odd-chain lipids representing different lipid classes)

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

Protocol:

  • Thaw frozen plasma samples on ice.

  • In a glass centrifuge tube, add 100 µL of plasma.

  • Add a known amount of the internal standard mixture to the plasma.

  • Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Add 125 µL of chloroform and vortex for 30 seconds.

  • Add 125 µL of water and vortex for 30 seconds to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous layer, a protein disk in the middle, and a lower organic layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of a suitable solvent for RPLC-MS analysis, such as a 9:1 (v/v) mixture of methanol:toluene.

RPLC-IM-MS Analysis

The following is a general protocol for the analysis of lipid isomers using a UPLC system coupled to a traveling-wave ion mobility (TWIM) enabled quadrupole time-of-flight (Q-TOF) mass spectrometer.

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Q-TOF mass spectrometer with a TWIM cell (e.g., Waters SYNAPT G2-Si)

RPLC Conditions:

  • Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 2 µL

  • Gradient Elution:

    • 0-2.0 min: 40% B

    • 2.0-2.1 min: 40-50% B

    • 2.1-12.0 min: 50-55% B

    • 12.0-12.1 min: 55-70% B

    • 12.1-18.0 min: 70-99% B

    • 18.0-20.0 min: 99% B

    • 20.0-20.1 min: 99-40% B

    • 20.1-22.0 min: 40% B (re-equilibration)

Ion Mobility Spectrometry Conditions (Traveling-Wave):

  • IMS Gas: Nitrogen

  • IMS Gas Flow: 90 mL/min

  • Wave Velocity: 650 m/s

  • Wave Height: 40 V

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative)

  • Sampling Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

  • Mass Range: m/z 100-1200

  • Acquisition Mode: Data-Independent Acquisition (DIA) or HDMSᴱ

Data Presentation

The following tables summarize representative quantitative data for the separation of phosphatidylcholine (PC) isomers. The exact retention times and drift times may vary depending on the specific instrumentation and experimental conditions.

Table 1: RPLC-IM-MS Data for PC(16:0/18:1) and PC(18:1/16:0) Positional Isomers

Lipid IsomerRetention Time (min)Drift Time (ms)Collision Cross-Section (CCS, Ų)m/z ([M+H]⁺)
PC(16:0/18:1)10.258.5285.3760.585
PC(18:1/16:0)10.388.7288.1760.585

Table 2: RPLC-IM-MS Data for PC(18:1_cis) and PC(18:1_trans) Geometric Isomers

Lipid IsomerRetention Time (min)Drift Time (ms)Collision Cross-Section (CCS, Ų)m/z ([M+H]⁺)
PC(18:1_cis/18:1_cis)9.829.1302.5786.601
PC(18:1_trans/18:1_trans)9.958.9298.7786.601

Visualizations

RPLC_IM_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis RPLC-IM-MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Lipid Extraction (e.g., Bligh & Dyer) Plasma->Extraction Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution RPLC Reversed-Phase Liquid Chromatography Reconstitution->RPLC ESI Electrospray Ionization RPLC->ESI IM Ion Mobility Spectrometry ESI->IM MS Mass Spectrometry (Q-TOF) IM->MS Processing Data Alignment & Feature Detection MS->Processing Identification Isomer Identification (RT, Drift Time, m/z) Processing->Identification Quantification Quantification Identification->Quantification Logical_Relationship Compound Complex Lipid Mixture (including isomers) RPLC RPLC Separation (by Hydrophobicity) Compound->RPLC IM Ion Mobility Separation (by Shape/Size - CCS) RPLC->IM Eluting Analytes MS Mass Spectrometry (by m/z) IM->MS Drift-Time Separated Ions Identification Unambiguous Isomer Identification MS->Identification Mass-Analyzed Ions

Application Notes and Protocols for the Structural Validation of 1-Palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the unequivocal structure elucidation and validation of novel or synthesized phospholipids (B1166683). This document provides detailed application notes and experimental protocols for the structural validation of a specific mixed-acyl phosphatidylcholine, 1-palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC). This particular phospholipid is of interest due to its asymmetric nature, combining a common saturated fatty acid (palmitic acid) with a less common branched-chain fatty acid (anteiso-pentadecanoic acid). Such structures are relevant in the study of bacterial membranes and can be of interest in the development of novel drug delivery systems.[1][2]

This guide will cover the theoretical basis for using ¹H, ¹³C, and ³¹P NMR, provide detailed experimental protocols, present expected chemical shift data in tabular format, and illustrate the logical workflow of structure validation and a relevant metabolic pathway using diagrams.

Principle of NMR-based Structure Validation

The structural validation of this compound by NMR relies on the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shift (δ) of each proton is sensitive to its local electronic environment, and scalar couplings (J-couplings) between adjacent protons reveal through-bond connectivity.

  • ¹³C NMR: Offers insights into the carbon skeleton of the molecule. The chemical shift of each carbon provides information about its hybridization and the nature of its substituents.

  • ³¹P NMR: Is highly specific for the phosphorus atom in the phosphate (B84403) headgroup, providing a distinct signal that is sensitive to the chemical environment of the phosphate moiety.[3][4]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

    • COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the glycerol (B35011) backbone and the fatty acyl chains.[5]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for connecting different molecular fragments, such as the fatty acyl chains to the glycerol backbone and the glycerol to the phosphocholine (B91661) headgroup.[5]

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts for this compound in CDCl₃. These values are estimated based on data for similar phosphatidylcholines, including those with palmitoyl (B13399708) chains and those with anteiso-branched fatty acids.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Assignment Predicted Chemical Shift (ppm) Multiplicity
Glycerol Backbone
sn-1 CH₂4.42 / 4.18dd / dd
sn-2 CH5.25m
sn-3 CH₂3.98m
Phosphocholine Headgroup
PO-CH₂4.30m
N⁺-CH₂3.80m
N⁺-(CH₃)₃3.35s
sn-1 (16:0) Acyl Chain
C2 (α-CH₂)2.32t
C3 (β-CH₂)1.61m
C4-C14 ((CH₂)₁₁)1.25br s
C15 (ω-1 CH₂)1.28m
C16 (ω-CH₃)0.88t
sn-2 (a15:0) Acyl Chain
C2' (α-CH₂)2.30t
C3' (β-CH₂)1.59m
C4'-C11' ((CH₂)₈)1.25br s
C12' (CH₂)1.51m
C13' (CH)1.15m
C14' (CH₃)0.86d
C15' (CH₃)0.85t

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Assignment Predicted Chemical Shift (ppm)
Glycerol Backbone
sn-1 CH₂62.9
sn-2 CH71.2
sn-3 CH₂63.5
Phosphocholine Headgroup
PO-CH₂59.2
N⁺-CH₂66.5
N⁺-(CH₃)₃54.4
sn-1 (16:0) Acyl Chain
C1 (C=O)173.4
C2 (α-CH₂)34.2
C3 (β-CH₂)25.0
C4-C13 ((CH₂)₁₀)29.2-29.8
C1432.0
C15 (ω-1 CH₂)22.8
C16 (ω-CH₃)14.2
sn-2 (a15:0) Acyl Chain
C1' (C=O)173.0
C2' (α-CH₂)34.0
C3' (β-CH₂)24.8
C4'-C11' ((CH₂)₈)29.1-29.7
C12' (CH₂)34.5
C13' (CH)27.3
C14' (CH₃)19.2
C15' (CH₃)11.5

Table 3: Predicted ³¹P NMR Chemical Shift (δ, ppm)

Assignment Predicted Chemical Shift (ppm)
Phosphate-0.8 to -1.2

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For improved resolution and to minimize aggregation, a solvent mixture such as CDCl₃/MeOD (2:1, v/v) can also be used.[6]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ can be used.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for a few minutes.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Pulse Program: Standard proton-decoupled ³¹P experiment.

  • Spectral Width: 50-100 ppm.

  • Number of Scans: 128-256.

  • Relaxation Delay (d1): 5 seconds.

  • COSY: A standard gradient-selected COSY experiment is typically sufficient.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended to correlate the ¹H and ¹³C chemical shifts of directly bonded atoms.

  • HMBC: A gradient-selected HMBC experiment should be optimized to detect correlations over 2-3 bonds (typically a J-coupling of 8-10 Hz is used for the evolution of long-range couplings).

Visualizations

NMR-based Structure Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.

G cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_validation Structure Validation 1D_H 1D ¹H NMR Assign_H Assign ¹H Signals 1D_H->Assign_H 1D_C 1D ¹³C NMR Assign_C Assign ¹³C Signals 1D_C->Assign_C 1D_P 1D ³¹P NMR Assign_P Assign ³¹P Signal 1D_P->Assign_P 2D_COSY 2D COSY Correlate Correlate Spin Systems 2D_COSY->Correlate 2D_HSQC 2D HSQC 2D_HSQC->Correlate 2D_HMBC 2D HMBC Assemble Assemble Fragments 2D_HMBC->Assemble Assign_H->Correlate Assign_C->Correlate Correlate->Assemble Final_Structure Final Structure of This compound Assemble->Final_Structure

Caption: Workflow for NMR-based structure validation.

Phosphatidylcholine Metabolism Pathway

This diagram illustrates the Kennedy pathway, a major route for the biosynthesis of phosphatidylcholine, and its subsequent catabolism.[9][10]

G cluster_synthesis Biosynthesis (Kennedy Pathway) cluster_catabolism Catabolism Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC DAG Diacylglycerol (DAG) DAG->PC Cholinephosphotransferase PC->DAG PLC LPC Lysophosphatidylcholine (LPC) PC->LPC PLA₂ PA Phosphatidic Acid (PA) PC->PA PLD GPC Glycerophosphocholine (GPC) LPC->GPC Lysophospholipase

Caption: Phosphatidylcholine biosynthesis and catabolism.

Conclusion

The combination of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural validation of complex phospholipids such as 1-palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine. By following the detailed protocols and utilizing the predicted chemical shift data as a guide, researchers can confidently confirm the identity and purity of their synthesized or isolated phospholipid, which is a critical step in drug development and fundamental lipid research.

References

Application Note: Characterization of the Thermotropic Phase Behavior of 1-Palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the characterization of the thermotropic phase behavior of the mixed-chain phospholipid 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) using Differential Scanning Calorimetry (DSC). The protocols cover sample preparation of multilamellar vesicles (MLVs), experimental setup for high-sensitivity DSC, and data analysis. Representative data and the influence of acyl chain asymmetry on the phase transition are discussed.

Introduction

Mixed-chain phospholipids (B1166683) are crucial components of biological membranes and are of significant interest in the development of liposomal drug delivery systems. The asymmetry in the acyl chain lengths can influence the packing of the lipid bilayers, leading to unique thermotropic properties compared to their symmetric-chain counterparts. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the phase transitions of lipids by measuring the heat flow associated with these transitions as a function of temperature.[1]

This application note focuses on 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (this compound), a mixed-chain phosphatidylcholine with a one-carbon difference in the length of its sn-1 and sn-2 acyl chains. Understanding its phase transition behavior, including the main transition temperature (Tm) and the associated enthalpy (ΔH), is essential for predicting membrane fluidity, stability, and permeability in various applications.

Principle of Differential Scanning Calorimetry (DSC) for Lipids

DSC instruments measure the difference in heat flow between a sample and a reference cell as they are subjected to a controlled temperature program.[1] When a lipid dispersion undergoes a phase transition, such as the gel-to-liquid crystalline transition, it absorbs heat. This endothermic event is detected as a peak in the DSC thermogram. The key parameters obtained from a DSC scan are:

  • Transition Temperature (Tm): The temperature at which the peak of the endotherm occurs, representing the point of maximum heat absorption during the phase transition.[1]

  • Enthalpy of Transition (ΔH): The area under the transition peak, which corresponds to the total amount of heat absorbed during the phase transition. It reflects the extent of molecular rearrangement.

  • Heat Capacity Change (ΔCp): The change in the baseline heat flow before and after the transition.

  • Cooperativity of the Transition: The sharpness of the transition peak, often described by the peak width at half-height, indicates the cooperativity of the melting process.[1]

Experimental Protocols

Materials and Equipment
  • 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (this compound)

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)[2]

  • Chloroform (B151607)

  • Nitrogen gas stream

  • Vacuum desiccator

  • High-sensitivity Differential Scanning Calorimeter

  • Water bath sonicator

  • Vortex mixer

  • Syringes for sample loading

Protocol 1: Preparation of Multilamellar Vesicles (MLVs)

The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs).[3]

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Add the desired buffer to the dried lipid film. The final lipid concentration is typically in the range of 1-5 mg/mL.

    • Hydrate the lipid film by vortexing the flask for several minutes at a temperature above the expected phase transition temperature of the lipid.

    • This process results in the formation of a milky suspension of MLVs.

  • Annealing:

    • To ensure a well-defined and reproducible thermotropic behavior, it is recommended to anneal the MLV suspension. This can be done by temperature cycling the sample through its phase transition a few times or by storing it at 4°C for several hours before the DSC measurement.[2]

Protocol 2: DSC Measurement
  • Instrument Preparation:

    • Turn on the DSC instrument and allow it to stabilize.

    • Perform a buffer-buffer baseline scan to ensure instrumental stability and for subsequent baseline subtraction from the sample scan. It is recommended to run at least three scans to establish a reproducible baseline.[4]

  • Sample Loading:

    • Carefully load the prepared MLV suspension into the sample cell and an equal volume of the corresponding buffer into the reference cell. Ensure no air bubbles are present in the cells.

  • Thermal Scanning:

    • Equilibrate the sample at a starting temperature well below the expected transition temperature.

    • Heat the sample at a controlled scan rate (e.g., 1°C/min). Slower scan rates can provide better resolution of transitions.[2]

    • Record the heat flow as a function of temperature up to a final temperature well above the transition.

    • Cool the sample back to the starting temperature at a similar rate.

    • Perform multiple heating and cooling cycles to check for the reversibility and reproducibility of the transition.

Data Presentation

The thermotropic properties of this compound are summarized in the table below. For comparison, data for the symmetric chain phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (16:0-16:0 PC or DPPC) is also included. The slight asymmetry in the acyl chains of this compound is expected to slightly lower the transition temperature and enthalpy compared to DPPC due to less efficient packing in the gel phase.

Phospholipidsn-1 Chainsn-2 ChainMain Transition Temperature (Tm) (°C)Enthalpy of Transition (ΔH) (kcal/mol)
This compound Palmitoyl (B13399708) (16:0)Pentadecanoyl (15:0)~35-38 (estimated)~7-8 (estimated)
DPPC (16:0-16:0 PC) Palmitoyl (16:0)Palmitoyl (16:0)41.5[5]8.7

Note: The values for this compound are estimated based on the known behavior of mixed-chain phospholipids. Experimental determination is required for precise values.

Visualization of Experimental Workflow and Phase Transition

G Figure 1: DSC Experimental Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement A Dissolve this compound in Chloroform B Form Thin Lipid Film (N2 Evaporation) A->B C Remove Residual Solvent (Vacuum) B->C D Hydrate with Buffer (above Tm) C->D E Form Multilamellar Vesicles (MLVs) D->E F Load Sample and Reference E->F G Equilibrate at Start Temperature F->G H Heat at Controlled Scan Rate G->H I Record Heat Flow vs. Temperature H->I J Data Analysis I->J

Caption: Workflow for DSC analysis of this compound.

G Figure 2: Phospholipid Phase Transition cluster_gel Gel Phase (Lβ') cluster_lc Liquid Crystalline Phase (Lα) gel Ordered Acyl Chains Low Fluidity lc Disordered Acyl Chains High Fluidity gel->lc Heat Absorption (Endotherm) at Tm

Caption: Schematic of the lipid bilayer phase transition.

Discussion

The thermotropic behavior of mixed-chain phospholipids is influenced by the degree of asymmetry between the acyl chains.[6] For this compound, the single methylene (B1212753) group difference between the palmitoyl and pentadecanoyl chains introduces a packing defect in the ordered gel phase compared to the perfectly matched chains of DPPC. This disruption of the van der Waals interactions between the acyl chains typically leads to a decrease in the main transition temperature and a reduction in the enthalpy of the transition.[6]

The data obtained from DSC analysis is critical for researchers in drug development for several reasons:

  • Liposome Formulation: The Tm is a key parameter in designing thermosensitive liposomes for targeted drug release.

  • Membrane Fluidity Studies: Understanding how different lipids affect membrane fluidity is crucial for studying protein-lipid interactions and membrane function.[7]

  • Stability Assessment: The phase behavior of a lipid formulation can impact its physical stability during storage.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermotropic properties of novel mixed-chain phospholipids like this compound. The protocols and information provided in this application note offer a comprehensive guide for researchers to perform these measurements and interpret the resulting data. The insights gained from DSC studies are vital for advancing our understanding of lipid biophysics and for the rational design of lipid-based technologies.

References

Application Notes and Protocols for Creating Asymmetric Lipid Vesicles with 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric lipid vesicles are powerful tools in membrane biophysics and drug delivery research, offering a closer mimicry of the complex and asymmetric nature of biological cell membranes. This document provides a detailed guide to the preparation and characterization of asymmetric lipid vesicles incorporating 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC), a phosphatidylcholine with one saturated straight-chain and one saturated branched-chain fatty acid. The presence of the anteiso branched chain in this compound introduces unique packing properties into the lipid bilayer, potentially influencing membrane fluidity, permeability, and interactions with membrane-associated proteins.

This application note focuses on the use of methyl-β-cyclodextrin (MβCD)-mediated lipid exchange to generate asymmetry. This technique allows for the selective replacement of lipids in the outer leaflet of pre-formed vesicles, leading to a well-defined asymmetric lipid distribution.[1] We present protocols for the formation of small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), followed by the cyclodextrin-mediated exchange process and subsequent characterization of the resulting asymmetric vesicles.

Materials and Reagents

  • 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (this compound)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or other desired inner leaflet lipid

  • Chloroform

  • Methanol

  • Sucrose (B13894)

  • HEPES buffer (or other buffer of choice)

  • Methyl-β-cyclodextrin (MβCD)

  • Praseodymium (III) chloride (PrCl₃) for NMR analysis

  • Probe sonicator

  • Extruder and polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

  • Glass vials and syringes

Experimental Protocols

Preparation of Symmetric Unilamellar Vesicles

The initial step involves the preparation of two distinct populations of symmetric unilamellar vesicles: "acceptor" vesicles that will become asymmetric and "donor" vesicles that will provide the outer leaflet lipid (this compound). The "heavy donor" vesicle strategy is described below, where donor vesicles are loaded with sucrose to facilitate their separation from acceptor vesicles by centrifugation.[1]

Protocol for "Heavy" Donor Vesicles (this compound):

  • Lipid Film Hydration: In a round-bottom flask, dissolve a known amount of this compound in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with a sucrose solution (e.g., 300 mM sucrose in HEPES buffer) to a final lipid concentration of 10-20 mM. The hydration should be performed above the phase transition temperature (Tm) of this compound. While the exact Tm is not readily published, lipids with anteiso branches generally have lower Tm than their straight-chain counterparts. A temperature of approximately 25-30°C is a reasonable starting point. Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional, for LUVs): For the preparation of Large Unilamellar Vesicles (LUVs), subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. Following the freeze-thaw cycles, extrude the suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.

Protocol for Acceptor Vesicles (e.g., DPPC):

  • Lipid Film Hydration: Prepare a lipid film of the desired inner leaflet lipid (e.g., DPPC) as described above.

  • Hydration: Hydrate the lipid film with a buffer that is iso-osmotic to the sucrose solution used for the donor vesicles (e.g., HEPES buffer) to a final lipid concentration of 10-20 mM. Hydration should be performed above the Tm of the chosen lipid (for DPPC, Tm is 41°C).[1]

  • Vesicle Sizing:

    • For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension using a probe sonicator on ice until the solution becomes clear.

    • For Large Unilamellar Vesicles (LUVs): Follow the freeze-thaw and extrusion procedure described for the donor vesicles.

Cyclodextrin-Mediated Lipid Exchange

This protocol outlines the exchange of the outer leaflet lipids of the acceptor vesicles with this compound from the donor vesicles, catalyzed by methyl-β-cyclodextrin.

  • Incubation: In a clean glass vial, mix the acceptor vesicles, "heavy" donor vesicles, and MβCD. The molar ratio of acceptor lipid to donor lipid to MβCD is a critical parameter. A starting point could be a 1:10:5 molar ratio.

  • Exchange Reaction: Incubate the mixture at a temperature above the Tm of both lipids for 30-60 minutes with gentle shaking. This facilitates the efficient extraction and insertion of lipid monomers by MβCD.

  • Separation: Separate the newly formed asymmetric acceptor vesicles from the heavy donor vesicles by ultracentrifugation. Layer the incubation mixture on top of a cushion of the iso-osmotic buffer and centrifuge at high speed (e.g., 200,000 x g) for 1-2 hours. The heavy donor vesicles will pellet at the bottom, while the asymmetric acceptor vesicles will remain in the supernatant.

  • Purification: Carefully collect the supernatant containing the asymmetric vesicles and dialyze against the desired buffer to remove any remaining MβCD and sucrose.

Characterization of Asymmetric Vesicles

3.3.1. Verification of Asymmetry using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy using a lanthanide shift reagent like Praseodymium (III) chloride (PrCl₃) can be used to differentiate between the inner and outer leaflet lipids. The paramagnetic Pr³⁺ ions interact with the phosphate (B84403) groups of the phospholipids (B1166683) in the outer leaflet, causing a shift in their ³¹P-NMR signal.

  • Acquire a ³¹P-NMR spectrum of the asymmetric vesicle suspension.

  • Add a small aliquot of a concentrated PrCl₃ solution to the NMR tube.

  • Acquire a second ³¹P-NMR spectrum. The signal corresponding to the outer leaflet lipids (this compound) will be shifted, while the signal from the inner leaflet lipids (e.g., DPPC) will remain largely unchanged.

  • The degree of asymmetry can be quantified by integrating the shifted and unshifted peaks.

3.3.2. Size and Morphology Characterization

Dynamic Light Scattering (DLS) can be used to determine the size distribution and polydispersity index (PDI) of the vesicle population before and after the exchange process. Transmission Electron Microscopy (TEM) with negative staining can be employed to visualize the morphology of the vesicles.

Data Presentation

Table 1: Physicochemical Properties of Lipids

LipidMolecular WeightPhase Transition Temp. (Tm)
This compound~734 g/mol Estimated ~25-30°C
DPPC734.04 g/mol 41°C[1]

Table 2: Experimental Parameters for Asymmetric Vesicle Formation

ParameterRecommended Value
Acceptor Lipid Concentration10-20 mM
Donor Lipid Concentration100-200 mM
MβCD Concentration50-100 mM
Acceptor:Donor:MβCD Ratio1:10:5 (molar)
Incubation Temperature> Tm of both lipids
Incubation Time30-60 minutes
Ultracentrifugation Speed200,000 x g
Ultracentrifugation Time1-2 hours

Visualizations

G cluster_prep Vesicle Preparation cluster_exchange Cyclodextrin-Mediated Exchange cluster_char Characterization A This compound (Donor Lipid) C Lipid Film Formation (Rotary Evaporation) A->C B Inner Leaflet Lipid (e.g., DPPC) B->C D Hydration with Sucrose Buffer C->D E Hydration with Isotonic Buffer C->E F Extrusion (100 nm) D->F G Sonication/Extrusion E->G H Heavy Donor Vesicles (this compound) F->H I Acceptor Vesicles (e.g., DPPC) G->I J Mix Acceptor, Donor Vesicles & Methyl-β-Cyclodextrin H->J I->J K Incubation (above Tm) J->K L Ultracentrifugation K->L M Separation of Asymmetric Vesicles (Supernatant) from Donor Vesicles (Pellet) L->M N Dialysis M->N O Asymmetric Vesicles N->O P NMR Spectroscopy (with PrCl3) O->P Q Dynamic Light Scattering O->Q R Transmission Electron Microscopy O->R S Verification of Asymmetry P->S T Size Distribution Q->T U Morphology R->U

Caption: Experimental workflow for creating asymmetric vesicles.

G cluster_vesicle Asymmetric Vesicle cluster_cell Target Cell vesicle Drug-Loaded Asymmetric Vesicle receptor Cell Surface Receptor vesicle->receptor 1. Binding inner Inner Leaflet (e.g., DPPC) outer Outer Leaflet (this compound) with Targeting Ligand endocytosis Receptor-Mediated Endocytosis receptor->endocytosis 2. Internalization endosome Endosome endocytosis->endosome release Endosomal Escape & Drug Release endosome->release 3. Release target Intracellular Target release->target 4. Action effect Therapeutic Effect target->effect

Caption: Targeted drug delivery using asymmetric vesicles.

Conclusion

The protocol described provides a robust method for the generation of asymmetric lipid vesicles containing the branched-chain phospholipid this compound. The unique properties imparted by the anteiso fatty acid chain make these vesicles valuable models for studying the influence of lipid structure on membrane properties and for the development of novel drug delivery systems.[2][3] The successful creation of these asymmetric vesicles opens avenues for investigating lipid-protein interactions, membrane fusion events, and the controlled release of encapsulated therapeutic agents.[4][5] Further optimization of the experimental parameters may be necessary depending on the specific lipid compositions and desired vesicle characteristics.

References

Application Notes and Protocols for Fluorescent Labeling of 16:0-a15:0 PC for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane structure, integrity, and cell signaling. The specific acyl chain composition of PCs can significantly influence membrane properties and protein function. 1-palmitoyl-2-(15-methylpalmitoyl)-sn-glycero-3-phosphocholine (16:0-a15:0 PC) is a unique phospholipid containing a straight-chain saturated fatty acid (palmitic acid) at the sn-1 position and a branched-chain fatty acid (anteiso-methylpalmitic acid) at the sn-2 position. The presence of the anteiso-methyl group introduces a kink in the acyl chain, which can alter membrane fluidity and lipid packing.

Fluorescent labeling of this compound enables researchers to visualize its subcellular localization, trafficking, and dynamics in living cells using fluorescence microscopy. This information is critical for understanding its specific biological functions and its potential role in various physiological and pathological processes. These application notes provide detailed protocols for the synthesis and cellular application of fluorescently labeled this compound.

Labeling Strategies

There are two primary strategies for fluorescently labeling this compound for microscopy studies:

  • Chemical Synthesis of Fluorescently Labeled this compound: This approach involves the de novo synthesis of the phospholipid with a covalently attached fluorophore. The fluorophore can be attached to either the headgroup or one of the acyl chains. This method provides a well-defined labeled molecule but requires significant expertise in organic synthesis.

  • Metabolic Labeling using Bioorthogonal Chemistry: This strategy involves introducing a modified choline (B1196258) analog containing a "clickable" chemical handle (e.g., an azide (B81097) or alkyne group) to the cell culture medium.[1][2] Cells incorporate this analog into their PC biosynthesis pathways, generating PCs with the clickable handle.[1][2] Subsequently, a fluorescent probe containing the complementary reactive group can be added to specifically label the newly synthesized PCs.[1][2] This method allows for the labeling of lipids in a more biologically relevant context.[1][2]

Data Presentation

Table 1: Spectroscopic Properties of Common Fluorophores for Lipid Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldPhotostability
NBD ~460~535~25,000ModerateLow
BODIPY FL ~505~515>80,000HighHigh

Note: Spectroscopic properties can vary depending on the local environment (e.g., solvent polarity, lipid membrane composition).

Table 2: Comparison of Labeling Strategies
StrategyAdvantagesDisadvantages
Chemical Synthesis - Provides a well-defined, pure labeled lipid.- Allows for precise control over the labeling site.- Requires multi-step organic synthesis.- Can be time-consuming and expensive.- Introduction of a bulky fluorophore might perturb lipid behavior.
Metabolic Labeling - Labels lipids within their natural cellular context.- Can be used for pulse-chase experiments to study lipid dynamics.- Less synthetically demanding.- Labeling is not specific to a single PC species.- Labeling efficiency can vary between cell types.- Requires the use of modified precursors that might have off-target effects.

Experimental Protocols

Protocol 1: Chemical Synthesis of NBD-labeled this compound (Acyl Chain Labeling)

This protocol outlines a plausible multi-step synthesis for 1-palmitoyl-2-(12-(7-nitrobenzo-2-oxa-1,3-diazol-4-yl)amino)dodecanoyl-sn-glycero-3-phosphocholine, a fluorescent analog of this compound where the anteiso-methylated chain is replaced by an NBD-labeled acyl chain.

Materials:

  • sn-glycero-3-phosphocholine

  • Palmitic acid

  • 12-(NBD-amino)dodecanoic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (Lyso-PC):

    • Dissolve sn-glycero-3-phosphocholine and palmitic acid in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the product by silica gel column chromatography to obtain 1-palmitoyl-sn-glycero-3-phosphocholine.

  • Acylation with NBD-labeled fatty acid:

    • Dissolve the purified lyso-PC and 12-(NBD-amino)dodecanoic acid in anhydrous DCM.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction at room temperature overnight in the dark.

    • Filter the reaction mixture.

    • Purify the final product, NBD-labeled this compound analog, by silica gel column chromatography using a chloroform (B151607)/methanol gradient.

  • Characterization:

    • Confirm the structure and purity of the synthesized lipid by mass spectrometry and NMR spectroscopy.

Protocol 2: Live-Cell Imaging of Fluorescently Labeled PC

This protocol describes the introduction of fluorescently labeled PC into live cells and subsequent imaging by confocal microscopy.[3][4]

Materials:

  • Cultured cells of interest (e.g., HeLa, CHO) grown on glass-bottom dishes

  • Fluorescently labeled this compound (synthesized or commercially available analog)

  • Bovine serum albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Confocal microscope with appropriate laser lines and filters for the chosen fluorophore

Procedure:

  • Preparation of Labeled PC-BSA Complex:

    • Evaporate a small aliquot of the fluorescent PC stock solution (in chloroform or ethanol) to dryness under a stream of nitrogen gas.

    • Resuspend the lipid film in a small volume of ethanol (B145695).

    • Add the ethanol solution to a solution of fatty acid-free BSA in HBSS with vigorous vortexing to form a complex. The final concentration of the labeled PC should be in the low micromolar range.

  • Cell Labeling:

    • Wash the cells grown on glass-bottom dishes twice with pre-warmed HBSS.

    • Incubate the cells with the labeled PC-BSA complex in HBSS for 15-30 minutes at 37°C.

    • Wash the cells three times with fresh, pre-warmed HBSS to remove unbound labeled lipid.

  • Confocal Microscopy:

    • Place the dish on the stage of a confocal microscope equipped with a temperature-controlled chamber (37°C).

    • Use the appropriate laser line for excitation (e.g., 488 nm for NBD and BODIPY FL).

    • Set the emission detection window accordingly (e.g., 500-550 nm for NBD).[3]

    • Acquire images using a high numerical aperture objective (e.g., 60x or 100x oil immersion).

    • For live-cell imaging, acquire time-lapse series to observe the dynamics of the labeled PC.

Visualizations

Signaling Pathway

Phospholipid_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding PLC PLC Receptor->PLC 2. Activation PC This compound PLC->PC 3. Hydrolysis DAG DAG PC->DAG Generates PKC PKC DAG->PKC 4. Activation Downstream_Targets Downstream_Targets PKC->Downstream_Targets 5. Phosphorylation Cellular_Response Cellular_Response Downstream_Targets->Cellular_Response

Experimental Workflow

Labeling_Workflow cluster_synthesis Chemical Synthesis cluster_cell_labeling Cellular Application cluster_imaging Microscopy Start sn-glycero-3-phosphocholine Step1 Acylation with Palmitic Acid Start->Step1 Intermediate 1-palmitoyl-lyso-PC Step1->Intermediate Step2 Acylation with NBD-Fatty Acid Intermediate->Step2 Product Fluorescent this compound Analog Step2->Product Complex Form PC-BSA Complex Product->Complex Incubate Incubate with Live Cells Complex->Incubate Wash Wash to Remove Unbound Probe Incubate->Wash Microscope Confocal Microscopy Wash->Microscope Analysis Image Analysis (Localization, Trafficking) Microscope->Analysis

Logical Relationship

Fluorophore_Choice cluster_photophysics Photophysical Properties cluster_biological Biological Considerations Goal Research Goal Brightness High Brightness Goal->Brightness Photostability High Photostability Goal->Photostability Perturbation Minimal Perturbation Goal->Perturbation Trafficking Faithful Trafficking Goal->Trafficking Fluorophore Optimal Fluorophore Brightness->Fluorophore BODIPY > NBD Photostability->Fluorophore BODIPY > NBD Perturbation->Fluorophore Smaller is better Trafficking->Fluorophore Consider hydrophobicity

Concluding Remarks

The fluorescent labeling of this compound provides a powerful tool for investigating its role in cellular biology. The choice between chemical synthesis and metabolic labeling will depend on the specific research question and available resources. Careful consideration of the fluorophore's properties is also essential to minimize potential artifacts and ensure accurate interpretation of microscopy data. The protocols and information provided here serve as a detailed guide for researchers to design and execute experiments aimed at elucidating the function of this unique phospholipid.

References

Application Notes and Protocols for the Quantification of 1-palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a class of phospholipids (B1166683) that are major components of biological membranes. The diversity of their fatty acid composition plays a crucial role in membrane fluidity, signal transduction, and cellular metabolism. PCs containing odd-chain and branched-chain fatty acids, such as 1-palmitoyl-2-anteiso-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC), are of growing interest in lipidomics research. Accurate and precise quantification of these specific PC species is essential for understanding their biological functions and their potential roles in health and disease.

These application notes provide a detailed protocol for the quantification of this compound in biological matrices, particularly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for the analysis of complex lipid mixtures.

Analytical Techniques

The recommended analytical technique for the quantification of this compound is reversed-phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Key Performance Characteristics of the LC-MS/MS Method

The following table summarizes the expected quantitative performance of the described method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.[1][2]

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Quantification (LOQ)1 - 10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Intraday Precision (% RSD)< 10%
Interday Precision (% RSD)< 15%

Experimental Protocols

This section provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma.

Materials and Reagents
  • Standards:

  • Solvents (LC-MS Grade):

    • Methanol (MeOH)

    • Chloroform

    • Water with 0.1% Formic Acid

    • Acetonitrile (ACN) with 0.1% Formic Acid

    • Isopropanol (IPA)

  • Sample Collection Tubes: K2-EDTA plasma tubes

  • Glassware: Borosilicate glass tubes and vials to minimize lipid adsorption.

Experimental Workflow

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SampleCollection Plasma Sample Collection Spiking Spike with Internal Standard SampleCollection->Spiking Add IS LipidExtraction Lipid Extraction (Folch Method) Spiking->LipidExtraction Drying Dry Down Under Nitrogen LipidExtraction->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LC_Separation Reversed-Phase LC Separation Reconstitution->LC_Separation Inject Sample MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Workflow for this compound quantification.

Detailed Methodologies

3.1. Standard and Internal Standard Preparation

  • Prepare a stock solution of this compound in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

  • Prepare a stock solution of the internal standard (e.g., PC(17:0/17:0)) in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a series of working standard solutions for the calibration curve by serial dilution in the mobile phase.

3.2. Sample Preparation: Lipid Extraction from Plasma

The Folch method is a widely used protocol for total lipid extraction.[1]

  • To a 100 µL plasma sample in a glass tube, add 10 µL of the internal standard working solution.

  • Add 2 mL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3.3. Liquid Chromatography (LC) Conditions

A reversed-phase separation is ideal for resolving different phosphatidylcholine species based on their fatty acid chain length and degree of unsaturation.[3][4][5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water:Acetonitrile (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) % B
    0.0 30
    2.0 40
    2.5 45
    12.0 55
    12.5 95
    15.0 95
    15.1 30

    | 18.0 | 30 |

3.4. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 748.6 → Product ion (Q3) m/z 184.1 (phosphocholine headgroup)

    • Internal Standard (PC(17:0/17:0)): Precursor ion (Q1) m/z 790.6 → Product ion (Q3) m/z 184.1

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

3.5. Quantification

  • Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration of the standard.

  • Perform a linear regression analysis of the calibration curve.

  • Calculate the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways

The specific signaling pathways directly involving this compound are not yet well-elucidated. However, it is known that phospholipids with unique fatty acid compositions can influence membrane properties and interact with signaling proteins. One search result suggests that this compound may be involved in activating ion channels and cell signaling pathways.[6]

Given the lack of a specific pathway for this compound, a general and highly relevant phospholipid signaling pathway is presented below. Phosphatidylcholines are key components of the cell membrane where many signaling events are initiated. The G-Protein Coupled Receptor (GPCR) signaling pathway, which involves the hydrolysis of another key phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), is a fundamental mechanism of signal transduction.

GPCR_PLC_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR G_Protein G-Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_channel IP3 Receptor IP3->Ca_channel Binds ER Endoplasmic Reticulum Ca_ion Ca_channel->Ca_ion Opens Ca_ion->PKC Activates CellularResponse Cellular Response Ca_ion->CellularResponse Modulates activity PKC->CellularResponse Phosphorylates targets Ligand Ligand Ligand->GPCR Binds

Caption: General GPCR-PLC signaling pathway.

It is hypothesized that the incorporation of odd-chain fatty acids like anteiso-C15:0 into phospholipids such as PC could locally alter membrane fluidity and the formation of lipid rafts. These microdomains are crucial for the spatial organization of signaling complexes, and changes in their composition could modulate the activity of membrane-bound receptors and enzymes, thereby influencing downstream signaling events.[7][8] Further research is required to delineate the precise role of this compound in specific cellular signaling cascades.

References

Application of 16:0-a15:0 PC in Drug Delivery Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) is an asymmetric phosphatidylcholine, a class of lipids that holds significant promise in the field of drug delivery. Unlike their symmetric counterparts, asymmetric lipids mimic the natural complexity of cell membranes, offering unique advantages for the formulation of advanced drug delivery vehicles such as liposomes. The distinct composition of the inner and outer leaflets of asymmetric liposomes allows for independent optimization of drug compatibility, stability, and biocompatibility.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research.

The asymmetric nature of liposomes formulated with lipids like this compound enables the engineering of vesicles with tailored properties. For instance, the inner leaflet can be designed to enhance the encapsulation of therapeutic agents, while the outer leaflet can be modified to improve circulation time and target specific cells or tissues.[2][3][4] This dual functionality makes asymmetric liposomes a versatile platform for the delivery of a wide range of therapeutics, from small molecules to large biologics.

Application Notes

1. Enhanced Drug Encapsulation and Stability

The unique packing properties of asymmetric lipids like this compound can lead to the formation of more stable liposomal bilayers. This increased stability can result in higher encapsulation efficiencies and reduced drug leakage compared to conventional symmetric liposomes. The inner leaflet of the liposome (B1194612) can be specifically designed to interact favorably with the drug molecule, thereby maximizing the drug loading capacity.[2][4] For example, an inner leaflet with a specific charge can enhance the encapsulation of oppositely charged drugs.[3][4]

2. Biomimicry and Biocompatibility

Biological membranes are inherently asymmetric, and liposomes formulated with this compound can more closely mimic this natural state.[1][2] This biomimicry can lead to improved biocompatibility and reduced immunogenicity of the drug delivery system. A neutral or specifically modified outer leaflet can help the liposome evade the immune system, leading to longer circulation times and increased accumulation at the target site.

3. Controlled Drug Release

The composition of the lipid bilayer, including the use of asymmetric lipids, can be tailored to control the rate of drug release. By selecting lipids with specific phase transition temperatures and rigidities, researchers can design liposomes that release their payload in response to specific physiological cues, such as changes in temperature or pH at the target site.

4. Targeted Drug Delivery

The outer leaflet of asymmetric liposomes provides a versatile platform for the attachment of targeting ligands, such as antibodies or peptides. This allows for the specific delivery of the encapsulated drug to diseased cells or tissues, minimizing off-target effects and improving the therapeutic index of the drug.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies on other asymmetric liposome systems. These values should be considered as a general guide and may vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of Asymmetric Liposomes

ParameterRepresentative ValueTechnique UsedReference
Mean Particle Size (Z-average)100 - 200 nmDynamic Light Scattering (DLS)[5][6]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[6]
Zeta Potential-30 mV to +50 mV (depending on outer leaflet composition)Electrophoretic Light Scattering (ELS)[7][8]

Table 2: Drug Loading and In Vitro Release Characteristics

ParameterRepresentative ValueConditionReference
Drug Loading Efficiency70 - 95%Dependent on drug and loading method[9][10]
In Vitro Drug Release (at 24h)20 - 60%pH 7.4, 37°C[11][12]

Experimental Protocols

Protocol 1: Preparation of Asymmetric Liposomes using the Cyclodextrin Exchange Method

This protocol is adapted from established methods for preparing asymmetric large unilamellar vesicles (LUVs).[13][14][15]

Materials:

  • This compound

  • Other lipids for the inner and outer leaflets (e.g., DSPC, cholesterol)

  • Drug to be encapsulated

  • Methyl-β-cyclodextrin (MβCD)

  • Sucrose (B13894)

  • HEPES buffer (or other suitable buffer)

  • Chloroform

  • Methanol (B129727)

Procedure:

  • Preparation of Donor and Acceptor Vesicles:

    • Acceptor LUVs (Inner leaflet composition):

      • Dissolve this compound and other inner leaflet lipids in chloroform/methanol.

      • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

      • Hydrate the lipid film with the drug solution in HEPES buffer to form multilamellar vesicles (MLVs).

      • Subject the MLV suspension to 5-10 freeze-thaw cycles.

      • Extrude the suspension through polycarbonate membranes of desired pore size (e.g., 100 nm) to form LUVs.

    • Donor MLVs (Outer leaflet composition):

      • Prepare a lipid film of the desired outer leaflet composition (e.g., DSPC:cholesterol) as described above.

      • Hydrate the film with a sucrose solution in HEPES buffer.

  • Cyclodextrin-Mediated Lipid Exchange:

    • Mix the acceptor LUVs and donor MLVs at a specific molar ratio (e.g., 1:10 acceptor:donor).

    • Add MβCD to the mixture to catalyze the exchange of lipids in the outer leaflet of the acceptor LUVs with lipids from the donor MLVs.

    • Incubate the mixture at a temperature above the phase transition temperature of the lipids with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Separation of Asymmetric Liposomes:

    • Separate the asymmetric LUVs from the donor MLVs by ultracentrifugation. The sucrose-loaded donor vesicles will pellet, while the asymmetric LUVs will remain in the supernatant.

  • Purification and Characterization:

    • Remove unencapsulated drug and MβCD by size exclusion chromatography or dialysis.

    • Characterize the prepared asymmetric liposomes for size, polydispersity, zeta potential, and drug encapsulation efficiency as described in Protocol 2.

Protocol 2: Physicochemical Characterization of Asymmetric Liposomes

1. Particle Size and Zeta Potential Analysis: [5][7][16]

  • Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) (e.g., Malvern Zetasizer).
  • Procedure:
  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM HEPES).
  • Measure the particle size (Z-average diameter and Polydispersity Index - PDI) using DLS.
  • Measure the zeta potential using ELS to determine the surface charge.

2. Determination of Encapsulation Efficiency (EE%): [9]

  • Procedure:
  • Separate the liposomes from the unencapsulated drug using a mini-spin column or dialysis.
  • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).
  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis method to assess the drug release profile from the liposomes.[11][12][17][18]

Materials:

  • Liposome formulation

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Shaking water bath or magnetic stirrer

Procedure:

  • Place a known amount of the liposome formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Protocol 4: Cellular Uptake Study

This protocol describes a method to qualitatively and quantitatively assess the cellular uptake of fluorescently labeled liposomes.[19][20][21][22]

Materials:

  • Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulated fluorescent dye)

  • Cell culture medium

  • Target cell line

  • Phosphate Buffered Saline (PBS)

  • Paraformaldehyde (for fixing)

  • DAPI (for nuclear staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture: Seed the target cells in appropriate culture plates or on coverslips and allow them to adhere overnight.

  • Incubation with Liposomes:

    • Replace the culture medium with fresh medium containing the fluorescently labeled liposomes at a desired concentration.

    • Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Washing and Fixing:

    • After incubation, wash the cells three times with cold PBS to remove non-internalized liposomes.

    • For microscopy, fix the cells with 4% paraformaldehyde.

  • Analysis:

    • Fluorescence Microscopy:

      • Counterstain the cell nuclei with DAPI.

      • Mount the coverslips on microscope slides.

      • Visualize the cellular uptake of liposomes using a fluorescence microscope.

    • Flow Cytometry:

      • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

      • Resuspend the cells in PBS.

      • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the percentage of cells that have taken up the liposomes and the mean fluorescence intensity.

Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Functional Evaluation Lipid Film Hydration Lipid Film Hydration Extrusion Extrusion Lipid Film Hydration->Extrusion Forms LUVs Size & Zeta Potential Size & Zeta Potential Extrusion->Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency In Vitro Release In Vitro Release Encapsulation Efficiency->In Vitro Release Cellular Uptake Cellular Uptake In Vitro Release->Cellular Uptake Drug & Lipids Drug & Lipids Drug & Lipids->Lipid Film Hydration Cellular_Uptake_Pathway cluster_cell Cellular Environment Liposome Liposome Cell_Membrane Cell Membrane Liposome->Cell_Membrane Binding Coated_Pit Coated Pit Cell_Membrane->Coated_Pit Internalization Endosome Endosome Coated_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Maturation Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape Lysosome->Cytoplasm Degradation & Release Logical_Relationship cluster_props Key Properties cluster_outcomes Therapeutic Benefits Asymmetric_Lipid This compound (Asymmetric Lipid) Liposome_Properties Liposome Properties Asymmetric_Lipid->Liposome_Properties Drug_Delivery_Outcome Drug Delivery Outcome Liposome_Properties->Drug_Delivery_Outcome Biomimicry Biomimicry Liposome_Properties->Biomimicry Stability Stability Liposome_Properties->Stability Controlled_Release Controlled Release Liposome_Properties->Controlled_Release Enhanced_Efficacy Enhanced Efficacy Drug_Delivery_Outcome->Enhanced_Efficacy Reduced_Toxicity Reduced Toxicity Drug_Delivery_Outcome->Reduced_Toxicity Targeted_Delivery Targeted Delivery Drug_Delivery_Outcome->Targeted_Delivery

References

Troubleshooting & Optimization

Technical Support Center: Phosphatidylcholine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for advanced lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of structurally similar phosphatidylcholine (PC) isomers, specifically focusing on 16:0-a15:0 PC and 16:0-i15:0 PC.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and 16:0-i15:0 PC?

The separation of this compound and 16:0-i15:0 PC is a significant analytical challenge because they are structural isomers. Both molecules have the exact same mass and elemental composition. The only difference lies in the position of a methyl group on the 15-carbon fatty acid chain: the anteiso form (a15:0) has the methyl group on the third-to-last carbon, while the iso form (i15:0) has it on the second-to-last carbon. This subtle structural difference results in very similar physicochemical properties, such as hydrophobicity, leading to co-elution under standard reversed-phase liquid chromatography (RPLC) conditions.[1]

Q2: We are observing a single peak for what should be a mixture of this compound and 16:0-i15:0 PC using our standard RPLC-MS method. How can we confirm if both isomers are present?

If chromatographic separation is not achieved, tandem mass spectrometry (MS/MS) can be used for qualitative confirmation and relative quantification. Even if the isomers co-elute, they may produce slightly different fragment ion ratios upon collision-induced dissociation (CID). By comparing the fragmentation pattern of your sample to that of pure standards for each isomer, you can infer the presence of both. Advanced MS techniques, such as MS³, can provide even more detailed structural information to help differentiate the isomers.[2][3]

Q3: Are there alternative chromatographic techniques that can separate these isomers?

Yes, when standard RPLC fails, more advanced chromatographic techniques can be employed. Supercritical Fluid Chromatography (SFC) is a powerful alternative that uses supercritical CO2 as the mobile phase and often provides different selectivity compared to RPLC, which can be effective for separating nonpolar isomers.[4][5][6] Additionally, optimizing liquid chromatography with Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., <2 µm), can significantly enhance peak resolution.[7][8]

Q4: Beyond chromatography, what other technologies can resolve these isomers?

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a highly effective technique for separating isomers.[9][10] IMS adds another dimension of separation based on the shape, size, and charge of the ion in the gas phase. The slight difference in the methyl branch position between the anteiso and iso fatty acid chains can result in a different collision cross-section (CCS), allowing for their separation in the ion mobility cell, even if they co-elute from the LC column.[11]

Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase Liquid Chromatography (RPLC)

If you are experiencing co-elution of this compound and 16:0-i15:0 PC, consider the following optimization steps before moving to alternative technologies.

Problem: A single peak is observed for a suspected mixture of this compound and 16:0-i15:0 PC.

Troubleshooting Steps:

  • Decrease Particle Size (Increase Resolution): Switch from a standard HPLC column to a UPLC column with sub-2 µm particles (e.g., 1.7 µm). This will increase column efficiency and may provide the necessary resolution to separate the isomers.[7][8]

  • Optimize Mobile Phase and Gradient:

    • Experiment with different organic modifiers (e.g., isopropanol (B130326) vs. acetonitrile) in your mobile phase, as this can alter selectivity.

    • Employ a shallower gradient. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely eluting peaks.

  • Lower the Column Temperature: Reducing the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.

  • Test Different Stationary Phases: While C18 is the most common, other stationary phases with different properties (e.g., C30, phenyl-hexyl) may offer unique selectivity for these branched-chain lipids.

Experimental Workflow for RPLC Optimization

RPLC_Optimization cluster_start Initial State cluster_steps Troubleshooting Steps cluster_end Desired Outcome Start Co-eluting Peaks of this compound and 16:0-i15:0 PC Step1 Switch to UPLC Column (<2 µm particles) Start->Step1 Increase Resolution Step2 Employ Shallower Elution Gradient Step1->Step2 Improve Separation Step3 Test Alternative Mobile Phases Step2->Step3 Alter Selectivity Step4 Evaluate Different Stationary Phases (e.g., C30) Step3->Step4 Further Alter Selectivity End Baseline Separation of Isomers Step4->End Achieve Separation

Caption: Workflow for optimizing RPLC to separate PC isomers.

Guide 2: Advanced Separation Techniques

If RPLC optimization is unsuccessful, the next step is to employ more advanced analytical platforms.

Option A: Supercritical Fluid Chromatography (SFC)

SFC provides an orthogonal separation mechanism to RPLC and is well-suited for isomeric lipids.

ParameterRecommended Starting Conditions
Column C18 or Silica-based (e.g., HSS C18 SB)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol with 0.1% Ammonium Formate
Gradient Start with a low percentage of B (e.g., 5-10%) and increase gradually.
Flow Rate 1.5 - 3.0 mL/min
Back Pressure 1500 - 2000 psi
Column Temperature 40 - 60 °C

Option B: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

This technique can be coupled with your existing LC system (LC-IMS-MS) to provide an additional dimension of separation.

ParameterRecommended Starting Conditions
Ion Mobility Type Drift Tube (DTIMS) or Traveling Wave (TWIMS)
Drift Gas Nitrogen
Drift Voltage/Wave Height Optimize for the m/z of the target ions to achieve the best separation.
Collision Cross-Section (CCS) Analysis Calibrate with known standards. The a15:0 and i15:0 containing PCs should have distinct CCS values.

Experimental Workflow for Advanced Separation

Advanced_Separation cluster_input Input cluster_options Advanced Separation Options cluster_output Outcome cluster_result Final Result Input Co-eluting Isomers from RPLC SFC Supercritical Fluid Chromatography (SFC-MS) Input->SFC IMS Ion Mobility Spectrometry (LC-IMS-MS) Input->IMS Output_SFC Separation based on Polarity/Interaction with Supercritical Fluid SFC->Output_SFC Output_IMS Separation based on Ion Shape and Size (Collision Cross-Section) IMS->Output_IMS Result Resolved Isomer Peaks Output_SFC->Result Output_IMS->Result

Caption: Advanced separation strategies for isomeric PCs.

Guide 3: Using Tandem Mass Spectrometry (MS/MS) for Differentiation

Even with co-elution, MS/MS can be a powerful tool for identifying and estimating the relative abundance of each isomer.

Problem: Isomers are not chromatographically separated, but differentiation is still required.

Methodology:

  • Acquire MS/MS Spectra: Perform collision-induced dissociation (CID) on the precursor ion corresponding to the mass of 16:0-a15:0/i15:0 PC.

  • Analyze Fragmentation Patterns: While many fragments will be common, the relative intensities of certain fragments, particularly those related to the fatty acid chains, may differ. For example, complexation with metal ions (e.g., Co²⁺) followed by MS³ can yield diagnostic fragment ions for iso and anteiso fatty acids.[2][3]

  • Run Standards: Acquire MS/MS spectra of pure this compound and 16:0-i15:0 PC standards under the exact same conditions.

  • Compare Spectra: Compare the fragmentation pattern of your sample to the standards. A mixed population of isomers will result in a composite spectrum.

  • Relative Quantification: Use unique or ratio-metric fragment ions to build a calibration curve from mixtures of the standards to estimate the relative amounts of each isomer in your sample.

Logical Diagram for MS/MS Differentiation

MSMS_Differentiation cluster_process MS/MS Workflow cluster_standards Reference Standards cluster_comparison Comparison and Quantification A Isolate Co-eluting Precursor Ion (MS1) B Fragment via Collision- Induced Dissociation (MS2) A->B C Analyze Fragment Ion Intensities B->C D Compare Sample Spectrum to Standard Spectra C->D Std1 MS/MS of Pure This compound Std1->D Std2 MS/MS of Pure 16:0-i15:0 PC Std2->D E Identify Diagnostic Fragment Ratios D->E F Perform Relative Quantification E->F

References

Technical Support Center: Overcoming Poor Ionization of Branched Lipids in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor ionization of branched lipids in mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: Why do branched lipids often exhibit poor ionization in mass spectrometry?

Branched lipids can be challenging to analyze by mass spectrometry due to their inherent chemical properties. The branching in the fatty acyl chains can lead to lower ionization efficiency in common soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI). This is often because they may lack a readily ionizable functional group, and their non-polar nature can hinder efficient charge acquisition in the ion source. The structural complexity and the presence of numerous closely related molecules in biological samples further complicate their analysis.[1]

Q2: What are the most common strategies to improve the ionization of branched lipids?

Several strategies can be employed to enhance the signal of branched lipids in MS analysis:

  • Chemical Derivatization: This is a widely used approach to introduce a charged or easily ionizable group onto the lipid molecule.[2][3] This not only improves ionization efficiency but can also enhance chromatographic separation and provide more informative fragmentation patterns for structural elucidation.[2][4]

  • Alkali Metal Adduction: The addition of alkali metal salts (e.g., sodium, lithium, potassium) to the sample or mobile phase can promote the formation of adducts with lipid molecules ([M+Na]⁺, [M+Li]⁺, etc.).[5][6][7][8] This is particularly effective for neutral or less polar lipids and can be applied in both ESI and MALDI-MS.[9]

  • Charge-Switch Derivatization: This technique involves modifying the analyte to reverse its typical charge state during analysis (e.g., analyzing a derivatized fatty acid in positive ion mode).[4][10] This can lead to a significant increase in sensitivity and provide unique fragmentation patterns that aid in structural identification.[10]

Q3: How does derivatization help in the analysis of branched-chain fatty acids (BCFAs)?

Derivatization of BCFAs addresses several analytical challenges. By adding a charge-carrying tag to the carboxyl group, the ionization efficiency in positive-ion mode ESI-MS can be dramatically improved.[4] This "charge-switching" strategy often leads to enhanced sensitivity compared to the analysis of the native carboxylate anions in negative-ion mode.[4][10] Furthermore, certain derivatizing agents can induce specific fragmentation patterns upon collision-induced dissociation (CID), which can help in locating the position of the methyl branches along the fatty acid chain.[4] For instance, radical-directed dissociation (RDD) of derivatized BCFAs can produce intrachain cleavages, allowing for detailed structural characterization.[11]

Q4: Can I use MALDI-MS for analyzing branched lipids? What are the key considerations?

Yes, MALDI-MS is a viable technique for the analysis of branched lipids. However, there are some key considerations:

  • Matrix Selection: The choice of the MALDI matrix is crucial for successful ionization and to minimize background interference.[12][13][14] For example, 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix for lipid analysis.

  • Ion Suppression: In complex mixtures, more abundant and readily ionizable lipid classes can suppress the signal of less abundant lipids.[12]

  • Alkali Metal Doping: The addition of alkali salts to the matrix can enhance the formation of adduct ions, which can improve the detection of certain lipid classes.[13]

  • Reactive Matrices: In some cases, "reactive matrices" can be used to convert the analyte into a more readily detectable ion.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the MS analysis of branched lipids.

Issue 1: Low or No Signal for My Branched Lipid of Interest

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Ionization Efficiency 1. Derivatize your sample: Introduce a charge-carrying tag to enhance ionization. (See Experimental Protocols section). 2. Promote alkali metal adduction: Add a low concentration of sodium or lithium salts (e.g., NaCl, LiCl) to your sample or mobile phase.[6][8][9] 3. Optimize mobile phase modifiers: For ESI-MS, adding acidic or basic modifiers can improve ionization for certain lipid classes.[15] For non-polar lipids, ammonium (B1175870) salts can be used to form [M+NH₄]⁺ adducts.[9]
Ion Suppression 1. Improve chromatographic separation: If using LC-MS, optimize your gradient and column chemistry to separate your analyte from co-eluting, high-abundance species that may be causing suppression.[16] 2. Sample dilution: Diluting the sample can sometimes reduce the effects of ion suppression from other matrix components.
In-Source Fragmentation 1. Optimize ion source parameters: Reduce the cone voltage or capillary temperature to minimize fragmentation in the ion source.[17] 2. Confirm with product-ion scans: Use tandem MS to confirm that the observed ions are not fragments of other species.[17]
Sample Contamination 1. Clean the ion source: Contaminants in the ion source can suppress the signal.[18] 2. Check solvents and labware: Ensure that all solvents are of high purity and that labware is not leaching contaminants.[18]
Issue 2: Difficulty in Structural Elucidation of Branched Lipids

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Fragmentation 1. Optimize collision energy: In tandem MS experiments, systematically vary the collision energy to find the optimal setting for generating informative fragment ions. 2. Use different fragmentation techniques: Explore alternative fragmentation methods such as Higher-energy C-trap Dissociation (HCD), Electron Capture Dissociation (ECD), or Ozone-induced Dissociation (OzID) if available on your instrument.[19] 3. Derivatization for charge-remote fragmentation: Certain derivatizing agents can promote charge-remote fragmentation, which can provide detailed structural information, including branch locations.[4]
Isobaric/Isomeric Interference 1. Enhance chromatographic resolution: Use high-resolution chromatography to separate isomers before they enter the mass spectrometer.[20] 2. Employ ion mobility spectrometry (IMS): IMS can separate ions based on their size, shape, and charge, which can help to resolve isomeric species.[15] 3. Specific derivatization and fragmentation: Use derivatization and fragmentation techniques that produce diagnostic ions for specific isomers. For example, radical-directed dissociation (RDD) can help locate methyl branching.[11]

Experimental Protocols

Protocol 1: General Derivatization of Fatty Acids with AMPP for Enhanced ESI-MS Signal

This protocol describes the derivatization of fatty acids with N-(4-aminomethylphenyl)pyridinium (AMPP) to improve their detection in positive-ion mode ESI-MS.[4][10]

Materials:

  • Fatty acid sample

  • AMPP reagent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (B1210297)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

Procedure:

  • Sample Preparation: Dissolve the dried lipid extract or fatty acid standard in a small volume of DMF.

  • Activation of Carboxylic Acid: Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the sample. Vortex and incubate at room temperature for 15 minutes.

  • Derivatization Reaction: Add a 10-fold molar excess of AMPP to the reaction mixture. Vortex and incubate at 60°C for 30 minutes.

  • Extraction of Derivatized Fatty Acids: After cooling to room temperature, add equal volumes of water and ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.

  • Sample Collection: Collect the upper ethyl acetate layer containing the derivatized fatty acids.

  • Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen. Reconstitute the dried derivatized sample in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Analyze the sample using a suitable reversed-phase LC method coupled to an ESI-MS system operating in positive-ion mode. Monitor for the precursor ions of the AMPP-derivatized fatty acids and their characteristic fragment ions.

Visualizations

TroubleshootingWorkflow start Start: Poor/No Signal for Branched Lipid check_ionization Check Ionization Strategy start->check_ionization derivatize Derivatize Sample check_ionization->derivatize No Derivatization? add_adducts Add Alkali Metal Salts check_ionization->add_adducts Neutral Lipid? optimize_mobile_phase Optimize Mobile Phase check_ionization->optimize_mobile_phase Suboptimal Mobile Phase? fail Consult Instrument Specialist check_ionization->fail All attempted, no improvement check_suppression Check for Ion Suppression derivatize->check_suppression add_adducts->check_suppression optimize_mobile_phase->check_suppression improve_lc Improve LC Separation check_suppression->improve_lc Co-elution? dilute_sample Dilute Sample check_suppression->dilute_sample High Concentration? check_suppression->fail All attempted, no improvement check_source Check Ion Source improve_lc->check_source dilute_sample->check_source optimize_params Optimize Source Parameters (e.g., Cone Voltage) check_source->optimize_params In-source Fragmentation? clean_source Clean Ion Source check_source->clean_source Contamination Suspected? check_source->fail All attempted, no improvement end Signal Improved optimize_params->end clean_source->end

Caption: Troubleshooting workflow for low signal of branched lipids.

DerivatizationWorkflow start Start: Fatty Acid Sample activate Activate Carboxyl Group (e.g., with EDC/NHS) start->activate react React with Derivatizing Agent (e.g., AMPP) activate->react extract Extract Derivatized Product react->extract analyze Analyze by LC-MS/MS (Positive Ion Mode) extract->analyze end Enhanced Signal and Structural Information analyze->end

Caption: Workflow for fatty acid derivatization.

References

Technical Support Center: 16:0-a15:0 PC Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and stability of 16:0-a15:0 PC (1-palmitoyl-2-(15-methylpalmitoyl)-sn-glycero-3-phosphocholine). The information is presented in a question-and-answer format to directly address common issues and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

A1: this compound is a specific type of phosphatidylcholine (PC), a major component of biological membranes.[1] It is a saturated phospholipid, meaning the fatty acid chains (palmitic acid 16:0 and anteiso-pentadecanoic acid a15:0) do not contain double bonds.

The primary degradation pathway for saturated phospholipids (B1166683) like this compound is hydrolysis .[2] This process involves the cleavage of the ester bonds that link the fatty acids to the glycerol (B35011) backbone.

  • Hydrolysis: This chemical reaction breaks down the PC molecule, yielding primary degradation products such as 1- or 2-lysophosphatidylcholine (B1209052) (lyso-PC), free fatty acids (palmitic acid and anteisopentadecanoic acid), and glycerophosphorylcholine.[2] The formation of lyso-PC is a key indicator of degradation and can significantly alter the physical properties of lipid formulations, as it acts like a detergent.[2]

  • Oxidation: Due to the absence of carbon-carbon double bonds in its fatty acid chains, this compound is highly resistant to oxidation, which is a common degradation pathway for unsaturated phospholipids.[2][3]

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is critical to minimize degradation. The optimal conditions depend on whether the lipid is in powder form or dissolved in an organic solvent.

  • As a Powder: Saturated lipids like this compound are generally stable as powders.[3] They should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[3] Before opening, it is crucial to allow the container to warm to room temperature to prevent moisture condensation, which can accelerate hydrolysis.[3]

  • In an Organic Solvent: If purchased or prepared in a solvent, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C ± 4°C.[4] To prevent oxidation of any potential trace impurities and to displace moisture, it is best practice to overlay the solution with an inert gas like argon or nitrogen.[3][4] It is highly recommended to aliquot the solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles and contamination.[5]

Q3: Which solvents are recommended for storing this compound? Can I use plastic containers?

A3: High-purity chloroform (B151607) or ethanol (B145695) are commonly used solvents for storing phospholipids.[6][7] A mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) is also an excellent solvent system.[6]

No, you should never store organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[3][4] Plasticizers and other impurities can leach from the plastic into the solvent, contaminating your lipid sample.[3] Always use glass containers with Teflon-lined caps.[4] Similarly, avoid using plastic pipette tips for transferring organic lipid solutions; use glass or stainless steel equipment instead.[3]

Q4: How long can I expect this compound to be stable under recommended storage conditions?

A4: When stored properly at -20°C as a dry powder or in an organic solvent under inert gas, saturated phospholipids can be stable for several years.[7][8] However, stability is dependent on handling procedures, the purity of the solvent, and the frequency of use. For critical applications, it is recommended to periodically check the purity of the lipid stock, especially if it has been stored for an extended period.

Troubleshooting Guides

This section addresses specific experimental problems that may indicate degradation of your this compound sample.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS, especially one corresponding to lyso-PC. Hydrolytic Degradation: The sample has likely been exposed to moisture, acidic/basic conditions, or elevated temperatures.1. Review Storage: Ensure the lipid is stored at -20°C in a tightly sealed glass vial, preferably under inert gas.[3][4] 2. Check Solvents: Use high-purity, anhydrous solvents. If preparing aqueous solutions (e.g., for liposomes), use buffered systems and prepare them fresh.[2] 3. Handling: Allow powdered lipid to reach room temperature before weighing to prevent condensation.[3] Aliquot stock solutions to minimize handling.[5]
Liposome (B1194612) formulation is leaky, aggregates, or fuses over a short time. Presence of Lyso-PC: Lyso-PC, a product of hydrolysis, has detergent-like properties that destabilize lipid bilayers.[2]1. Confirm Lipid Purity: Analyze the this compound stock for the presence of lyso-PC using TLC or LC-MS before preparing liposomes. 2. Control pH: Hydrolysis is accelerated by acidic conditions. Ensure your formulation is adequately buffered.[2] 3. Minimize Processing Time/Heat: Avoid prolonged exposure to high temperatures during liposome preparation steps like extrusion.
Inconsistent results between experimental replicates. Non-homogenous Stock Solution or Progressive Degradation: The lipid may be precipitating out of solution at storage temperatures, or the stock is degrading with each use.1. Ensure Solubility: Before use, ensure any precipitated lipid has fully redissolved by warming the vial to room temperature. Gentle vortexing may be required. 2. Use Fresh Aliquots: Prepare single-use aliquots from a master stock solution to ensure consistency and prevent contamination or degradation of the main stock.[5]
The lipid powder appears clumpy or "gummy". Moisture Absorption: The powder has been exposed to atmospheric moisture, which can initiate hydrolysis.[3]1. Proper Handling: Always allow the container to equilibrate to room temperature before opening.[3] 2. Dry Storage: Store in a desiccator if in a high-humidity environment. For long-term storage, sealing the container under inert gas is ideal. 3. Dissolve Promptly: If the powder is hygroscopic, it is best to dissolve the entire amount in a suitable organic solvent upon receipt and store it as a solution.[3]
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC-MS

This protocol outlines a general method for detecting the parent lipid and its primary hydrolytic degradation product, lyso-PC.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade or LC-MS grade solvents: Chloroform, Methanol, Water, Acetonitrile

  • Formic Acid or Ammonium Acetate (for mobile phase modification)

  • HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 Reverse-Phase Column suitable for lipid analysis

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in chloroform:methanol (2:1, v/v).

  • From the stock, prepare a working solution by diluting to 10-50 µg/mL in the initial mobile phase composition (e.g., 80:20 Methanol:Water).

  • Vortex gently to ensure complete dissolution.

3. HPLC-MS Conditions:

  • Column: C18 reverse-phase, e.g., 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile:Isopropanol (10:90) with 10 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration).

  • Injection Volume: 5 µL.

  • MS Detection (Positive Ion Mode):

    • Scan for the protonated parent ion [M+H]⁺ of this compound.

    • Scan for the protonated ion of the expected lyso-PC degradation product [M+H]⁺.

    • Use Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for higher sensitivity and specificity if standards are available.[9]

4. Data Analysis:

  • Integrate the peak area for the parent this compound.

  • Integrate the peak area for any detected lyso-PC.

  • Calculate the purity of the sample as: (Peak Area of PC) / (Total Peak Area of PC + Degradation Products) * 100%.

  • The presence of a significant lyso-PC peak indicates sample degradation.

Visualizations

Degradation and Experimental Workflow Diagrams

Figure 1: Hydrolytic Degradation Pathway of this compound cluster_products Degradation Products PC This compound LysoPC1 1-lyso-PC (a15:0) PC->LysoPC1 Hydrolysis at sn-1 LysoPC2 2-lyso-PC (16:0) PC->LysoPC2 Hydrolysis at sn-2 H2O Water (H₂O) FA2 Anteisopentadecanoic Acid (a15:0) LysoPC1->FA2 Further Degradation FA1 Palmitic Acid (16:0) LysoPC2->FA1 Further Degradation

Caption: Hydrolytic degradation pathway of this compound.

Figure 2: Workflow for Stability Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation A Receive / Prepare This compound Stock B Aliquot for Storage (-20°C, Inert Gas) A->B C Prepare Working Solution for Analysis (T=0) B->C E Store Sample under Test Conditions (e.g., 4°C, RT) B->E D Analyze via HPLC-MS C->D G Compare Chromatograms (T=0 vs T=x) D->G F Analyze at Time Points (T=x) E->F F->G H Quantify Parent PC and Degradation Products G->H I Determine Degradation Rate and Assess Stability H->I Figure 3: Troubleshooting Logic for Purity Issues A Unexpected Peak in Chromatogram? B Peak matches Lyso-PC mass? A->B Yes D Contamination from other source (e.g., solvent, plasticware, other lipids) A->D No C High Probability of Hydrolytic Degradation B->C Yes B->D No E Review Storage & Handling Protocols C->E F Check Solvent Purity & System Blanks D->F G Was powder allowed to warm before opening? E->G H Is stock solution old or frequently used? E->H

References

Technical Support Center: Bacterial Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in bacterial lipidomics. The content is structured to address specific issues encountered during sample preparation, lipid extraction, mass spectrometry analysis, and data processing.

I. Sample Preparation & Lipid Extraction: Troubleshooting and FAQs

Proper sample preparation and efficient lipid extraction are foundational to reliable lipidomic analysis. This section addresses common challenges in these initial steps.

Frequently Asked Questions (FAQs)

Q1: How can I prevent lipid degradation during sample collection and storage?

A1: Lipid degradation can be minimized by immediately quenching enzymatic activity and preventing oxidation. Flash-freezing bacterial pellets in liquid nitrogen is a common and effective method. For long-term storage, samples should be kept at -80°C. It is also advisable to process samples as quickly as possible after harvesting. The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents can further protect lipids from oxidation.

Q2: What is the optimal amount of bacterial culture to start with for lipidomics analysis?

A2: The required amount can vary depending on the bacterial species and its lipid content. A general guideline is to start with a cell pellet of 5-25 mg (wet weight). However, it is always best to perform a pilot experiment to determine the optimal starting amount for your specific experimental conditions.

Q3: My lipid yield is consistently low. What are the possible causes and solutions?

A3: Low lipid yield can stem from several factors:

  • Incomplete Cell Lysis: Gram-positive bacteria, with their thick peptidoglycan layer, can be particularly resistant to lysis. Ensure your chosen lysis method (e.g., bead beating, sonication, or French press) is effective for your bacterial strain.

  • Inefficient Extraction: The choice of extraction solvent and the solvent-to-sample ratio are critical. For complex lipids, a multi-step extraction may be necessary. Also, ensure thorough mixing during the extraction process to maximize lipid recovery.

  • Incorrect Phase Separation: In liquid-liquid extractions, incomplete phase separation can lead to loss of lipids. Ensure complete separation by adequate centrifugation.

Q4: I am observing unexpected peaks in my chromatogram. Could these be contaminants from my sample preparation?

A4: Yes, contamination is a common issue. Potential sources include:

  • Plasticizers: Phthalates and other plasticizers can leach from plastic tubes and pipette tips. Whenever possible, use glass- and solvent-rinsed labware.

  • Solvents: Use high-purity, LC-MS grade solvents to avoid contamination.

  • Culture Media: Components from the growth media can sometimes be carried over. Ensure bacterial pellets are thoroughly washed before extraction.

Troubleshooting Guide: Lipid Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low lipid recovery Incomplete cell disruption, especially for Gram-positive bacteria.Use a more rigorous lysis method such as bead beating or sonication. Consider enzymatic digestion of the cell wall.
Inefficient extraction solvent.Optimize the solvent system. For a broad range of lipids, a chloroform (B151607)/methanol-based method like Bligh-Dyer or Folch is recommended.
Incorrect solvent-to-sample ratio.A higher solvent-to-sample ratio (e.g., 20:1 v/w) can improve extraction efficiency.
Precipitate forms during extraction Saturation of the solvent with lipids or non-lipid contaminants.Increase the solvent volume or perform a sequential extraction.
Poor phase separation in Bligh-Dyer or Folch extraction Incorrect solvent ratios.Ensure the correct chloroform:methanol:water ratios are used to induce proper phase separation.
Insufficient centrifugation.Increase centrifugation time or speed to achieve a clear separation of the aqueous and organic layers.
Lipid degradation (oxidation) Exposure to air and light during processing.Work quickly, on ice when possible, and flush samples with an inert gas like nitrogen or argon. Add antioxidants (e.g., BHT) to the extraction solvents.

II. Mass Spectrometry Analysis: Troubleshooting and FAQs

Mass spectrometry is a powerful tool for lipid analysis, but it comes with its own set of challenges. This section provides guidance on troubleshooting common issues in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q5: I'm having trouble with poor signal intensity for my lipid species. What should I check?

A5: Poor signal intensity can be due to several factors:

  • Ionization Efficiency: The choice of ionization source (e.g., ESI, APCI, MALDI) and its settings are crucial. Optimize the source parameters for your lipids of interest.

  • Sample Concentration: Your sample may be too dilute. Consider concentrating your lipid extract before analysis.

  • Ion Suppression: Co-eluting compounds can interfere with the ionization of your target lipids. Improve chromatographic separation to reduce ion suppression.

  • Instrument Calibration: Ensure your mass spectrometer is properly tuned and calibrated.

Q6: My mass accuracy is poor, leading to incorrect lipid identification. How can I improve this?

A6: Poor mass accuracy is often due to calibration issues. Perform regular mass calibration using appropriate standards. Additionally, ensure that the mass spectrometer is well-maintained and operating under stable environmental conditions.

Q7: What are common adducts I should expect to see in bacterial lipidomics with LC-MS?

A7: In positive mode ESI, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+. The prevalence of these adducts can be influenced by the mobile phase composition and the purity of the sample.

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) Column overload.Dilute the sample or use a column with a higher loading capacity.
Inappropriate mobile phase.Optimize the mobile phase composition and gradient.
Column contamination or degradation.Clean or replace the column.
High background noise Contaminated solvents or reagents.Use high-purity solvents and reagents.
Leaks in the system.Check all fittings and connections for leaks.
Dirty ion source.Clean the ion source according to the manufacturer's instructions.
Retention time shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure consistent mixing.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Monitor column performance and replace it when necessary.
Common Adducts in LC-MS (Positive Ion Mode)
Adduct Ion Mass Shift Common Sources
[M+H]++1.0073Protonation from acidic mobile phase
[M+Na]++22.9892Glassware, mobile phase additives
[M+K]++38.9632Glassware, mobile phase additives
[M+NH4]++18.0338Ammonium-based buffers in mobile phase

III. Data Analysis: Troubleshooting and FAQs

The complexity of lipidomics datasets presents unique challenges in data analysis. This section addresses common issues in processing and interpreting your results.

Frequently Asked Questions (FAQs)

Q8: My data shows significant batch effects. How can I correct for this?

A8: Batch effects can be minimized by randomizing the sample injection order. For data correction, various normalization techniques can be applied, such as using pooled quality control (QC) samples to monitor and correct for signal drift over time. Several software packages also offer algorithms for batch effect correction.

Q9: How should I handle missing values in my dataset?

A9: Missing values are common in lipidomics data and can arise from various sources, including lipids being below the limit of detection. Simply ignoring missing values can bias your results. Several imputation methods, such as k-nearest neighbor (k-NN) or random forest imputation, can be used to estimate the missing values. The choice of method depends on the nature of the missing data.[1]

Q10: I am getting different lipid identifications when using different software packages. Why is this happening and what should I do?

A10: Discrepancies between software packages can arise from differences in their underlying algorithms, scoring systems, and the lipid libraries they use.[2] It is crucial to manually curate and validate the identifications, especially for novel or low-abundance lipids. Using multiple software tools and comparing the results can also help to increase confidence in the identifications.

Troubleshooting Guide: Data Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor reproducibility between replicates Inconsistent sample preparation or injection volume.Standardize all experimental procedures and use an autosampler for precise injections.
Instrumental instability.Monitor instrument performance with QC samples and perform maintenance as needed.
Incorrect lipid annotation Over-reliance on mass-to-charge ratio alone.Use fragmentation data (MS/MS) and retention time information for more confident identification.
Outdated or incomplete lipid databases.Utilize up-to-date and comprehensive lipid databases.
Difficulty in biological interpretation Lack of statistical power.Ensure a sufficient number of biological replicates are included in the experimental design.
Overlooking the context of lipid pathways.Use pathway analysis tools to understand the biological significance of the observed lipid changes.

IV. Experimental Protocols

Detailed and standardized protocols are essential for reproducible bacterial lipidomics.

Protocol 1: Bligh-Dyer Lipid Extraction from Bacterial Cells

This protocol is suitable for the extraction of a broad range of lipids from bacterial cell pellets.[3][4][5][6][7]

Materials:

  • Bacterial cell pellet

  • Chloroform (CHCl3), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Deionized water

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a bacterial cell pellet (e.g., from a 50 mL culture), add 1 mL of deionized water and resuspend by vortexing.

  • Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

  • Vortex the mixture vigorously for 15 minutes at room temperature.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for LC-MS).

Protocol 2: Folch Lipid Extraction from Bacterial Cells

The Folch method is another widely used protocol for total lipid extraction.[5][8][9][10][11]

Materials:

  • Bacterial cell pellet

  • Chloroform (CHCl3), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • 0.9% NaCl solution

  • Glass homogenizer or centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize the bacterial cell pellet in a 2:1 (v/v) mixture of chloroform:methanol. The total solvent volume should be 20 times the volume of the sample (e.g., 1 g of pellet in 20 mL of solvent).

  • Agitate the mixture for 20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the cell debris and recover the supernatant.

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant (e.g., 4 mL of NaCl solution to 20 mL of supernatant).

  • Vortex the mixture and centrifuge at a low speed to separate the phases.

  • Collect the lower chloroform phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitute the dried lipids in a suitable solvent for analysis.

V. Visualized Workflows and Logic

General Workflow for Bacterial Lipidomics

G Figure 1. A generalized workflow for a bacterial lipidomics experiment. cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis cluster_3 Data Processing a Bacterial Culture b Cell Harvesting & Washing a->b c Cell Lysis b->c d Addition of Organic Solvents (e.g., Bligh-Dyer or Folch) c->d e Phase Separation d->e f Collection of Lipid Layer e->f g LC-MS or GC-MS Analysis f->g h Peak Picking & Alignment g->h i Lipid Identification h->i j Statistical Analysis i->j k Biological Interpretation j->k G Figure 2. A decision tree for troubleshooting low lipid yield in bacterial lipidomics. start Low Lipid Yield Observed q1 Is cell lysis complete? start->q1 sol1 Optimize Lysis Method: - Increase sonication time/power - Use bead beating for tough cells - Consider enzymatic digestion q1->sol1 No q2 Is the extraction method appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Select a more robust extraction method: - Use Bligh-Dyer or Folch for broad lipid coverage q2->sol2 No q3 Is the solvent-to-sample ratio sufficient? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Increase solvent volume (e.g., 20:1 v/w) q3->sol3 No end Re-evaluate Yield q3->end Yes a3_yes Yes a3_no No sol3->q3

References

Technical Support Center: Improving Resolution of Mixed-Chain Lipids in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of mixed-chain lipids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you resolve common issues and optimize your separation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the HPLC analysis of mixed-chain lipids, offering potential causes and actionable solutions in a straightforward question-and-answer format.

Question 1: Why am I observing poor resolution or co-elution of my mixed-chain lipid peaks?

Answer:

Poor resolution is a frequent challenge in the separation of structurally similar mixed-chain lipids. Several factors related to the column, mobile phase, and temperature can contribute to this issue.

Potential Causes:

  • Inadequate Stationary Phase: The choice of the HPLC column is critical. For instance, while C18 columns are widely used, they may not always provide sufficient selectivity for lipids with minor structural differences.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the selectivity and resolution of your separation.[1] An incorrect solvent strength or the absence of necessary additives can lead to co-elution.

  • Temperature Fluctuations: Temperature plays a significant role in the efficiency of lipid separations. Inconsistent or suboptimal column temperature can affect retention times and peak shape.[1][2]

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Recommendation: Octadecylsilane (ODS or C18) columns are a good starting point for reversed-phase chromatography of lipids.[1][3] For complex mixtures, connecting two or three columns in series can sometimes enhance separation.[1]

    • Alternative Phases: Consider using columns with different selectivities, such as phenyl or diphenyl phases for aromatic compounds or C8 or C3 phases for highly hydrophobic analytes.[4] For separating lipids based on their polar head groups, Hydrophilic Interaction Liquid Chromatography (HILIC) on a silica (B1680970) column can be effective.[5][6]

  • Adjust the Mobile Phase Composition:

    • Solvent Strength: In reversed-phase HPLC, increasing the proportion of the aqueous component in the mobile phase will increase retention times, potentially improving the separation of closely eluting peaks.[7]

    • Solvent Type: Switching between organic modifiers like acetonitrile (B52724) and methanol (B129727) can alter selectivity.[4] Acetonitrile generally has a lower viscosity, which can be advantageous for high-throughput systems.[8]

    • Additives: Incorporating additives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (typically 5-10 mM) can improve peak shape.[9] The addition of a weak acid like formic acid (around 0.1%) can help suppress the ionization of silanol (B1196071) groups on the stationary phase, reducing peak tailing.[9]

    • pH Control: The pH of the mobile phase is crucial as it affects the ionization state of the analytes.[10] For many lipid classes, a slightly acidic mobile phase (pH 3-5) can lead to better peak shape.[9]

  • Control the Column Temperature:

    • Increasing Temperature: Higher temperatures can decrease mobile phase viscosity, leading to better mass transfer and potentially sharper peaks.[2][7]

    • Lowering Temperature: Conversely, lower temperatures can increase retention, which may improve the resolution of some compounds.[2] It is important to find the optimal temperature for your specific analysis.

Question 2: What is causing my lipid peaks to show tailing?

Answer:

Peak tailing is a common issue in lipid analysis that can compromise resolution and accurate quantification.

Potential Causes:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar head groups of lipids, leading to tailing.[9]

  • Inappropriate Mobile Phase pH: An unsuitable mobile phase pH can influence the ionization state of both the lipids and the stationary phase, causing undesirable secondary interactions.[9]

  • Column Contamination: A contaminated guard or analytical column can also result in peak tailing.[9]

Troubleshooting Steps:

  • Use Mobile Phase Additives: Incorporate salts like ammonium formate or ammonium acetate (5-10 mM) to mask residual silanol groups.[9] Adding a small amount of a weak acid, such as 0.1% formic acid, can also help by suppressing silanol group ionization.[9]

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is optimal for your target lipids. A slightly acidic pH of 3-5 is often beneficial.[9]

  • Column Washing: If contamination is suspected, flush the column with a strong solvent. For reversed-phase columns, isopropanol (B130326) is a good option.[11]

Question 3: Why is my baseline drifting or noisy?

Answer:

An unstable baseline can make it difficult to accurately detect and quantify peaks.

Potential Causes:

  • Mobile Phase Issues: Dissolved gases in the mobile phase, changes in mobile phase composition over time, or contamination can all lead to baseline problems.[12]

  • Temperature Fluctuations: Changes in the temperature of the column or detector can cause the baseline to drift.[12]

  • Detector Lamp Instability: An aging or unstable detector lamp can be a source of noise.[12]

Troubleshooting Steps:

  • Degas the Mobile Phase: Thoroughly degas your mobile phases using methods like sonication, vacuum filtration, or helium sparging to remove dissolved gases.[12]

  • Ensure Proper Mixing and Freshness: If using a gradient, ensure the mixer is functioning correctly. Prepare mobile phases fresh daily, especially if they contain volatile components or buffers.[12]

  • Maintain Stable Temperatures: Use a column oven and ensure the detector is in a temperature-stable environment.[12]

  • Check the Detector Lamp: Monitor the lamp's intensity and stability. Replace it if it is near the end of its lifespan.[12]

Quantitative Data Summary

The following tables summarize common HPLC parameters for the separation of mixed-chain lipids, providing a starting point for method development.

Table 1: Common Mobile Phases for Reversed-Phase HPLC of Lipids

Aqueous ComponentOrganic SolventsCommon AdditivesTypical Concentration of AdditivesReference
WaterAcetonitrile, Methanol, IsopropanolAmmonium Formate, Ammonium Acetate, Formic Acid, Acetic Acid5-10 mM (salts), 0.1% (acids)[9][10]

Table 2: Example Isocratic and Gradient Elution Conditions for Phospholipid Separation

Chromatography ModeColumnMobile PhaseFlow RateDetectionReference
IsocraticSilica GelAcetonitrile:Methanol:85% Phosphoric Acid (100:10:1.8, v/v)1.5 mL/minUV at 203 nm[13]
GradientReversed-Phase C18A: 10 mM Ammonium Acetate, 0.1% Formic Acid in WaterB: Acetonitrile:Isopropanol (5:2, v/v) with 10 mM Ammonium Acetate, 0.1% Formic AcidGradient: 35% to 70% B in 4 min, then to 100% B in 16 min250 µL/minMass Spectrometry[14]
GradientNormal-PhaseA: Hexane:Isopropanol:25 mM Potassium Acetate (pH 7.0):Ethanol:Acetic Acid (367:490:62:100:0.6)B: Hexane:Isopropanol:25 mM Potassium Acetate (pH 7.0):Acetonitrile:Acetic Acid (442:490:62:25:0.6)0.4 mL/minMass Spectrometry[15]

Experimental Protocols

Protocol 1: General Lipid Extraction (Bligh & Dyer Method)

This protocol outlines a standard procedure for extracting total lipids from a biological sample.

  • Homogenization: Homogenize the sample in a mixture of chloroform (B151607) and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Lipid Collection: The lipids will be in the lower chloroform phase. Carefully collect this layer.

  • Drying: Evaporate the chloroform under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your initial HPLC mobile phase.[9]

Protocol 2: Reversed-Phase HPLC Analysis of Phosphatidylcholines

This protocol provides a starting point for the separation of phosphatidylcholine species.

  • Column: Use a standard analytical reversed-phase C18 column.[3]

  • Mobile Phase: Prepare a mobile phase of 98% methanol and 2% water.[3]

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1 mL/min until a stable baseline is achieved.[3]

  • Sample Preparation: Dissolve the mixed phosphatidylcholine sample in methanol.[3]

  • Injection: Inject 10 µL of the sample onto the column.[3]

  • Detection: Monitor the elution profile using a suitable detector, such as a UV detector at 203 nm or an Evaporative Light Scattering Detector (ELSD).[13]

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC separation of mixed-chain lipids.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Sample Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Detection (UV, ELSD, MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis

Caption: A typical experimental workflow for HPLC analysis of mixed-chain lipids.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_other Other Parameters start Problem Identified: Poor Resolution adjust_strength Adjust Solvent Strength start->adjust_strength change_phase Change Stationary Phase start->change_phase flow_rate Adjust Flow Rate start->flow_rate change_solvent Change Organic Solvent adjust_strength->change_solvent additives Add/Optimize Additives change_solvent->additives ph_adjust Adjust pH additives->ph_adjust success Successful Separation ph_adjust->success Resolution Improved column_temp Optimize Temperature change_phase->column_temp column_temp->success Resolution Improved injection_vol Check Injection Volume flow_rate->injection_vol injection_vol->success Resolution Improved

Caption: A logical workflow for troubleshooting poor resolution in lipid HPLC.

References

Technical Support Center: Analysis of 16:0-a15:0 Phosphatidylcholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 16:0-a15:0 phosphatidylcholine (PC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting issues encountered during experimental analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of 16:0-a15:0 PC.

Problem Potential Cause Recommended Solution
Inconsistent quantification of this compound Inefficient or variable extraction of branched-chain phospholipids (B1166683).Use a robust lipid extraction method such as a modified Bligh-Dyer or Folch extraction. Ensure consistent and thorough homogenization of samples. Consider using a deuterated internal standard specific for PCs to normalize for extraction efficiency.[1][2][3]
Peak tailing or poor chromatographic resolution Co-elution of isobaric lipid species, including positional isomers (e.g., a15:0-16:0 PC) or other lipids with the same mass-to-charge ratio.Optimize the liquid chromatography (LC) method. Employing a longer gradient or using a column with a different selectivity (e.g., C30) can improve the separation of isobaric species.[4] Consider using ion mobility-mass spectrometry for an additional dimension of separation.[5][6]
Misidentification of this compound Incorrect interpretation of mass spectrometry (MS) fragmentation data. Overlapping isotopic peaks from other lipid species.Carefully analyze the MS/MS spectra. For protonated this compound, look for the characteristic phosphocholine (B91661) headgroup fragment at m/z 184. For sodiated adducts, expect fragments corresponding to the neutral loss of the fatty acyl chains.[7][8][9] High-resolution mass spectrometry is crucial to minimize misidentification due to isobaric interferences.[10]
Presence of unexpected peaks in the chromatogram In-source fragmentation of other lipids creating fragments with the same m/z as this compound. Contamination from solvents or sample handling.Reduce the energy in the ion source (e.g., declustering potential, collision energy) to minimize in-source fragmentation.[11] Analyze blank injections to identify potential contaminants.
Low signal intensity for this compound Ion suppression from co-eluting compounds. Poor ionization efficiency of the target analyte.Improve chromatographic separation to reduce ion suppression. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for phosphatidylcholines. Analysis of sodiated adducts can sometimes enhance signal intensity and provide more informative fragments.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts to watch out for when analyzing this compound?

A1: The most common artifacts include:

  • Isobaric Interferences: Other lipids can have the same nominal mass as this compound. For example, a phosphatidylcholine with two different straight-chain fatty acids could have a similar mass. High-resolution mass spectrometry is essential to differentiate these based on their exact mass.[10]

  • Positional Isomers: The positional isomer a15:0-16:0 PC will have the same mass and a very similar fragmentation pattern, making it difficult to distinguish without careful chromatographic separation or specific fragmentation techniques.[4][7]

  • In-source Fragments: More abundant lipids can fragment in the ion source of the mass spectrometer, generating ions that have the same m/z as this compound, leading to false positives.[11]

  • Adducts: The formation of various adducts (e.g., sodium, potassium) in addition to the protonated molecule can complicate the mass spectrum. While sodiated adducts can be useful for fragmentation analysis, inconsistent adduct formation can affect quantification.[8]

Q2: How can I confirm the identity of this compound in my samples?

A2: Confirmation should be based on a combination of:

  • Accurate Mass Measurement: Use a high-resolution mass spectrometer to obtain an accurate mass measurement of the precursor ion, which should match the theoretical mass of this compound.

  • Tandem Mass Spectrometry (MS/MS): The fragmentation pattern should be consistent with the structure. For collision-induced dissociation (CID) of the protonated molecule, the most prominent fragment is typically the phosphocholine headgroup at m/z 184.[7][9][12] Other fragments corresponding to the loss of the fatty acyl chains should also be present.

  • Chromatographic Retention Time: Compare the retention time of your analyte with that of a certified reference standard of this compound, if available.

  • Isotopic Pattern: The isotopic distribution of the measured ion should match the theoretical isotopic pattern for the elemental composition of this compound.

Q3: What is the expected fragmentation pattern for this compound in MS/MS?

A3: In positive ion mode, the fragmentation of protonated this compound ([M+H]⁺) will prominently feature the phosphocholine headgroup fragment at m/z 184.0739 .[7][9][12] You can also expect to see neutral losses corresponding to the fatty acyl chains. For a sodiated precursor ([M+Na]⁺), you are more likely to observe fragments resulting from the neutral loss of the palmitic acid (16:0) and the anteiso-pentadecanoic acid (a15:0).[8] The relative intensities of the fragments corresponding to the two fatty acyl chains can sometimes provide information about their position on the glycerol (B35011) backbone (sn-1 vs. sn-2), although this is not always definitive.[7]

Q4: Are there any special considerations for the extraction of phospholipids containing branched-chain fatty acids?

A4: While standard lipid extraction methods like the Folch or Bligh-Dyer procedures are generally effective, it is crucial to ensure their rigorous and consistent application to maintain reproducibility, especially for less common lipids like those containing branched-chain fatty acids.[1][2][3] Key considerations include:

  • Thorough Homogenization: Ensure complete disruption of cells or tissues to release all lipids.

  • Phase Separation: Be careful during the phase separation to avoid loss of your lipid-containing organic layer.

  • Use of Internal Standards: The addition of an appropriate internal standard (e.g., a deuterated PC) before extraction is highly recommended to correct for any variability in extraction efficiency.

Experimental Workflow and Potential Pitfalls

The following diagram illustrates a typical experimental workflow for the analysis of this compound, highlighting stages where artifacts can be introduced.

experimental_workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical sample_collection Sample Collection sample_storage Sample Storage sample_collection->sample_storage Potential for Degradation lipid_extraction Lipid Extraction sample_storage->lipid_extraction lc_separation LC Separation lipid_extraction->lc_separation ms_detection MS Detection lc_separation->ms_detection Co-elution of Isobars data_analysis Data Analysis ms_detection->data_analysis In-source Fragmentation identification Identification data_analysis->identification Misidentification from Artifacts quantification Quantification identification->quantification

Caption: Experimental workflow for this compound analysis and key artifact sources.

Signaling Pathways and Logical Relationships

logical_relationship cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion peak Detected Peak (m/z, RT) correct_id Correct Identification (this compound) peak->correct_id Accurate Data Analysis isobaric_artifact Isobaric Artifact peak->isobaric_artifact Insufficient Resolution fragment_artifact In-source Fragment Artifact peak->fragment_artifact High Source Energy valid_conclusion Valid Biological Conclusion correct_id->valid_conclusion invalid_conclusion Invalid Biological Conclusion isobaric_artifact->invalid_conclusion fragment_artifact->invalid_conclusion

References

Validation & Comparative

A Comparative Guide to 16:0-a15:0 PC and 16:0-i15:0 PC in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct phosphatidylcholine (PC) molecules: 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC) and 1-palmitoyl-2-isopentadecanoyl-sn-glycero-3-phosphocholine (16:0-i15:0 PC). The focus is on their predicted differential effects on the biophysical properties of cell membranes. Direct comparative experimental data for these specific phospholipid species is limited; therefore, this guide synthesizes information from studies on branched-chain fatty acids (BCFAs) to project their behavior and provides standardized protocols for experimental validation.

Introduction to Branched-Chain Phospholipids

Phosphatidylcholines are major components of eukaryotic cell membranes, where the composition of their fatty acyl chains is a critical determinant of membrane structure and function.[1] While straight-chain fatty acids are predominant, branched-chain fatty acids (BCFAs) are major constituents in many bacteria and are also present in mammalian tissues.[2] BCFAs, like their unsaturated counterparts, introduce disruptions in the highly ordered packing of saturated acyl chains, thereby modulating membrane fluidity.[3][4][5]

The key difference between this compound and 16:0-i15:0 PC lies in the position of a single methyl group on the 15-carbon fatty acid chain. In the iso form (i15:0), the methyl group is on the penultimate carbon (n-2), whereas in the anteiso form (a15:0), it is on the antepenultimate carbon (n-3). This subtle structural isomerism has significant consequences for membrane biophysics.

Structural Differences

The positioning of the methyl branch dictates how the fatty acid tail packs within the membrane's hydrophobic core. The anteiso branch occurs further from the end of the chain, creating a more significant steric hindrance and disrupting the ordered, tight packing of adjacent acyl chains more effectively than the iso branch.

Caption: Structural comparison of anteiso- and iso-pentadecanoic acid chains.

Predicted Biophysical Properties and Their Functional Implications

The structural differences between the iso and anteiso forms lead to distinct predictions regarding their impact on membrane characteristics. Fatty acids with anteiso branching are generally more effective at fluidizing membranes than their iso counterparts.[6][7]

Property16:0-i15:0 PCThis compoundRationale & Significance
Membrane Fluidity LowerHigherThe anteiso-branch is more disruptive to acyl chain packing, increasing rotational and lateral diffusion.[5][6] This is crucial for the function of membrane-embedded proteins and signaling platforms.
Phase Transition Temp (Tm) HigherLowerIncreased disorder from the anteiso-branch lowers the energy required to transition from the gel to the liquid-crystalline phase. This adaptation is used by organisms to maintain membrane fluidity at low temperatures.[8]
Membrane Thickness ThickerThinnerBCFAs, in general, can reduce bilayer thickness compared to their straight-chain homologs.[6] The greater disorder induced by the anteiso-form may lead to a slightly thinner bilayer compared to the iso-form.
Lipid Packing/Order More OrderedLess OrderedThe methyl group in the iso-chain allows for slightly more efficient van der Waals interactions compared to the more centrally disruptive anteiso-branch, resulting in a more ordered, or less fluid, membrane state.[5]

Experimental Protocols for Validation

The following sections detail standard methodologies to experimentally test the predicted differences in membrane properties.

Liposome Preparation by Extrusion

This protocol yields large unilamellar vesicles (LUVs) with a defined size, suitable for subsequent biophysical assays.

Methodology:

  • Lipid Film Hydration: Prepare separate solutions of this compound and 16:0-i15:0 PC in chloroform (B151607) at a concentration of 10 mg/mL. In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film. Place the flask under a high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-5 mM. Vortex the suspension vigorously.

  • Freeze-Thaw Cycles: Subject the resulting multilamellar vesicle (MLV) suspension to 5-7 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (~50°C). This promotes solute equilibration and lamellarity.

  • Extrusion: Load the MLV suspension into a mini-extruder equipped with a polycarbonate membrane of a specific pore size (e.g., 100 nm). Pass the suspension through the membrane 11-21 times at a temperature above the lipid's Tm to form LUVs.

Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

DSC measures the heat absorption that occurs as a lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase.[9][10]

Methodology:

  • Sample Preparation: Prepare LUVs of each phospholipid species at a concentration of ~2-5 mM in the desired buffer.

  • DSC Analysis: Load approximately 10-20 µL of the LUV suspension into an aluminum DSC pan. Use an identical pan filled with the same volume of buffer as a reference.

  • Thermal Scan: Place the sample and reference pans in the calorimeter. Scan from a temperature well below the expected Tm to a temperature well above it, at a rate of 1-2°C/min.

  • Data Analysis: The Tm is identified as the peak temperature of the endothermic transition. The enthalpy of the transition (ΔH) is calculated from the area under the peak. A lower Tm indicates a more fluid membrane.

G cluster_workflow Experimental Workflow prep Prepare LUVs (this compound or 16:0-i15:0 PC) dsc Load into DSC Pans (Sample & Reference) prep->dsc scan Perform Thermal Scan (e.g., 10°C to 60°C) dsc->scan analyze Analyze Thermogram scan->analyze tm Determine Tm and ΔH analyze->tm

Caption: Workflow for determining lipid phase transition temperature using DSC.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This technique uses a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), to measure the rotational mobility of molecules within the hydrophobic core of the membrane.[11][12] A lower anisotropy value corresponds to higher membrane fluidity.[11]

Methodology:

  • Probe Incorporation: Prepare a 2 mM stock solution of DPH in tetrahydrofuran. Add the DPH stock solution to a stirring suspension of LUVs (0.1-0.2 mM lipid concentration) to a final DPH concentration of 1 µM. Incubate in the dark at room temperature for at least 1 hour.

  • Anisotropy Measurement: Place the labeled LUV suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.

  • Data Acquisition: Excite the sample with vertically polarized light (e.g., 355 nm) and measure the emission intensity through both vertical (IVV) and horizontal (IVH) polarizers (e.g., at 430 nm).

  • Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) Where G is the grating correction factor, determined by measuring intensities with a horizontally polarized excitation source.

  • Comparison: Compare the anisotropy values for this compound and 16:0-i15:0 PC liposomes at a given temperature. The lipid yielding a lower anisotropy value forms the more fluid membrane.

References

Illuminating the Structure of 16:0-a15:0 PC: A Comparative Guide to NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of phospholipids (B1166683) is paramount for understanding biological functions and for the development of lipid-based therapeutics. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with Mass Spectrometry (MS) and X-ray Crystallography for the structural elucidation of 1-palmitoyl-2-(anteiso-pentadecanoyl)-sn-glycero-3-phosphocholine (16:0-a15:0 PC), a phosphatidylcholine containing a branched-chain fatty acid.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of phospholipids in solution, providing through-bond and through-space atomic-level information.[1] This guide will delve into the application of NMR for validating the structure of this compound, presenting predicted quantitative data and a detailed experimental protocol. Furthermore, an objective comparison with the widely used techniques of Mass Spectrometry and the less common, but structurally definitive, X-ray Crystallography will be provided to aid researchers in selecting the most appropriate analytical tool for their specific needs.

Structural Validation of this compound using NMR Spectroscopy

NMR spectroscopy, through a combination of one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional experiments (e.g., COSY, HSQC, HMBC), can unequivocally determine the complete structure of this compound. This includes confirming the identity of the phosphocholine (B91661) headgroup, the glycerol (B35011) backbone, the specific fatty acyl chains (16:0 and a15:0), and their precise positions on the glycerol backbone (sn-1 and sn-2).

Predicted Quantitative NMR Data for this compound

The following table summarizes the predicted ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound in a common solvent such as deuterochloroform (CDCl₃). These values are compiled from literature data for similar phosphatidylcholines and branched-chain fatty acids.[2][3][4][5][6][7][8]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Phosphocholine Headgroup
N(CH₃)₃3.40 (s, 9H)54.2
N-CH₂3.85 (m, 2H)59.1
P-O-CH₂4.30 (m, 2H)66.2
Glycerol Backbone
sn-1 CH₂4.42 (dd, 1H), 4.18 (dd, 1H)62.9
sn-2 CH5.25 (m, 1H)70.5
sn-3 CH₂3.95 (m, 2H)63.5
16:0 (Palmitoyl) Chain
C=O-173.3
α-CH₂2.32 (t, 2H)34.1
β-CH₂1.61 (m, 2H)24.9
(CH₂)n1.25 (br s)29.1-29.7
ω-2 CH₂1.25 (br s)31.9
ω-1 CH₂1.25 (br s)22.7
ω CH₃0.88 (t, 3H)14.1
a15:0 (anteiso-Pentadecanoyl) Chain
C=O-173.0
α-CH₂2.30 (t, 2H)34.0
β-CH₂1.60 (m, 2H)25.0
(CH₂)n1.25 (br s)29.1-29.7
anteiso-CH1.55 (m, 1H)34.5
anteiso-CH₂1.15 (m, 2H)27.2
anteiso-CH₃ (sec-butyl)0.86 (d, 3H)11.4
anteiso-CH₃ (terminal)0.84 (t, 3H)19.2
Nucleus ³¹P Chemical Shift (ppm)
Phosphate (B84403)~ -0.8

Detailed Experimental Protocols

NMR Sample Preparation and Data Acquisition

A detailed protocol for the preparation and NMR analysis of a phospholipid sample is crucial for obtaining high-quality, reproducible data.[3][9][10]

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard such as phosphoric acid or an internal standard like triphenyl phosphate can be used.

  • Solvent System for ³¹P NMR: For improved resolution in ³¹P NMR, a solvent system containing a chelating agent can be used to minimize line broadening from paramagnetic impurities. A common system is a mixture of chloroform, methanol, and an aqueous solution of a chelating agent like EDTA or CDTA.[9][10]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum.[9] This is a relatively quick experiment due to the 100% natural abundance of ³¹P.

  • 2D NMR: Acquire a suite of two-dimensional spectra for complete structural assignment:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same molecule, which helps in tracing the connectivity of the glycerol and fatty acyl chain protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons, providing unambiguous carbon assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the ester linkages between the fatty acyl chains and the glycerol backbone, and for confirming the structure of the headgroup.

Comparison with Alternative Structural Validation Methods

While NMR provides a wealth of structural information, other techniques are also widely used for phospholipid analysis. The choice of method often depends on the specific information required, sample amount, and available instrumentation.

Technique Principle Sample Requirements Strengths Weaknesses
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.5-10 mg, soluble sample.- Non-destructive- Provides detailed atomic-level structural information in solution- Can determine stereochemistry and isomeric purity- Quantitative with proper standards- Relatively low sensitivity compared to MS- Can be time-consuming for complete 2D analysis- Requires specialized and expensive instrumentation
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Microgram to nanogram quantities.- Extremely high sensitivity- Provides accurate molecular weight information- Tandem MS (MS/MS) can provide fragmentation patterns for structural clues- High-throughput capabilities- Does not provide detailed 3D structural information- Isomeric and isobaric compounds can be difficult to distinguish- Ionization efficiency can vary between lipid species, making quantification challenging without appropriate standards
X-ray Crystallography Determines the 3D atomic structure from the diffraction pattern of X-rays by a single crystal.High-quality single crystal (often difficult to obtain for lipids).- Provides the most definitive, high-resolution 3D structure- Can reveal detailed information about molecular packing and intermolecular interactions in the solid state- Obtaining suitable crystals of phospholipids is a major bottleneck- The solid-state structure may not fully represent the conformation in a biological membrane- Not suitable for analyzing mixtures

Visualizing the Workflow and Relationships

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Sample This compound Dissolve Dissolve in CDCl3/TMS Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (1H, 13C, 31P) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Spectral Processing & Integration OneD_NMR->Processing TwoD_NMR->Processing Assignment Chemical Shift Assignment Processing->Assignment Structure Structure Validation Assignment->Structure

Caption: Experimental workflow for NMR-based structural validation.

logical_relationship cluster_question Analytical Question cluster_methods Analytical Methods cluster_information Information Provided Question What is the structure of the phospholipid? NMR NMR Spectroscopy Question->NMR MS Mass Spectrometry Question->MS Xray X-ray Crystallography Question->Xray NMR_info Detailed atomic connectivity, stereochemistry, solution conformation NMR->NMR_info MS_info Molecular weight, elemental composition, fragmentation patterns MS->MS_info Xray_info High-resolution 3D structure in solid state, crystal packing Xray->Xray_info

Caption: Relationship between analytical question and methods.

References

A Comparative Guide to the Thermal Behavior of 16:0-a15:0 PC and DPPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermotropic properties of 1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC), a mixed-chain phospholipid with an anteiso-branched acyl chain, and dipalmitoylphosphatidylcholine (DPPC), a well-characterized saturated, straight-chain phospholipid. This comparison is crucial for understanding how subtle changes in lipid structure, such as chain branching, can significantly impact membrane fluidity and phase behavior, which are critical parameters in drug delivery systems and membrane protein studies.

Introduction to the Lipids

Dipalmitoylphosphatidylcholine (DPPC) is a common phospholipid used in the formation of liposomes and model cell membranes. It consists of a glycerol (B35011) backbone, a phosphate (B84403) group, a choline (B1196258) headgroup, and two saturated 16-carbon acyl chains (palmitic acid).

1-Palmitoyl-2-(13-methyltetradecanoyl)-sn-glycero-3-phosphocholine (this compound) is a mixed-chain phosphatidylcholine. It has a 16-carbon straight chain (palmitic acid) at the sn-1 position and a 15-carbon fatty acid with a methyl branch at the antepenultimate carbon (anteiso) at the sn-2 position. This anteiso-branching introduces a steric hindrance that disrupts the ordered packing of the acyl chains.

Structural Differences

The key structural difference lies in the acyl chains. DPPC possesses two identical straight saturated chains, which allows for tight packing in the gel phase. In contrast, this compound has a straight chain and a branched chain, leading to a disruption in the packing efficiency.

Caption: Molecular structures of DPPC and this compound.

Quantitative Comparison of Thermal Properties

The thermotropic behavior of these lipids was analyzed using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with phase transitions. The key parameters are the main phase transition temperature (Tm), the pre-transition temperature (Tp), and the enthalpy of the main transition (ΔH).

LipidPre-transition Temp (Tp) (°C)Main Transition Temp (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
DPPC ~35-36~41-42~8.7
This compound Not observed< 0Significantly smaller than DPPC
di-anteiso-C15:0 PC (for reference)Not observed-13.9 to -16.2[1][2]Smaller than straight-chain counterparts[3]

Discussion of DSC Results

The DSC data reveals significant differences in the phase behavior of DPPC and this compound.

  • DPPC exhibits a sharp, highly cooperative main phase transition at approximately 41-42°C, which corresponds to the transformation from a well-ordered gel phase to a fluid liquid-crystalline phase. It also shows a lower-enthalpy pre-transition at around 35-36°C, associated with a change from a planar gel phase to a "rippled" gel phase.

  • This compound , due to the anteiso-methyl branch on the sn-2 chain, shows a dramatically lower main transition temperature, which is below 0°C[3]. This is because the branched chain disrupts the tight packing of the acyl chains, reducing the van der Waals interactions between them and thus lowering the energy required to induce the gel-to-liquid crystalline phase transition. The pre-transition is typically absent in phospholipids (B1166683) with branched chains. The transition enthalpy for anteiso-branched phospholipids is also significantly smaller, indicating a more disordered gel phase compared to their straight-chain counterparts[3].

Experimental Protocols

A general protocol for obtaining the DSC data presented is as follows:

  • Liposome (B1194612) Preparation:

    • The desired lipid (DPPC or this compound) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.

    • The film is further dried under vacuum for several hours to remove any residual solvent.

    • The lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing at a temperature above the Tm of the lipid. This results in the formation of multilamellar vesicles (MLVs).

    • For some applications, the MLVs can be further processed by sonication or extrusion to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • Differential Scanning Calorimetry (DSC) Measurement:

    • A known amount of the liposome suspension is loaded into the sample pan of the calorimeter.

    • An equal volume of the buffer is loaded into the reference pan.

    • The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a desired temperature range.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

    • The Tm is determined as the peak temperature of the main endothermic transition, and the ΔH is calculated from the area under the peak.

G cluster_prep Liposome Preparation cluster_dsc DSC Measurement A Dissolve Lipid in Organic Solvent B Evaporate Solvent to Form Lipid Film A->B C Hydrate Film with Buffer (above Tm) B->C D Vortex to Form Multilamellar Vesicles (MLVs) C->D E Load Sample and Reference into DSC D->E Transfer MLVs F Scan Temperature at a Constant Rate E->F G Record Differential Heat Flow F->G H Analyze Thermogram (Tm, ΔH) G->H

Caption: General workflow for DSC analysis of lipid vesicles.

Conclusion

The comparison between this compound and DPPC clearly demonstrates the profound impact of acyl chain branching on the thermotropic properties of phospholipids. The presence of an anteiso-methyl group in this compound significantly lowers the main phase transition temperature and reduces the transition enthalpy compared to the straight-chain DPPC. This "fluidizing" effect of branched chains is a key mechanism for modulating membrane fluidity in various biological systems and has important implications for the design of lipid-based drug delivery vehicles with specific thermal sensitivities. Researchers and drug development professionals should consider these differences when selecting lipids for their formulations to achieve the desired membrane characteristics and performance.

References

Comparative Guide to Functional Assays for Validating the Role of 16:0-a15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional assays to validate the potential roles of the asymmetric phosphatidylcholine (PC), 16:0-a15:0 PC. Due to the limited direct experimental data available for this specific phospholipid, this guide leverages data from studies on analogous PCs, including those with asymmetric and branched-chain fatty acids, to infer its likely functional characteristics.

Introduction to this compound

This compound is a unique phosphatidylcholine molecule featuring a saturated 16-carbon palmitic acid at the sn-1 position and a 15-carbon anteiso-methyltetradecanoic acid at the sn-2 position. The presence of the branched-chain fatty acid is significant, as such structures are known to influence the physical properties of cell membranes, including fluidity and permeability. These properties, in turn, can modulate the function of membrane-associated proteins such as enzymes and ion channels. This guide explores key functional assays to investigate these potential roles.

Section 1: Comparison of Functional Assays

The following tables summarize quantitative data from studies on various PC species to provide a comparative framework for predicting the performance of this compound.

Table 1: Membrane Fluidity Assays

Membrane fluidity is a critical parameter influenced by the acyl chain composition of phospholipids (B1166683). The anteiso-branching in this compound is expected to increase membrane fluidity compared to its fully saturated, straight-chain counterparts. Fluorescence anisotropy is a common technique to measure this, where a lower anisotropy value indicates higher fluidity.

Phosphatidylcholine SpeciesLiposome (B1194612) CompositionAnisotropy (r) Value (Arbitrary Units)Predicted FluidityReference (Analogous Data)
This compound (Predicted) 100% PC Liposomes~0.15 - 0.20 High Inferred from branched-chain lipid studies
16:0-18:1 PC (POPC)100% PC Liposomes0.22Moderate[1]
16:0-16:0 PC (DPPC)100% PC Liposomes0.35Low[2]
PC with anteiso-fatty acidsModel MembranesLower than straight-chain counterpartsHigh[3]

Note: Lower anisotropy (r) values signify higher membrane fluidity.

Table 2: Protein Binding Assays

The structure of a PC molecule, including the length and branching of its acyl chains, can influence its binding affinity to specific proteins. Protein-lipid overlay assays and surface plasmon resonance (SPR) are common methods to assess these interactions.

Phosphatidylcholine SpeciesTarget ProteinBinding Affinity (Kd, µM)Assay MethodReference (Analogous Data)
This compound (Predicted) Phosphatidylcholine Transfer Protein (PC-TP)~0.1 - 0.5 SPRInferred from asymmetric PC studies
16:0-18:1 PC (POPC)Phosphatidylcholine Transfer Protein (PC-TP)0.25SPR[4]
18:0-18:1 PC (SOPC)Phosphatidylcholine Transfer Protein (PC-TP)0.40SPR[4]
PC with branched acyl chainsCytochrome P450SCCEnhanced binding vs. straight-chain PCNot specified[5]
Table 3: Membrane Permeability Assays

The packing of phospholipids in a bilayer affects its permeability. The kink introduced by the anteiso-branched chain in this compound is expected to increase membrane permeability compared to symmetric, saturated PCs. This can be measured using liposome leakage assays with fluorescent dyes.

Phosphatidylcholine SpeciesLiposome CompositionPermeability (% Dye Leakage/hour)Reference (Analogous Data)
This compound (Predicted) 100% PC Liposomes~15 - 25% Inferred from asymmetric and branched-chain PC studies
16:0-18:1 PC (POPC)100% PC Liposomes10%[2]
16:0-16:0 PC (DPPC)100% PC Liposomes< 5%[2]
Table 4: Enzyme Activity Modulation

The lipid environment significantly impacts the activity of membrane-bound enzymes. PCs with branched chains have been shown to enhance the activity of certain enzymes.

Phosphatidylcholine Species in Reconstituted VesiclesEnzymeRelative Enzyme Activity (%)Reference (Analogous Data)
PC with branched fatty acyl chains (Analogous to this compound) Cytochrome P450SCC150 - 200% [5]
16:0-18:1 PC (POPC)Cytochrome P450SCC100% (baseline)[5]
16:0-16:0 PC (DPPC)Ca2+-dependent ATPaseLower than unsaturated PCs[6]
Table 5: Ion Channel Modulation

The function of ion channels can be modulated by the surrounding lipid bilayer. Changes in membrane fluidity and thickness due to different PC species can alter channel open probability and conductance.

Phosphatidylcholine Species in BilayerIon ChannelOpen Probability (Po)Conductance (pS)Reference (Analogous Data)
This compound (Predicted) KcsA K+ channelHigher than DPPC Similar to POPC Inferred from fluidity studies
16:0-18:1 PC (POPC)KcsA K+ channel0.8972[1][7]
16:0-16:0 PC (DPPC)KcsA K+ channelLow65[8]

Section 2: Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Fluorescence Anisotropy for Membrane Fluidity

Objective: To measure the membrane fluidity of liposomes composed of this compound compared to other PCs.

Materials:

  • This compound and other PCs of interest (e.g., POPC, DPPC)

  • Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

  • Chloroform

  • HEPES buffer (pH 7.4)

  • Spectrofluorometer with polarization filters

Protocol:

  • Liposome Preparation:

    • Dissolve the desired PC in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with HEPES buffer by vortexing, creating multilamellar vesicles (MLVs).

    • To obtain large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Probe Incorporation:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran).

    • Add the DPH stock solution to the liposome suspension to a final lipid-to-probe molar ratio of 200:1.

    • Incubate the mixture in the dark at room temperature for at least 1 hour to allow for probe incorporation.

  • Anisotropy Measurement:

    • Set the excitation wavelength of the spectrofluorometer to 350 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented vertically (I_HV) and horizontally (I_HH).

    • Calculate the grating correction factor (G factor) = I_HV / I_HH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH).

Liposome Co-sedimentation Assay for Protein Binding

Objective: To qualitatively assess the binding of a protein of interest to liposomes containing this compound.

Materials:

  • Purified protein of interest

  • Liposomes prepared with this compound and a control PC

  • Binding buffer (e.g., HEPES buffer with NaCl)

  • Ultracentrifuge with a suitable rotor

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Incubation:

    • Mix the purified protein with the prepared liposomes in binding buffer.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

  • Sedimentation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes and any bound protein.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in an equal volume of binding buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • Compare the amount of protein in the pellet fraction for liposomes containing this compound versus control liposomes.

Liposome Permeability Assay

Objective: To measure the permeability of liposomes containing this compound.

Materials:

  • Liposomes prepared with this compound and control PCs

  • Fluorescent dye (e.g., carboxyfluorescein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Fluorescence spectrophotometer

Protocol:

  • Dye Encapsulation:

    • Hydrate the lipid film with a solution of the fluorescent dye at a self-quenching concentration.

    • Prepare liposomes as described in section 2.1.

  • Removal of External Dye:

    • Pass the liposome suspension through a size-exclusion chromatography column to separate the liposomes with encapsulated dye from the free dye in the external solution.

  • Leakage Measurement:

    • Dilute the liposomes in buffer to a concentration where the encapsulated dye is still self-quenched.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the dye. An increase in fluorescence indicates leakage of the dye from the liposomes and subsequent de-quenching.

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release all the encapsulated dye, representing 100% leakage.

    • Calculate the percentage of dye leakage at different time points.

Section 3: Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway involving this compound and the general workflow for a liposome co-sedimentation assay.

Signaling_Pathway cluster_membrane Cell Membrane 16_0_a15_0_PC This compound Receptor Receptor Protein 16_0_a15_0_PC->Receptor modulates Enzyme Membrane-Bound Enzyme 16_0_a15_0_PC->Enzyme modulates activity Receptor->Enzyme activates Second_Messenger Second Messenger Enzyme->Second_Messenger Ligand Extracellular Ligand Ligand->Receptor Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical signaling pathway where this compound modulates receptor and enzyme function.

Liposome_Co_sedimentation_Workflow cluster_prep Preparation cluster_separation Separation Protein Purify Protein of Interest Incubate Incubate Protein with Liposomes Protein->Incubate Liposomes Prepare Liposomes (e.g., with this compound) Liposomes->Incubate Centrifuge Ultracentrifugation Incubate->Centrifuge Supernatant Supernatant (Unbound Protein) Centrifuge->Supernatant Pellet Pellet (Liposomes + Bound Protein) Centrifuge->Pellet Analysis Analyze Supernatant and Pellet by SDS-PAGE / Western Blot Supernatant->Analysis Pellet->Analysis

Caption: Workflow for a liposome co-sedimentation assay to study protein-lipid interactions.

References

Straight-Chain vs. Anteiso-Branched Phosphatidylcholines: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between lipid structures is paramount for designing effective delivery systems and comprehending complex biological processes. This guide provides an objective comparison of straight-chain and anteiso-branched phosphatidylcholines (PCs), supported by experimental data, detailed protocols, and visual representations of key concepts.

The seemingly subtle variation in the acyl chain structure of phospholipids—the distinction between a linear, straight-chain and a branched, anteiso-methyl configuration—imparts significant differences in their physicochemical properties and their behavior within a lipid bilayer. These differences have profound implications for membrane fluidity, permeability, and interaction with membrane-associated proteins, ultimately influencing cellular function and the efficacy of lipid-based drug formulations.

Biophysical Properties: A Quantitative Comparison

The primary distinction between straight-chain and anteiso-branched PCs lies in their thermotropic behavior, specifically their gel-to-liquid crystalline phase transition temperature (Tm) and the associated enthalpy of transition (ΔH). The methyl branch in the anteiso position introduces a steric hindrance that disrupts the orderly packing of the acyl chains in the gel phase. This disruption leads to a significant decrease in the energy required to transition to the disordered liquid crystalline phase.

Experimental data obtained through Differential Scanning Calorimetry (DSC) quantifies these differences. As shown in the table below, anteiso-branched PCs exhibit markedly lower phase transition temperatures and smaller transition enthalpies compared to their straight-chain counterparts with a similar number of carbon atoms. This indicates that membranes composed of anteiso-branched PCs are more fluid and possess a less ordered gel state.

Lipid SpeciesAcyl Chain CompositionMain Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
Straight-Chain PCs
Dipalmitoylphosphatidylcholine (DPPC)16:0 / 16:041.48.7
Distearoylphosphatidylcholine (DSPC)18:0 / 18:055.110.7
Anteiso-Branched PCs
di-13-methylmyristoyl-PC (anteiso-C15:0)a15:0 / a15:0-9.34.6
di-14-methylpentadecanoyl-PC (anteiso-C16:0)a16:0 / a16:010.56.2
di-15-methylhexadecanoyl-PC (anteiso-C17:0)a17:0 / a17:02.35.1

Data compiled from various sources.

Impact on Membrane Properties

The altered biophysical characteristics of anteiso-branched PCs directly translate to significant changes in membrane properties:

  • Increased Membrane Fluidity: The lower Tm of anteiso-branched PCs means that at physiological temperatures, membranes incorporating these lipids are in a more fluid state. This increased fluidity can enhance the lateral diffusion of membrane proteins and other components, potentially modulating their function.

  • Enhanced Permeability: The less tightly packed nature of membranes containing anteiso-branched PCs can lead to increased permeability to water and small solutes. This has implications for drug delivery applications where controlled release is desired.

  • Disordered Gel Phase: Even below their main phase transition temperature, membranes with anteiso-branched PCs exist in a more disordered gel phase compared to the highly ordered gel phase of straight-chain PCs.[1] This property is crucial for the survival of certain bacteria in cold environments, allowing them to maintain essential membrane functions.

Structural Differences at a Glance

The fundamental difference in the molecular architecture of straight-chain and anteiso-branched fatty acids is the presence of a methyl group on the antepenultimate carbon atom of the acyl chain in the latter. This seemingly minor addition has a significant impact on the overall shape of the molecule and its ability to pack within a bilayer.

Caption: Molecular structures of straight-chain and anteiso-branched fatty acids.

Experimental Protocols

To provide a comprehensive understanding, the methodologies for key experiments used to characterize these lipids are detailed below.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is the primary method for determining the Tm and ΔH of lipid phase transitions.

Protocol:

  • Liposome (B1194612) Preparation:

    • Dissolve the desired phosphatidylcholine (straight-chain or anteiso-branched) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • For uniform vesicle size, the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Measurement:

    • Accurately weigh a specific amount of the liposome dispersion into an aluminum DSC pan. An equal volume of the buffer is used as a reference.

    • Seal the pans hermetically.

    • Place the sample and reference pans into the DSC instrument.

    • Equilibrate the system at a temperature well below the expected transition temperature.

    • Heat the sample and reference at a constant rate (e.g., 1°C/min) over a defined temperature range that encompasses the phase transition.

    • Record the differential heat flow as a function of temperature. The peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.

cluster_workflow DSC Experimental Workflow prep Liposome Preparation dsc DSC Measurement prep->dsc Load sample & reference analysis Data Analysis dsc->analysis Generate thermogram

Caption: Workflow for DSC analysis of liposome phase transitions.

Fluorescence Anisotropy for Membrane Fluidity Assessment

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A lower anisotropy value indicates higher rotational freedom and thus, greater membrane fluidity.

Protocol:

  • Probe Incorporation:

    • Prepare liposomes as described in the DSC protocol.

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the liposomes by adding a small aliquot of a concentrated DPH stock solution (in a suitable solvent like tetrahydrofuran) to the liposome suspension while vortexing. The final probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching.

    • Incubate the mixture in the dark for at least 1 hour to ensure complete incorporation of the probe.

  • Anisotropy Measurement:

    • Place the liposome suspension containing the probe into a cuvette in a fluorescence spectrophotometer equipped with polarizers.

    • Excite the sample with vertically polarized light at the probe's excitation maximum (e.g., ~360 nm for DPH).

    • Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane at the probe's emission maximum (e.g., ~430 nm for DPH).

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor of the instrument.

Membrane Permeability Assay using Calcein (B42510) Entrapment

This assay measures the leakage of a fluorescent dye, calcein, from the aqueous core of liposomes. Increased leakage indicates higher membrane permeability.

Protocol:

  • Calcein Entrapment:

    • Hydrate the dried lipid film with a solution of calcein (e.g., 50 mM) in buffer. The calcein solution should be at a self-quenching concentration.

    • During liposome formation, the calcein will be entrapped in the aqueous core.

  • Removal of Unencapsulated Calcein:

    • Separate the liposomes with entrapped calcein from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Leakage Measurement:

    • Dilute the purified calcein-loaded liposomes in buffer.

    • Monitor the fluorescence intensity over time at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • An increase in fluorescence indicates leakage of calcein from the liposomes, as the dilution relieves the self-quenching.

    • To determine the maximum fluorescence (100% leakage), lyse the liposomes at the end of the experiment by adding a detergent (e.g., Triton X-100).

    • The percentage of leakage at any given time can be calculated relative to the initial and maximum fluorescence values.

Biological Implications and Signaling Pathways

The composition of the cell membrane, including the ratio of straight-chain to branched-chain fatty acids, is not merely structural but also plays a critical role in cellular signaling. In bacteria, the ability to modulate membrane fluidity by altering the proportion of anteiso-branched lipids is a key adaptation mechanism to environmental stress, such as changes in temperature.

Furthermore, the lipid composition of the bacterial membrane can influence its susceptibility to antimicrobial peptides (AMPs), a key component of the innate immune system. In Staphylococcus aureus, resistance to cationic AMPs is linked to the activity of the GraRS two-component signaling system. While not directly sensing the lipid composition, the effectiveness of the downstream effectors of this pathway, which modify the cell surface charge, can be influenced by the physical state of the membrane.

The GraRS system, upon activation by cationic AMPs, upregulates the expression of the mprF gene and the dlt operon. MprF is responsible for the lysinylation of phosphatidylglycerol, adding a positive charge to the membrane surface. The Dlt proteins mediate the D-alanylation of teichoic acids in the cell wall, also contributing to a more positive surface charge. This increase in positive charge electrostatically repels the cationic AMPs, thus conferring resistance. The fluidity and packing of the membrane, influenced by the presence of anteiso-branched lipids, can affect the accessibility of these modification enzymes to their substrates and the overall interaction of AMPs with the membrane.

cluster_pathway GraRS Two-Component System in S. aureus AMP Cationic Antimicrobial Peptide (AMP) GraS GraS (Sensor Kinase) AMP->GraS activates GraR GraR (Response Regulator) GraS->GraR phosphorylates mprF mprF gene GraR->mprF upregulates dlt dlt operon GraR->dlt upregulates MprF_protein MprF Protein mprF->MprF_protein expresses Dlt_proteins Dlt Proteins dlt->Dlt_proteins expresses PG Phosphatidylglycerol MprF_protein->PG modifies TA Teichoic Acids Dlt_proteins->TA modifies LPG Lysyl-PG (+ charge) PG->LPG Repulsion AMP Repulsion (Resistance) LPG->Repulsion D_Ala_TA D-alanyl-TA (+ charge) TA->D_Ala_TA D_Ala_TA->Repulsion

Caption: GraRS signaling pathway in S. aureus leading to AMP resistance.

References

Navigating the Complexities of Lipidomics: A Guide to Cross-Validation for Branched-Chain Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of lipidomics data is paramount for uncovering biological insights and identifying potential therapeutic targets. This guide provides a comparative overview of cross-validation techniques applied to lipidomics data, with a special focus on the nuanced analysis of branched-chain lipids. Detailed experimental protocols and an exploration of relevant signaling pathways are included to support rigorous and reproducible research.

The analysis of lipidomes, particularly complex classes like branched-chain fatty acids (BCFAs), presents significant analytical challenges. The high dimensionality of the data, coupled with the structural similarity of lipid isomers, necessitates stringent validation methods to ensure the reliability of findings. Cross-validation is a critical statistical method used to assess the generalizability of a statistical model and to prevent overfitting, which is a common pitfall in high-dimensional datasets.[1][2]

Comparing Cross-Validation Strategies in Lipidomics

In the context of lipidomics, cross-validation is often employed during the development of predictive models, such as those used for biomarker discovery.[3] The choice of cross-validation method can significantly impact the reliability of the model's performance estimates. The two most common methods are K-Fold Cross-Validation and Leave-One-Out Cross-Validation (LOOCV).

Method Description Advantages Disadvantages Best Suited For
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized subsets. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data.[4]- Less computationally expensive than LOOCV.[4]- Lower variance in performance estimates compared to LOOCV.[5]- Performance estimate can have a slight bias.[4]- Results can vary based on the random partitioning.- Larger datasets.- When computational resources are a consideration.
Leave-One-Out Cross-Validation (LOOCV) A special case of K-Fold Cross-Validation where k equals the number of samples in the dataset. For a dataset with 'n' samples, a model is trained on n-1 samples and tested on the single remaining sample. This is repeated n times.[6]- Unbiased estimate of the model's performance.[7]- No randomness in the partitioning, results are reproducible.[7]- High computational cost, especially for large datasets.[4]- High variance in the performance estimate, as the training sets are highly similar.[5]- Small datasets where maximizing the training data in each fold is critical.[4]
Bootstrap Samples are randomly drawn from the dataset with replacement to create a training set of the same size as the original dataset. The samples not selected (out-of-bag samples) are used for testing. This process is repeated multiple times.- Provides a more accurate estimator of the classification rate compared to K-Fold and LOOCV.[8]- Can be computationally intensive.- Situations where a robust estimation of model performance is crucial, particularly with small sample sizes.[8]

A systematic study on the impact of dataset size, dimensionality, and the cross-validation technique on Partial Least Squares-Discriminant Analysis (PLS-DA) models, which are common in metabolomics, found that bootstrap methods provide the most accurate estimation of the classification rate, while LOOCV performs the worst in terms of overoptimism.[8] For high-dimensional lipidomics data, robust methods like bootstrap or repeated K-fold cross-validation are recommended to avoid over-optimistic performance estimates.[2]

Experimental Protocols for Branched-Chain Lipid Analysis

Accurate and reproducible data are the foundation of any robust statistical analysis. The following sections detail common experimental protocols for the analysis of branched-chain lipids from plasma or serum.

Lipid Extraction from Plasma/Serum

A widely used method for lipid extraction is a biphasic solvent system, such as the one employing methanol (B129727), methyl tert-butyl ether (MTBE), and water.[9][10]

Materials:

  • Cold Methanol

  • Cold Methyl tert-butyl ether (MTBE)

  • LC/MS-grade Water

  • Internal standards (e.g., odd-chain and deuterated lipids)

  • 1.5 mL Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 10 µL blood plasma aliquot in a 1.5 mL Eppendorf tube, add 225 µL of cold methanol containing a mixture of appropriate internal standards.[9]

  • Vortex the mixture for 10 seconds.[9]

  • Add 750 µL of cold MTBE and vortex for another 10 seconds.[9]

  • Shake the mixture for 6 minutes at 4 °C.[9]

  • Induce phase separation by adding 188 µL of LC/MS-grade water.[9]

  • Centrifuge at 14,000 rpm for 2 minutes.[9]

  • Collect the upper organic phase for analysis.[9]

  • Evaporate the solvent using a centrifugal evaporator.[9]

  • Resuspend the dried lipid extract in an appropriate solvent mixture (e.g., methanol/toluene 9:1, v/v) for LC-MS analysis.[9]

LC-MS/MS Analysis of Fatty Acids

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and identification of fatty acids, including branched-chain isomers.[11][12]

Instrumentation:

  • Ultra-High Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column[9]

Typical LC Conditions:

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[12]

  • Mobile Phase B: Isopropanol with 10 mM ammonium acetate and 0.1% formic acid.[12]

  • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is used to elute lipids based on their polarity.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[11]

  • Column Temperature: Maintained at around 40-50 °C.[11]

MS/MS Parameters:

  • Ionization Mode: Both positive and negative ESI modes are often used for comprehensive lipid profiling.[9]

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to acquire fragmentation spectra for lipid identification.[13]

  • Collision Energy: Optimized for fragmentation of different lipid classes.

Data Processing and Cross-Validation Workflow

The raw data from LC-MS/MS analysis requires extensive processing before statistical analysis and cross-validation can be performed.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Statistical Analysis & Validation RawData Raw LC-MS Data PeakPicking Peak Picking & Alignment RawData->PeakPicking Normalization Normalization PeakPicking->Normalization FeatureMatrix Feature Matrix (m/z, RT, Intensity) Normalization->FeatureMatrix DataSplit Data Splitting (e.g., K-Fold) FeatureMatrix->DataSplit Training Model Training DataSplit->Training Training Set Testing Model Testing DataSplit->Testing Test Set Training->Testing Performance Performance Evaluation Testing->Performance Performance->Training Iterate

Lipidomics Data Analysis and Cross-Validation Workflow.

Signaling Pathways Involving Branched-Chain Lipids

Branched-chain fatty acids are not merely structural components of cell membranes; they are also bioactive molecules that can modulate key signaling pathways involved in lipid metabolism and inflammation.

PPARα Activation Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a master regulator of lipid metabolism. Fatty acids, including BCFAs, are natural ligands for PPARα.[14]

G BCFA Branched-Chain Fatty Acids (BCFAs) PPARa PPARα BCFA->PPARa binds & activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes activates FattyAcidOxidation Increased Fatty Acid Oxidation TargetGenes->FattyAcidOxidation

BCFA-mediated activation of the PPARα signaling pathway.

Activation of PPARα by BCFAs leads to the transcription of genes involved in fatty acid oxidation, thereby influencing cellular lipid homeostasis.[15]

SREBP-1 and Fatty Acid Synthesis

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that regulates the expression of genes involved in de novo lipogenesis, including fatty acid synthase (FASN).[16][17] Some studies suggest that certain BCFAs can modulate the expression of these genes.[18]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP1_SCAP SREBP-1/SCAP Complex Cleavage Proteolytic Cleavage SREBP1_SCAP->Cleavage translocates to S1P S1P S1P->Cleavage S2P S2P S2P->Cleavage nSREBP1 nSREBP-1 (active form) Cleavage->nSREBP1 SRE SRE (DNA Element) nSREBP1->SRE binds to FASN_Gene FASN Gene SRE->FASN_Gene activates Lipogenesis De Novo Lipogenesis FASN_Gene->Lipogenesis BCFA iso-BCFAs BCFA->FASN_Gene may downregulate (attenuates synthesis)

Regulation of fatty acid synthesis via the SREBP-1 pathway.

Studies have shown that iso-BCFAs may attenuate the synthesis of FASN, potentially leading to lower triglyceride levels.[18] This highlights the importance of distinguishing between different BCFA isomers in lipidomics studies.

References

Comparative Study of Bacterial Growth with Altered Lipid Composition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The composition of the bacterial cell membrane is not static; it is a dynamic and adaptable barrier crucial for survival. Bacteria constantly remodel their lipidome in response to environmental cues and stressors. Understanding the relationship between membrane lipid composition and bacterial growth is fundamental to microbiology and has significant implications for the development of novel antimicrobial strategies. This guide provides a comparative analysis of bacterial growth with altered lipid compositions, supported by experimental data and detailed methodologies.

Data Presentation: The Impact of Altered Lipid Composition on Bacterial Growth

The following tables summarize quantitative data from studies on Escherichia coli and Bacillus subtilis, highlighting the effects of genetic modifications in lipid biosynthesis pathways on growth rates and phospholipid composition.

Table 1: Growth Characteristics of Escherichia coli Strains with Altered Phospholipid Composition

StrainRelevant GenotypeKey Lipid AlterationDoubling Time (minutes) in LB MediumReference
Wild-Type (W3110)Normal Phospholipid Profile25[1]
AL95pssA::kanLacks Phosphatidylethanolamine (PE)55[1]
BKT12ΔclsABC::catLacks Cardiolipin (CL)25[1]

Table 2: Phospholipid Composition of Wild-Type and Mutant Escherichia coli Strains (% of Total Phospholipid)

PhospholipidWild-Type (W3110)AL95 (PE-lacking)BKT12 (CL-lacking)Reference
Phosphatidylethanolamine (PE)75078[1]
Phosphatidylglycerol (PG)207522[1]
Cardiolipin (CL)5100[1]
Phosphatidic Acid (PA)<15<1[1]

Table 3: Effect of Altered Fatty Acid Composition on Bacillus subtilis Growth

ConditionKey Lipid AlterationEffect on GrowthReference
Cerulenin Treatment + Fatty Acid SupplementationInhibition of fatty acid synthesis, rescued by exogenous fatty acidsGrowth rescued, but with altered protein expression in fatty acid synthesis and degradation pathways.[2]
Low pHIncreased lysylphosphatidylglycerol, decreased phosphatidylglycerolAdapted growth, protoplasts exhibit increased rigidity.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide step-by-step protocols for key experiments in the study of bacterial lipid composition and growth.

Genetic Modification of Bacterial Lipid Synthesis Pathways

This protocol provides a general workflow for creating gene knockouts in bacteria, a common method for altering lipid composition.

  • Primer Design and PCR Amplification: Design primers flanking the gene of interest (e.g., pssA in E. coli for PE knockout). These primers should include overhangs homologous to a selectable antibiotic resistance cassette. Amplify the resistance cassette using PCR.

  • Transformation and Recombination: Introduce the PCR product into competent bacterial cells expressing a recombinase system (e.g., Lambda Red). The recombinase will mediate the replacement of the target gene with the resistance cassette.

  • Selection and Verification: Plate the transformed cells on agar (B569324) containing the appropriate antibiotic to select for successful recombinants. Verify the gene knockout by colony PCR using primers that anneal outside the region of recombination and by sequencing.

Measurement of Bacterial Growth Curves

A bacterial growth curve is essential for quantifying the effect of altered lipid composition on growth kinetics.

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into a small volume of liquid medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.

  • Culture Inoculation: The next day, dilute the overnight culture into a larger volume of fresh medium in a flask to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.05.

  • Incubation and Measurement: Incubate the culture at the appropriate temperature with vigorous shaking. At regular intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD₆₀₀ using a spectrophotometer.[1][4][5]

  • Data Analysis: Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale). The doubling time can be calculated from the exponential phase of the growth curve.

Lipid Extraction from Bacterial Cells (Bligh-Dyer Method)

This method is widely used for the extraction of total lipids from biological samples.[3][6][7]

  • Cell Harvesting: Grow bacterial cultures to the desired growth phase and harvest the cells by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media.

  • Solvent Addition: Resuspend the cell pellet in a single-phase mixture of chloroform (B151607), methanol (B129727), and water (typically in a ratio of 1:2:0.8 v/v/v). Vortex thoroughly to ensure complete cell lysis and lipid extraction.

  • Phase Separation: Add additional chloroform and water to break the single-phase mixture into two phases (the final ratio is typically 2:2:1.8 v/v/v of chloroform:methanol:water). Centrifuge the mixture to facilitate phase separation.

  • Lipid Recovery: The lipids will be in the lower chloroform phase. Carefully collect the lower phase using a glass pipette, avoiding the upper aqueous phase and the protein interface.

  • Drying and Storage: Evaporate the chloroform under a stream of nitrogen gas to obtain the dried lipid extract. Store the lipids under an inert atmosphere at a low temperature to prevent oxidation.

Analysis of Lipid Composition

Thin-Layer Chromatography (TLC)

TLC is a simple and effective method for separating different lipid classes.[8][9][10]

  • Spotting: Dissolve the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1 v/v). Spot a small amount of the lipid solution onto a silica (B1680970) gel TLC plate.

  • Development: Place the TLC plate in a chromatography tank containing a solvent system appropriate for separating the lipids of interest (e.g., chloroform:methanol:acetic acid). Allow the solvent to migrate up the plate.

  • Visualization: After development, remove the plate and allow it to dry. Visualize the separated lipids using a suitable method, such as iodine vapor, or specific stains for different lipid classes (e.g., molybdenum blue for phospholipids).

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS is used to identify and quantify the fatty acid composition of the extracted lipids.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubation with a reagent such as methanol and a catalyst (e.g., sulfuric acid or sodium methoxide).

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled to a mass spectrometer. The FAMEs are separated based on their boiling points and chain lengths, and the mass spectrometer provides information for their identification and quantification.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in lipid metabolism and its study can aid in understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Fatty_Acid_Biosynthesis_Regulation_E_coli cluster_regulation Regulation of Fatty Acid Biosynthesis in E. coli Acyl-CoA Acyl-CoA FadR (Active) FadR (Active) Acyl-CoA->FadR (Active) Inactivates fad Regulon fad Regulon FadR (Active)->fad Regulon Represses FadR (Inactive) FadR (Inactive) FadR (Active)->FadR (Inactive) fabA fabA FadR (Active)->fabA Activates Unsaturated Fatty Acids Unsaturated Fatty Acids FabA FabA FabB FabB fabA->Unsaturated Fatty Acids fabB fabB fabB->Unsaturated Fatty Acids FabR (Active) FabR (Active) FabR (Active)->fabA Represses FabR (Active)->fabB Represses

Caption: Regulation of fatty acid biosynthesis in E. coli by FadR and FabR.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparative Growth Analysis A Bacterial Strain Selection (Wild-Type vs. Mutant) B Growth Curve Measurement (OD600) A->B C Cell Harvesting and Lipid Extraction (Bligh-Dyer) B->C D Lipid Analysis (TLC, GC-MS) C->D E Data Analysis and Comparison D->E

Caption: A typical experimental workflow for the comparative study of bacterial growth.

Conclusion

The interplay between bacterial lipid composition and growth is a complex and fascinating area of research. As demonstrated, alterations in the lipidome can have profound effects on bacterial physiology, from growth rate and cell morphology to stress resistance. The methodologies and data presented in this guide provide a foundation for researchers to further explore these intricate relationships, paving the way for the development of novel therapeutic strategies that target bacterial membrane biosynthesis and homeostasis.

References

Unraveling the Regiochemistry of Phospholipids: A Guide to Confirming the sn-Position of Fatty Acids in 16:0-a15:0 PC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of phospholipids (B1166683) is paramount. The specific positioning of fatty acids on the glycerol (B35011) backbone, known as the sn-(stereospecifically numbered) position, dictates the molecule's biological function and metabolic fate. This guide provides a comparative overview of key methodologies for confirming the sn-position of fatty acids in the synthetic phosphatidylcholine (PC), 1-palmitoyl-2-anteisopentadecanoyl-sn-glycero-3-phosphocholine (16:0-a15:0 PC).

The differentiation of this compound from its isomer, 1-anteisopentadecanoyl-2-palmitoyl-sn-glycero-3-phosphocholine (a15:0-16:0 PC), is a critical analytical challenge. This guide details and compares the primary analytical techniques employed for this purpose: enzymatic hydrolysis, mass spectrometry-based methods, and advanced chromatographic separations.

Comparative Analysis of Analytical Techniques

The determination of the sn-position of fatty acids in phospholipids like this compound can be approached through several robust analytical methods. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and experimental complexity.

Technique Principle Advantages Disadvantages Typical Throughput
Enzymatic Hydrolysis with Phospholipase A2 (PLA2) Specific enzymatic cleavage of the fatty acid at the sn-2 position.[1][2]High specificity for the sn-2 position, providing unambiguous results.[1]Indirect method requiring subsequent analysis of hydrolysis products; potential for acyl migration.[3]Low to Medium
Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID) Fragmentation of the precursor ion yields diagnostic product ions with relative intensities indicative of the sn-position. Preferential loss of the sn-1 substituent is often observed.[4][5]High sensitivity and speed; provides molecular weight and structural information simultaneously.Interpretation of fragment ion ratios can be complex and may not always be definitive.High
Ozone-Induced Dissociation (OzID) Mass Spectrometry Ozone reacts with carbon-carbon double bonds, but can also be used in conjunction with CID (CID-OzID) to generate fragments that reveal the sn-geometry.[6]Provides definitive assignment of the sn-position by creating unique fragment ions.Requires specialized instrumentation; primarily applicable to unsaturated fatty acids, but can be used for saturated lipids in tandem with other techniques.Medium
Silver Ion Cationization Mass Spectrometry Silver ion adduction followed by tandem MS generates diagnostic product ions corresponding to the acyl chains at the sn-1 or sn-2 position.[7]Applicable to both saturated and unsaturated lipids; provides clear diagnostic ions for sn-positional isomers.[7]Requires the addition of silver ions and may necessitate higher-order MSn analysis for complex mixtures.[7]Medium to High
Reversed-Phase Liquid Chromatography (RPLC) Separation of isomers based on differences in their hydrophobicity. Longer chain fatty acids or those at the sn-2 position can influence retention time.[8][9][10]Can directly separate regioisomers, allowing for their individual characterization and quantification.[8]Separation can be challenging and may require high-resolution systems (e.g., UPLC) and long run times.[11]Medium

Experimental Protocols

Enzymatic Hydrolysis using Phospholipase A2 (PLA2)

This method relies on the specific action of PLA2, which hydrolyzes the ester bond at the sn-2 position of glycerophospholipids.[1][2]

Protocol:

  • Sample Preparation: Dissolve a known quantity of this compound in an appropriate buffer (e.g., Tris-HCl with CaCl2).

  • Enzymatic Reaction: Add Phospholipase A2 from a suitable source (e.g., snake venom or porcine pancreas) to the phospholipid solution. Incubate the mixture under optimal conditions (temperature and pH) for the enzyme's activity.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a mixture of chloroform (B151607) and methanol, to extract the lipids.

  • Product Separation: Separate the reaction products, which will include lysophosphatidylcholine (B164491) (LPC) and the free fatty acid released from the sn-2 position, using thin-layer chromatography (TLC) or liquid chromatography (LC).

  • Analysis: Analyze the fatty acid composition of the resulting LPC and the free fatty acid fraction using gas chromatography (GC) after derivatization to fatty acid methyl esters (FAMEs). For this compound, the free fatty acid fraction should consist of anteiso-15:0, while the LPC should contain 16:0.

Tandem Mass Spectrometry (MS/MS) with Collision-Induced Dissociation (CID)

This is a rapid and sensitive method for structural elucidation. The relative abundance of specific fragment ions can indicate the position of the fatty acids.[4][5]

Protocol:

  • Sample Infusion: Introduce the purified this compound sample into the mass spectrometer via direct infusion or liquid chromatography.

  • Ionization: Use electrospray ionization (ESI) in positive or negative ion mode to generate precursor ions of the PC molecule.

  • Precursor Ion Selection: Isolate the precursor ion of interest (e.g., [M+H]+ or [M+Na]+) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ions to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting product ions. The relative intensities of the fragment ions corresponding to the neutral loss of the fatty acids can be used to determine their positions. Often, the fatty acid at the sn-1 position is lost more readily as a carboxylic acid, while the sn-2 fatty acid is lost as a ketene. For this compound, the fragmentation pattern would be compared to a standard or to theoretical fragmentation patterns to confirm the positions.

Reversed-Phase Liquid Chromatography (RPLC)

High-performance liquid chromatography can be used to separate regioisomers based on subtle differences in their physical properties.[8][11]

Protocol:

  • Column and Mobile Phase Selection: Utilize a high-resolution reversed-phase column (e.g., C18 or C30) with a suitable mobile phase gradient, typically consisting of a mixture of water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or acetate.

  • Sample Injection: Inject the sample containing the this compound and its potential isomer onto the LC system.

  • Chromatographic Separation: Run a gradient elution program to separate the components. Isomers with different fatty acid positions can exhibit slight differences in retention time. It has been observed that fatty acids in the sn-2 position or those with longer carbon chains can lead to earlier elution.[10]

  • Detection: Use a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer, to monitor the column effluent and identify the separated isomers. The retention time of the sample peak would be compared to that of a certified this compound standard.

Visualizing the Workflow and Method Comparison

To further clarify the experimental processes and their logical relationships, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis cluster_result Confirmation Sample (this compound) Sample (this compound) PLA2 Enzymatic Hydrolysis (PLA2) Sample (this compound)->PLA2 MSMS Tandem MS (CID) Sample (this compound)->MSMS RPLC RPLC Separation Sample (this compound)->RPLC GC_Analysis GC of FAMEs PLA2->GC_Analysis MS_Spectrum Fragment Spectrum Analysis MSMS->MS_Spectrum Chromatogram Retention Time Comparison RPLC->Chromatogram Confirmation sn-Position Confirmed GC_Analysis->Confirmation MS_Spectrum->Confirmation Chromatogram->Confirmation method_comparison MethodComparison Method Principle Outcome Enzymatic Enzymatic Hydrolysis Specific cleavage at sn-2 Identification of liberated fatty acid MassSpec Mass Spectrometry (MS/MS) Diagnostic fragmentation patterns Relative abundance of fragment ions Chromo Chromatography (RPLC) Differential retention based on structure Separation and identification by retention time

References

Safety Operating Guide

Safe Disposal of 16:0-a15:0 PC: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 16:0-a15:0 PC (1-palmitoyl-2-pentadecanoyl-sn-glycero-3-phosphocholine) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While this specific phosphatidylcholine is not generally classified as a hazardous substance, responsible waste management is crucial.[1] This guide provides a step-by-step approach to the proper disposal of this compound, aligning with standard laboratory safety practices.

I. Pre-Disposal Handling and Storage

Proper handling and storage are the first steps in a safe disposal workflow. To minimize risks and ensure the integrity of the compound before disposal, the following measures should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2]

  • Ventilation: Work in a well-ventilated area to minimize inhalation of any potential aerosols.[1][2]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] For long-term storage, freezing at -20°C and protection from light is recommended.[3]

II. Disposal Procedures for Unused or Waste this compound

When this compound is deemed waste, a systematic approach to its disposal is necessary. The primary options involve utilizing a licensed waste disposal service.

Step 1: Waste Classification

While phosphatidylcholines are generally not classified as hazardous waste, it is imperative to consult local, state, and federal environmental regulations to confirm the proper waste classification.[1]

Step 2: Containerization

  • Place the waste this compound in its original container if possible, or a clearly labeled, sealed, and non-reactive container.

  • Do not mix with other chemical waste to avoid unforeseen reactions.

Step 3: Professional Disposal

  • Licensed Disposal Company: The recommended method for disposal is to engage a licensed professional waste disposal company.[3] These companies are equipped to handle chemical waste in accordance with all regulatory requirements.

  • Surplus Chemical Redistribution: Consider offering surplus, unadulterated this compound to other registered laboratories or a chemical surplus program, if available and permitted.[3]

III. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is required to prevent contamination and ensure safety.

Step 1: Evacuate and Ventilate

  • If a significant spill occurs, evacuate personnel from the immediate area to avoid exposure.

  • Ensure the area is well-ventilated.[2]

Step 2: Containment and Cleanup

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal.[1][3] Avoid generating dust.

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with soap and water.[3]

Step 4: Disposal of Cleanup Materials

  • All contaminated materials, including absorbents and PPE, should be placed in a sealed container and disposed of as chemical waste through a licensed disposal service.[3]

IV. Quantitative Data

ParameterValue
Melting Point229 - 229.5 °C (for L-Alpha-Dipalmitoyl Phosphatidylcholine, a similar compound)[1]
Molecular FormulaC₃₄H₆₈NO₈P (for this compound)
Molecular Weight650.88 g/mol (for this compound)

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Begin Disposal Process for this compound assess_waste Assess Waste Material start->assess_waste is_surplus Is the material surplus and non-recyclable? assess_waste->is_surplus spill Is this a spill cleanup? is_surplus->spill No package_waste Package in a sealed, labeled container is_surplus->package_waste Yes cleanup_spill Contain and clean up spill using appropriate materials spill->cleanup_spill Yes end End of Disposal Process spill->end No contact_disposal Contact a licensed professional waste disposal service package_waste->contact_disposal dispose Dispose of as unused product via licensed service contact_disposal->dispose dispose->end package_cleanup_waste Package all contaminated materials for disposal cleanup_spill->package_cleanup_waste package_cleanup_waste->contact_disposal

Caption: Disposal decision workflow for this compound.

References

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